Product packaging for Calcium urate(Cat. No.:CAS No. 827-37-2)

Calcium urate

Cat. No.: B3286427
CAS No.: 827-37-2
M. Wt: 374.28 g/mol
InChI Key: XIKIPZDTTJQYGT-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Calcium urate is a useful research compound. Its molecular formula is C10H6CaN8O6 and its molecular weight is 374.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.0036208 g/mol and the complexity rating of the compound is 343. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6CaN8O6 B3286427 Calcium urate CAS No. 827-37-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

calcium;6,8-dioxo-7,9-dihydro-1H-purin-2-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H4N4O3.Ca/c2*10-3-1-2(7-4(11)6-1)8-5(12)9-3;/h2*(H4,6,7,8,9,10,11,12);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKIPZDTTJQYGT-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NC(=O)N1)N=C(NC2=O)[O-].C12=C(NC(=O)N1)N=C(NC2=O)[O-].[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6CaN8O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40890528
Record name Calcium urate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40890528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827-37-2
Record name Calcium urate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, calcium salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Calcium urate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40890528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcium urate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.427
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The In Vitro Formation of Calcium Urate Crystals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms governing the in vitro formation of calcium urate crystals. While monosodium urate (MSU) crystals are more extensively studied in the context of gout, understanding the crystallization principles of other urate salts, such as this compound, is crucial for a comprehensive view of urate-related pathologies, including certain types of urolithiasis. Although this compound is a less common component of human urinary stones, its formation provides valuable insights into the physicochemical dynamics of crystal deposition diseases.[1] This document outlines the core principles of urate crystallization, the specific role of calcium ions, and detailed experimental protocols for the in vitro study of these processes.

Physicochemical Principles of Urate Crystallization

The formation of urate crystals from a solution is a multi-step process governed by the principles of thermodynamics and kinetics. This process can be broadly categorized into three main stages: supersaturation, nucleation, and crystal growth. Elevated urate concentration is a key driver for all three stages of urate salt crystallization.[2]

Supersaturation: A solution becomes supersaturated when the concentration of a solute, in this case, urate and calcium ions, exceeds its equilibrium solubility at a given temperature and pH. This creates the thermodynamic driving force for the solute to precipitate out of the solution and form a solid crystalline phase.[3][4]

Nucleation: This is the initial formation of stable crystal nuclei from the supersaturated solution. Nucleation is the rate-limiting step in crystal formation and can occur through two primary mechanisms:

  • Homogeneous Nucleation: Crystal nuclei form spontaneously from the supersaturated solution without the influence of foreign particles.

  • Heterogeneous Nucleation: Crystal formation is initiated on the surface of existing particulate matter, which can include other crystals (like uric acid or calcium oxalate), cellular debris, or macromolecules.[5] Uric acid crystals, for instance, can act as a nidus for calcium oxalate (B1200264) crystallization.[6]

Crystal Growth: Once stable nuclei are formed, they grow by the progressive addition of solute molecules from the supersaturated solution onto their surfaces. The rate of crystal growth is influenced by factors such as the degree of supersaturation, temperature, and the presence of inhibitors or promoters.

A general overview of the urate crystallization process is depicted below:

G Supersaturation Supersaturation (Urate and Cation Concentration > Solubility) Nucleation Nucleation (Formation of Stable Nuclei) Supersaturation->Nucleation Thermodynamic Driving Force Growth Crystal Growth (Addition of Solute Molecules) Nucleation->Growth Stable Nuclei Crystals Macroscopic Crystals Growth->Crystals

Caption: The fundamental stages of urate crystal formation in vitro.

Key Factors Influencing this compound Crystal Formation

Several physicochemical factors significantly influence the solubility of urate and the kinetics of crystal formation. These include pH, temperature, and the concentration of various ions.

The Critical Role of pH

The pH of the solution is a paramount factor in determining which urate species is predominant and, consequently, the type of urate salt that may crystallize. Uric acid is a weak acid with a pKa of approximately 5.35 at 37°C.[4]

  • Acidic pH (≤5.5): In acidic environments, the protonated, sparingly soluble form of uric acid (H₂U) predominates, favoring the formation of uric acid crystals.[4]

  • Physiological to Alkaline pH (>5.5): As the pH increases, uric acid deprotonates to form the more soluble urate anion (HU⁻). An increase in urinary pH above 7 leads to the urate univalent anion being the predominant form.[1] A high urinary pH, coupled with an elevated urate concentration, can lead to supersaturation of urate salts and subsequent crystal formation.[1] Minimal urate solubility is observed between pH 7.0 and 10.0.[7]

An acidic environment can also indirectly promote MSU crystallization by increasing the concentration of free calcium ions, which in turn reduces MSU solubility and promotes nucleation.[3]

G pH_Scale pH Scale Acidic Acidic pH (≤5.5) Neutral_Alkaline Neutral to Alkaline pH (>5.5) Uric_Acid Uric Acid (H₂U) Predominates (Low Solubility) Acidic->Uric_Acid Urate_Anion Urate Anion (HU⁻) Predominates (Higher Solubility) Neutral_Alkaline->Urate_Anion Uric_Acid_Crystals Uric Acid Crystals Uric_Acid->Uric_Acid_Crystals Precipitation Urate_Salt_Crystals Urate Salt Crystals (e.g., this compound) Urate_Anion->Urate_Salt_Crystals Supersaturation with Cations

Caption: The influence of pH on the predominant urate species and crystal type.

The Impact of Temperature

Temperature plays a significant role in urate solubility. A decrease in temperature generally leads to reduced urate solubility, thereby promoting supersaturation and crystallization. For instance, the solubility of monosodium urate decreases as the temperature drops.[1] In vitro studies have shown that a reduction of just 2°C, from 37°C to 35°C, is sufficient to lower the solubility point of urate from 6.8 to 6.0 mg/dL.[3]

The Influence of Ion Concentrations

The presence and concentration of various ions in the solution are critical determinants of urate salt crystallization.

  • Urate Concentration: As the primary component, a higher concentration of urate ions directly increases the supersaturation level, thus promoting both nucleation and crystal growth.[2]

  • Calcium Concentration: Calcium ions are directly involved in the formation of this compound crystals. Studies on monosodium urate have shown that calcium can significantly enhance crystallization by promoting both nucleation and growth.[8] While calcium does not appear to form strong soluble complexes with urate anions, its presence is essential for the precipitation of calcium hydrogenurate hexahydrate.[9] In some contexts, calcium ions have been observed to slightly reduce the inhibitory effect of certain compounds on monosodium urate crystallization.[1]

Quantitative Data on this compound Formation

A study on the quaternary system of uric acid, calcium hydroxide (B78521), hydrochloric acid, and water provides specific thermodynamic data for the formation of calcium hydrogenurate hexahydrate (Ca(C₅H₃N₄O₃)₂ · 6H₂O).[9] The thermodynamic solubility products (Kₛ) for this salt at various temperatures were determined as follows:

Temperature (K)Temperature (°C)pKₛ (± uncertainty)Kₛ
2881510.12 (± 0.07)7.59 x 10⁻¹¹
298259.81 (± 0.09)1.55 x 10⁻¹⁰
310379.28 (± 0.04)5.25 x 10⁻¹⁰
318459.01 (± 0.03)9.77 x 10⁻¹⁰

Data sourced from: Škrtić, D., Marković, M., & Füredi-Milhofer, H. (1984). Precipitation and Solubility of Calcium Hydrogenurate Hexahydrate. Journal of Crystal Growth, 66(2), 431-440.[9]

These data indicate that the solubility of calcium hydrogenurate hexahydrate increases with temperature, which is a crucial consideration for in vitro experimental design.

Experimental Protocols for In Vitro Urate Crystal Formation

The following are generalized protocols for the in vitro formation of urate crystals, which can be adapted for the specific study of this compound.

Protocol for Preparation of Calcium Hydrogenurate Hexahydrate Crystals

This protocol is based on the methodology for establishing the precipitation diagram of calcium hydrogenurate hexahydrate.[9]

Materials:

  • Uric acid (C₅H₄N₄O₃)

  • Calcium hydroxide (Ca(OH)₂)

  • Hydrochloric acid (HCl)

  • Triply distilled water

  • Thermostated water bath

  • pH meter

  • Magnetic stirrer

Procedure:

  • Prepare a series of solutions with varying initial total concentrations of calcium and urate in the quaternary system: uric acid–calcium hydroxide–hydrochloric acid–water.

  • Adjust the pH of the solutions as required using HCl or Ca(OH)₂.

  • Age the solutions at a constant physiological temperature (e.g., 310 K or 37°C) for an extended period (e.g., 2 months) to ensure equilibrium is reached.

  • After aging, separate the precipitated solid phases from the supernatant by centrifugation or filtration.

  • Wash the collected crystals with triply distilled water and then with ethanol.

  • Dry the crystals at room temperature.

  • Characterize the resulting crystals using methods such as X-ray powder diffraction, infrared spectroscopy, and scanning electron microscopy to confirm the formation of calcium hydrogenurate hexahydrate.

General Protocol for In Vitro Urate Crystallization in a Synthetic Biological Fluid

This protocol is adapted from methods used to study the crystallization of various urate salts in synthetic urine or synovial fluid.[1]

Materials:

  • Uric acid

  • Sodium hydroxide (NaOH) for uric acid dissolution

  • Calcium chloride (CaCl₂)

  • Other salts to mimic the ionic composition of the biological fluid (e.g., NaCl, KCl, phosphates)

  • Buffer solution to maintain a stable pH (e.g., phosphate-buffered saline - PBS)

  • Magnetic stirrer and hot plate

  • Crystallization flask or multi-well plates

  • Spectrophotometer or turbidimeter to monitor crystallization kinetics

Procedure:

  • Prepare a Uric Acid Stock Solution: Dissolve a known amount of uric acid in water by adjusting the pH to approximately 10.7 with NaOH.[1]

  • Prepare a Synthetic Biological Fluid: Prepare a solution containing the desired concentrations of ions, including a specific concentration of calcium chloride. For studies mimicking urine, other components like urea, creatinine, and sulfates can be included. For synovial fluid simulation, components like hyaluronic acid and albumin can be added.[1] Ensure the solution is buffered to the desired physiological pH (e.g., 7.4).

  • Induce Crystallization:

    • In a crystallization flask maintained at a constant temperature (e.g., 37°C) with constant stirring, combine the synthetic biological fluid with the uric acid stock solution to achieve the target supersaturated concentration of urate.

    • The final pH of the solution should be adjusted to the desired experimental value.

  • Monitor Crystallization:

    • Crystallization can be monitored over time by measuring the turbidity of the solution using a spectrophotometer or by withdrawing aliquots at different time points, centrifuging to pellet the crystals, and measuring the remaining urate concentration in the supernatant.

  • Analyze Crystals: At the end of the experiment, the formed crystals can be collected, washed, and analyzed for their morphology and composition.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Urate_Stock Prepare Urate Stock Solution Mix Combine Solutions in Crystallization Vessel (37°C, Stirring) Urate_Stock->Mix Synthetic_Fluid Prepare Synthetic Fluid (with Calcium Ions) Synthetic_Fluid->Mix pH_Adjust Adjust to Target pH Mix->pH_Adjust Incubate Incubate and Monitor (e.g., Turbidity) pH_Adjust->Incubate Collect Collect Crystals (Centrifugation/Filtration) Incubate->Collect Wash_Dry Wash and Dry Crystals Collect->Wash_Dry Characterize Characterize Crystals (Microscopy, XRD, etc.) Wash_Dry->Characterize

Caption: A generalized experimental workflow for in vitro urate crystallization.

Conclusion

The in vitro formation of this compound crystals is a complex process influenced by a delicate interplay of physicochemical factors. Supersaturation of urate and calcium ions is the fundamental prerequisite, with pH, temperature, and the presence of other ionic species playing crucial modulatory roles. While research has predominantly focused on monosodium urate, the principles of crystallization are broadly applicable. The provided quantitative data and experimental protocols offer a solid foundation for researchers and drug development professionals to design and execute in vitro studies aimed at elucidating the specific mechanisms of this compound formation and for screening potential therapeutic inhibitors of urate crystallization. Further research into the specific kinetics and the role of biological macromolecules in this compound formation will be invaluable in advancing our understanding of urate-related pathologies.

References

The Solubility of Calcium Urate in Biological Buffers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of calcium urate in various aqueous and biological buffer systems. Understanding the physicochemical properties of this compound is critical for research into crystal-associated arthropathies, such as gout, and for the development of therapeutic interventions. This document details the factors influencing solubility, presents quantitative data, and outlines the experimental protocols for its determination.

Introduction

This compound, a salt formed from calcium ions and uric acid, is a crystalline compound of significant biological interest. While less common than monosodium urate, this compound crystals can be found in pathological deposits and are implicated in certain forms of urolithiasis and crystal arthritis. The solubility of this compound is a crucial parameter governing its precipitation and dissolution in biological fluids. This guide explores the key determinants of this compound solubility and provides a detailed summary of the available scientific data.

Factors Influencing this compound Solubility

The solubility of this compound is not a fixed value but is highly dependent on the physicochemical properties of the surrounding medium. The primary factors affecting its solubility include:

  • pH: The pH of the solution plays a pivotal role in the equilibrium between uric acid and its urate salts. The solubility of urate salts, including this compound, is generally at its minimum between pH 7.0 and 10.0, and it increases as the pH becomes more acidic or more alkaline[1]. This is due to the different ionic species of urate present at various pH levels[2].

  • Temperature: Temperature has a significant impact on urate solubility. Lower temperatures tend to decrease the solubility of urate salts, which may explain the predilection for crystal deposition in cooler, peripheral joints in conditions like gout[1][2]. Conversely, an increase in temperature generally leads to an increase in the solubility of calcium hydrogenurate hexahydrate[3].

  • Ionic Strength and Composition: The presence of other ions in the solution can significantly affect this compound solubility. For instance, physiological concentrations of sodium chloride have been shown to decrease the solubility of sodium urate to less than 10% of its value in a salt-free solution[1]. While specific data for this compound in various buffers is limited, it is expected that the ionic strength and the specific ions present in buffers like Phosphate-Buffered Saline (PBS) and Tris-HCl will influence solubility.

  • Presence of Macromolecules: Biological fluids contain various macromolecules that can interact with urate and its salts. For example, human albumin has been shown to increase urate solubility[1][2]. This interaction is a critical consideration when extrapolating in vitro solubility data to complex biological environments like synovial fluid.

Quantitative Solubility Data

The most comprehensive quantitative data available is for calcium hydrogenurate hexahydrate (Ca(HU)₂ · 6H₂O), a specific form of this compound. The thermodynamic solubility product (K_s) is defined as K_s = a(Ca²⁺) · a²(HU⁻), where 'a' represents the activity of the respective ions.

Table 1: Thermodynamic Solubility Products (pK_s) of Calcium Hydrogenurate Hexahydrate at Different Temperatures
Temperature (K)Temperature (°C)pK_s (± uncertainty)
2881510.12 ± 0.07
298259.81 ± 0.09
310379.28 ± 0.04
318459.01 ± 0.03

Data sourced from Babić-Ivančić et al.[3]

Table 2: Experimental Solubility Data for Calcium Hydrogenurate Hexahydrate at 37°C (310 K)
System No.Equilibrium Urate Conc. (mmol dm⁻³)Equilibrium Ca²⁺ Conc. (mmol dm⁻³)Equilibrium pHIonic Strength (mmol dm⁻³)
11.150.587.373.52
21.280.647.283.89
31.480.747.184.49
71.120.567.403.41
141.500.537.104.14
191.000.807.224.40

Data represents a selection from equilibrated systems in various aqueous solutions (water, uric acid, and calcium chloride solutions) as reported by Babić-Ivančić et al.[3]

Experimental Protocols

The following section details a typical experimental protocol for determining the solubility of this compound, based on the methodology described in the literature[3].

Preparation of Calcium Hydrogenurate Hexahydrate Crystals
  • Prepare a stock solution of uric acid in water with the addition of hydrochloric acid and calcium hydroxide.

  • Age the solution for an extended period (e.g., 2 months) at a physiological temperature (310 K) to allow for the precipitation of calcium hydrogenurate hexahydrate.

  • Identify the resulting precipitates using methods such as X-ray powder diffraction, infrared spectroscopy, and scanning electron microscopy to confirm the presence of Ca(HU)₂ · 6H₂O.

Solubility Determination
  • Equilibration:

    • Introduce a known amount of the prepared calcium hydrogenurate hexahydrate crystals into the desired biological buffer (e.g., PBS, Tris-HCl) or aqueous solution.

    • Shake the suspension in a thermostated water bath at the desired temperature (e.g., 288, 298, 310, or 318 K).

    • The equilibration time will depend on the temperature and pH, ranging from 3 to 24 hours[3]. Preliminary kinetic experiments are recommended to determine the time required to reach equilibrium.

  • Sample Analysis:

    • After equilibration, separate the solid phase from the supernatant by filtration or centrifugation.

    • Measure the pH of the supernatant.

    • Determine the total concentration of soluble urate in the supernatant using spectrophotometry (e.g., at a wavelength of 285 nm).

    • Determine the total concentration of soluble calcium in the supernatant using atomic absorption spectroscopy or a Ca-selective electrode.

  • Calculation of Solubility Product:

    • Use the experimentally determined concentrations of urate and calcium, along with the pH and known dissociation constants for uric acid and water at the experimental temperature, to calculate the ionic strength of the solution.

    • Employ an iterative procedure to calculate the activity of the ionic species.

    • Finally, calculate the thermodynamic solubility product (K_s) for calcium hydrogenurate hexahydrate.

Visualizations

Experimental Workflow for Solubility Determination

experimental_workflow cluster_prep Crystal Preparation cluster_sol Solubility Determination cluster_analysis Supernatant Analysis prep_solution Prepare Uric Acid, HCl, and Ca(OH)₂ Solution age_solution Age Solution at 310 K (2 months) prep_solution->age_solution identify_crystals Identify Precipitate (XRD, IR, SEM) age_solution->identify_crystals equilibration Equilibrate Crystals in Buffer (Thermostated Shaking) identify_crystals->equilibration separation Separate Solid and Supernatant equilibration->separation analysis Analyze Supernatant separation->analysis calculation Calculate Solubility Product (Ks) analysis->calculation measure_ph Measure pH analysis->measure_ph measure_urate Measure [Urate] (Spectrophotometry) analysis->measure_urate measure_calcium Measure [Ca²⁺] (AAS/ISE) analysis->measure_calcium

Caption: Experimental workflow for determining the solubility of this compound.

Factors Affecting this compound Solubility

factors_affecting_solubility cluster_factors Influencing Factors CaU_sol This compound Solubility pH pH pH->CaU_sol  Decreases at pH 7-10, Increases at lower/higher pH Temp Temperature Temp->CaU_sol  Decreases with lower temperature Ions Ionic Strength & Composition Ions->CaU_sol  NaCl decreases solubility Macro Macromolecules (e.g., Albumin) Macro->CaU_sol  Albumin increases solubility

Caption: Key factors influencing the solubility of this compound.

Conclusion

The solubility of this compound is a complex, multifactorial property crucial for understanding its behavior in biological systems. This guide has summarized the key factors influencing its solubility, provided available quantitative data for calcium hydrogenurate hexahydrate, and detailed the experimental protocols for its determination. For drug development professionals and researchers, a thorough understanding of these principles is essential for designing effective strategies to prevent or treat pathological conditions associated with this compound crystallization. Further research is warranted to elucidate the solubility of this compound in a wider range of standardized biological buffers to more closely mimic physiological conditions.

References

A Technical Guide to the Synthesis and Characterization of Calcium Urate Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Calcium urate is a salt of uric acid that plays a significant role in the formation of certain types of urinary calculi (kidney stones).[1][2] While found in biological systems, often in conjunction with calcium oxalate (B1200264) and uric acid, the synthesis of pure this compound monohydrate in a laboratory setting is not extensively documented.[3][4] This guide provides a proposed methodology for its synthesis based on established chemical principles and details the comprehensive characterization techniques required to verify its structure and purity. Understanding the synthesis and properties of this compound monohydrate is crucial for research into the pathophysiology of gout and urolithiasis, and for the development of therapeutic interventions.

Proposed Synthesis of this compound Monohydrate

Experimental Protocol

Objective: To synthesize this compound monohydrate (Ca(C₅H₃N₄O₃)₂·H₂O) via a controlled precipitation reaction.

Materials:

  • Uric Acid (C₅H₄N₄O₃)

  • Sodium Hydroxide (NaOH), 1N solution

  • Calcium Chloride (CaCl₂), anhydrous

  • Deionized Water

  • Hydrochloric Acid (HCl), 1N solution (for pH adjustment)

  • pH meter

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Drying oven

Procedure:

  • Preparation of Sodium Urate Solution:

    • Dissolve 8 g of uric acid in 1,600 mL of deionized water by adding 49 mL of 1N NaOH while stirring continuously at 60°C.[5] This creates a soluble monosodium urate solution.

    • Adjust the pH of the solution to approximately 7.2 using 1N HCl.[5] This ensures the urate is in a suitable ionic state for reaction.

  • Preparation of Calcium Chloride Solution:

    • In a separate beaker, prepare a 0.5 M solution of calcium chloride by dissolving the appropriate mass of anhydrous CaCl₂ in deionized water.

  • Precipitation Reaction:

    • Slowly add the calcium chloride solution dropwise to the warm sodium urate solution while maintaining vigorous stirring.

    • The formation of a white precipitate (this compound) should be observed.

    • Continue stirring the mixture for 1-2 hours to ensure the reaction goes to completion and to promote crystal growth.

  • Isolation and Purification:

    • Allow the solution to cool to room temperature. For enhanced crystal formation, the mixture can be refrigerated at 4-5°C overnight.[5]

    • Separate the precipitate from the supernatant by vacuum filtration.

    • Wash the collected crystals several times with cold deionized water to remove any soluble impurities, such as sodium chloride (NaCl).

    • Dry the purified crystals in an oven at a low temperature (e.g., 40-50°C) to constant weight to yield this compound monohydrate.

Diagram of the Proposed Synthesis Workflow:

G cluster_materials Reactants cluster_process Process Steps cluster_output Product UricAcid Uric Acid Dissolve 1. Dissolve Uric Acid in NaOH(aq) at 60°C UricAcid->Dissolve NaOH NaOH Solution NaOH->Dissolve CaCl2 CaCl₂ Solution Precipitate 3. Add CaCl₂ Solution (Precipitation) CaCl2->Precipitate AdjustpH 2. Adjust pH to ~7.2 Dissolve->AdjustpH AdjustpH->Precipitate Cool 4. Cool & Age Precipitate->Cool Filter 5. Filter & Wash Cool->Filter Dry 6. Dry at 40-50°C Filter->Dry Product This compound Monohydrate Crystals Dry->Product

Caption: Proposed workflow for the synthesis of this compound Monohydrate.

Characterization of this compound Monohydrate

Comprehensive characterization is essential to confirm the identity, purity, and crystalline structure of the synthesized product. The following techniques are standard for the analysis of crystalline materials, including those found in urinary calculi.[6][7]

Diagram of the Characterization Workflow:

G Input Synthesized Product FTIR FTIR Spectroscopy Input->FTIR XRD X-Ray Diffraction (XRD) Input->XRD TGA Thermogravimetric Analysis (TGA) Input->TGA SEM Scanning Electron Microscopy (SEM) Input->SEM Output1 Functional Groups (Urate, H₂O) FTIR->Output1 Output2 Crystal Structure & Phase Purity XRD->Output2 Output3 Thermal Stability & Water Content TGA->Output3 Output4 Morphology & Particle Size SEM->Output4

Caption: Logical workflow for the characterization of synthesized crystals.

Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol: FTIR spectroscopy is used to identify the functional groups present in the sample. A small amount of the dried crystal powder is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Expected Data: The FTIR spectrum is expected to show characteristic absorption bands for the urate ion and water of hydration.

Wavenumber (cm⁻¹)AssignmentReference
~3500 - 3200O-H stretching vibrations of water molecules[8]
~1650C=O stretching vibration of the urate ion[8]
~1430C-N stretching vibration of the urate ion[8]

Note: These peak positions are based on spectra of urate-containing compounds and may shift slightly for this compound monohydrate.

X-Ray Diffraction (XRD)

Protocol: Powder XRD is the definitive method for determining the crystalline phase and structure of the material. The powdered sample is placed on a sample holder and scanned with an X-ray beam over a range of 2θ angles. The resulting diffraction pattern is a fingerprint of the crystal structure.

Expected Data: The XRD pattern will consist of a series of peaks at specific 2θ angles, corresponding to the lattice planes of the this compound monohydrate crystal structure. While a reference pattern for pure this compound monohydrate is not readily available, the analysis would confirm the crystallinity of the sample and allow for comparison with known phases like uric acid or calcium oxalate monohydrate to ensure phase purity.[3][9][10]

Compound (for reference)Crystal SystemProminent 2θ Peaks (Cu Kα)Reference
Uric Acid (Anhydrous)MonoclinicVaries by polymorph[10][11]
Whewellite (CaC₂O₄·H₂O)Monoclinic~14.9°, 24.3°, 30.0°[10][12]
Thermogravimetric Analysis (TGA)

Protocol: TGA measures the change in mass of a sample as it is heated at a constant rate in a controlled atmosphere (e.g., nitrogen). This technique is used to determine thermal stability and quantify the water of hydration.

Expected Data: The TGA curve for this compound monohydrate is expected to show distinct mass loss steps. The first step corresponds to the loss of the water molecule, followed by the decomposition of the anhydrous this compound at higher temperatures. This behavior is analogous to the well-characterized decomposition of calcium oxalate monohydrate.[13][14]

Temperature Range (°C)ProcessTheoretical Mass Loss (%)
~100 - 200Dehydration: Loss of H₂O~4.5%
> 400Decomposition of anhydrous this compoundVaries

Note: The theoretical mass loss for dehydration is calculated for the presumed formula Ca(C₅H₃N₄O₃)₂·H₂O. Decomposition temperatures are estimates.

Scanning Electron Microscopy (SEM)

Protocol: SEM is used to visualize the morphology and size of the synthesized crystals. A small amount of the powder is mounted on a stub using conductive tape and sputter-coated with a conductive material (e.g., gold) to prevent charging. The sample is then imaged using a focused beam of electrons.

Expected Data: SEM images will reveal the shape and surface features of the this compound monohydrate crystals. While monosodium urate crystals are typically needle-shaped, the morphology of this compound may differ and this analysis would provide the first direct visualization of the synthesized material.[15] This technique is crucial for comparing synthetic crystals to those observed in biological samples.

References

The Role of Calcium Urate in the Pathogenesis of Kidney Stones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of calcium urate in the pathogenesis of kidney stones, with a particular focus on its interplay with calcium oxalate (B1200264), the most common component of renal calculi. This document provides a comprehensive overview of the current understanding of the physicochemical and biological mechanisms involved, detailed experimental protocols for further research, and a summary of relevant quantitative data.

Data Presentation

Quantitative data from various studies are summarized below to provide a comparative overview of the key parameters related to this compound and kidney stone formation.

Table 1: Prevalence of Uric Acid and its Salts in Calcium Oxalate Kidney Stones

Study/RegionTotal Stones AnalyzedPrevalence of Mixed Calcium Oxalate and Uric Acid/Urate Stones (%)Analytical Method(s) UsedReference
North India10502.76% (mixed pattern)Not Specified[1]
North India5844% (Calcium Oxalate + Uric Acid)FTIR Spectroscopy[2]
Eastern Anatolia, Turkey30011.3% (Uric Acid + Calcium Oxalate Monohydrate)X-ray Diffraction[3][4]
General PopulationN/A~5%Not Specified[5]
Brazil5639% (multi-composed with uric acid and/or calcium phosphate)X-ray Diffraction[1]

Table 2: Physicochemical Properties and Kinetic Data

ParameterValueConditionsReference
Solubility Product (Ksp) of Calcium Hydrogenurate HexahydrateLeast soluble among tested urate salts37 °C[6]
Effect of Sodium Urate on Calcium Oxalate NucleationPrecipitation detected within 10 min (vs. 50 min without urate)Metastable supersaturated solution, solid to liquid ratio of 0.1 mM or more[7]
Effect of Dissolved Urate on Calcium Oxalate CrystallizationDecreased median metastable limit from 125 to 66 µmol of oxalateHuman urine, median urate concentration increased from 2.2 to 6.2 mmol/l[8]
Calcium Oxalate Monohydrate (COM) Crystallization Rate Induced by Uric Acid Crystals3.3 µg/h/mg uric acidFlow system with synthetic urine[9]

Experimental Protocols

Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation into the role of this compound in nephrolithiasis.

In Vitro Crystallization Assay: Heterogeneous Nucleation of Calcium Oxalate by Monosodium Urate

This protocol is designed to assess the potential of monosodium urate (MSU) crystals to act as a nidus for calcium oxalate (CaOx) crystallization.

Materials:

  • Sodium cacodylate buffer (5 mM, pH adjusted to 5.7 and 6.7)

  • Sodium chloride (NaCl) for ionic strength adjustment to 0.15 M

  • Calcium chloride (CaCl2)

  • Sodium oxalate (Na2C2O4)

  • [14C]-labeled sodium oxalate (for radiotracer analysis)

  • Monosodium urate (MSU) crystals

  • Uric acid crystals (as a control)

  • 0.22 µm Millipore filters

  • Scintillation counter

Procedure:

  • Preparation of Metastable CaOx Solution:

    • Prepare a standard solution of 5 mM sodium cacodylate buffer, with ionic strength adjusted to 0.15 with NaCl, at both pH 5.7 and 6.7.

    • To this buffer, add CaCl2 and Na2C2O4 to achieve a final concentration that is metastably supersaturated with respect to calcium oxalate. A typical activity product of Ca2+ and oxalate is 1.57 x 10⁻⁸ M².

    • Add a trace amount of [14C]-labeled sodium oxalate to the solution for monitoring CaOx precipitation.

    • Confirm the metastability of the solution by ensuring no spontaneous precipitation occurs during the experimental timeframe.

  • Seeding with Urate Crystals:

    • Divide the metastable CaOx solution into experimental and control groups.

    • To the experimental groups, add varying concentrations of MSU crystals (e.g., 0.1-5 mg/mL).

    • To a control group, add uric acid crystals in the same concentrations.

    • Maintain a control group with no added crystals.

    • Incubate all solutions at 37°C with gentle stirring.

  • Monitoring Crystallization:

    • At various time points (e.g., 0, 1, 2, 4, 6 hours), withdraw aliquots from each suspension.

    • Immediately filter the aliquots through 0.22 µm Millipore filters.

    • Measure the radioactivity of the filtrate using a scintillation counter. A decrease in filtrate radioactivity indicates the precipitation of [14C]-labeled calcium oxalate.

  • Data Analysis:

    • Calculate the percentage decrease in filtrate radioactivity over time for each condition.

    • Compare the rate of CaOx precipitation in the presence of MSU crystals to that in the presence of uric acid crystals and the unseeded control.

Expected Outcome:

A more rapid decrease in filtrate radioactivity in the presence of MSU crystals compared to the controls would indicate that MSU promotes the heterogeneous nucleation of calcium oxalate.

Animal Model: Hyperuricosuric Calcium Oxalate Nephrolithiasis in Rats

This protocol describes the induction of hyperuricosuria and subsequent calcium oxalate stone formation in a rat model to study the pathogenic mechanisms in vivo.

Materials:

  • Male Sprague-Dawley rats (6 weeks old)

  • Standard rat chow

  • Ethylene (B1197577) glycol (EG)

  • Ammonium (B1175870) chloride (NH4Cl)

  • Metabolic cages for 24-hour urine collection

  • Analytical equipment for urine and serum biochemistry (calcium, oxalate, uric acid, creatinine)

  • Histology equipment (for kidney sectioning and staining)

Procedure:

  • Induction of Hyperoxaluria and Acidosis:

    • Acclimatize rats for one week with free access to standard chow and drinking water.

    • Divide the rats into a control group and an experimental group.

    • The control group continues to receive standard chow and drinking water.

    • The experimental group receives drinking water supplemented with 0.8% ethylene glycol and 1.0% ammonium chloride to induce hyperoxaluria and metabolic acidosis, respectively. This combination promotes the formation of calcium oxalate crystals.

  • Induction of Hyperuricosuria (in a separate or combined model):

    • To specifically induce hyperuricosuria, feed rats a diet supplemented with uric acid (e.g., 2-3% by weight) for a designated period. This can be done in conjunction with the EG/NH4Cl treatment to create a hyperuricosuric calcium oxalate stone model.

  • Monitoring and Sample Collection:

    • House the rats in metabolic cages for 24-hour urine collection at baseline and at regular intervals throughout the study (e.g., weekly).

    • Measure urine volume, pH, and concentrations of calcium, oxalate, uric acid, and creatinine.

    • Collect blood samples at the end of the study to measure serum levels of creatinine, calcium, and uric acid.

  • Histopathological Analysis:

    • At the end of the experimental period (e.g., 4-8 weeks), euthanize the rats.

    • Perfuse and harvest the kidneys.

    • Fix one kidney in 10% neutral buffered formalin for histological analysis.

    • Embed the kidney in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for general morphology and von Kossa stain to identify calcifications.

    • The other kidney can be processed for other analyses, such as crystal quantification or molecular studies.

  • Data Analysis:

    • Compare the urinary and serum biochemical parameters between the control and experimental groups.

    • Quantify the extent of crystal deposition in the kidney sections.

    • Correlate the levels of urinary uric acid with the severity of calcium oxalate crystal deposition.

Expected Outcome:

The experimental group is expected to develop hyperuricosuria (if supplemented with uric acid), hyperoxaluria, and subsequently, calcium oxalate crystal deposition and stone formation in the kidneys, providing a model to study the pathological processes.

Signaling Pathways and Molecular Mechanisms

Uric acid and its crystalline form, monosodium urate, can induce inflammatory responses in renal tubular epithelial cells, contributing to the pathogenesis of kidney stones. A key signaling pathway implicated is the NF-κB pathway.

Uric Acid-Induced NF-κB Activation in Renal Tubular Epithelial Cells

Uric acid can enter renal tubular cells through urate transporters. Inside the cell, it can trigger a cascade of events leading to the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and promotes the transcription of pro-inflammatory genes, such as those for cytokines and chemokines (e.g., TNF-α, MCP-1, and RANTES).[10][11][12][13][14] This inflammatory environment can contribute to renal injury and promote the adhesion and retention of crystals, further exacerbating stone formation.

Uric_Acid_NFkB_Pathway cluster_nucleus Nucleus UricAcid Uric Acid (extracellular) UrateTransporter Urate Transporter UricAcid->UrateTransporter IntracellularUA Uric Acid (intracellular) UrateTransporter->IntracellularUA IKK IKK Complex IntracellularUA->IKK Activates NFkB_IkB NF-κB-IκB Complex (inactive) IKK->NFkB_IkB IkB IκB Phospho_IkB P-IκB NFkB NF-κB (p65/p50) Active_NFkB Active NF-κB Ub_Proteasome Ubiquitin-Proteasome Degradation Phospho_IkB->Ub_Proteasome Targeted for Nucleus Nucleus Active_NFkB->Nucleus Translocates to NFkB_Nucleus NF-κB DNA DNA NFkB_Nucleus->DNA Binds to promoter regions of ProinflammatoryGenes Pro-inflammatory Gene Transcription (TNF-α, MCP-1, RANTES) DNA->ProinflammatoryGenes Initiates In_Vitro_Workflow Prep Prepare Metastable Calcium Oxalate Solution Divide Divide into Control and Experimental Groups Prep->Divide Seed Seed Experimental Group with Monosodium Urate Crystals Divide->Seed Incubate Incubate all Groups at 37°C Divide->Incubate Control Group (no seeding) Seed->Incubate Sample Collect Aliquots at Time Intervals Incubate->Sample Filter Filter Aliquots (0.22 µm filter) Sample->Filter Analyze Analyze Filtrate for Calcium Oxalate Concentration Filter->Analyze Compare Compare Crystallization Rates between Groups Analyze->Compare Animal_Model_Workflow Acclimatize Acclimatize Rats Group Divide into Control and Experimental Groups Acclimatize->Group Induce Induce Hyperuricosuria and/or Hyperoxaluria in Experimental Group Group->Induce Monitor Monitor Urine and Serum Biochemistry Induce->Monitor Sacrifice Sacrifice Animals at End of Study Monitor->Sacrifice Analysis Data Analysis and Comparison Monitor->Analysis Harvest Harvest Kidneys Sacrifice->Harvest Histology Histopathological Analysis (H&E, von Kossa) Harvest->Histology Histology->Analysis Logical_Relationship Hyperuricosuria Hyperuricosuria (High Urinary Uric Acid) UrateCrystals Formation of Uric Acid/ Monosodium Urate Crystals Hyperuricosuria->UrateCrystals DissolvedUrate Increased Dissolved Urate Concentration Hyperuricosuria->DissolvedUrate LowpH Low Urine pH LowpH->UrateCrystals HeteroNucleation Heterogeneous Nucleation (Epitaxy) UrateCrystals->HeteroNucleation Acts as a seed for InhibitorBinding Binding to Crystal Growth Inhibitors UrateCrystals->InhibitorBinding Adsorbs inhibitors SaltingOut Salting-Out Effect DissolvedUrate->SaltingOut Reduces solubility of CaOx CaOxStone Calcium Oxalate Stone Formation HeteroNucleation->CaOxStone SaltingOut->CaOxStone InhibitorBinding->CaOxStone

References

An In-depth Technical Guide on the Deposition of Coexistent Monosodium Urate and Calcium Pyrophosphate Crystals in Synovial Fluid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The deposition of crystals within synovial fluid is a hallmark of several inflammatory arthritides. While gout, caused by monosodium urate (MSU) crystals, and calcium pyrophosphate deposition (CPPD) disease, caused by calcium pyrophosphate (CPP) crystals, are well-recognized entities, the concurrent presence of both crystal types in a single joint—a condition known as mixed crystal arthropathy—presents a more complex diagnostic and therapeutic challenge. This guide provides a comprehensive technical overview of the pathophysiology, diagnostic methodologies, and inflammatory sequelae associated with the co-deposition of MSU and CPP crystals in synovial fluid. It is designed to serve as a resource for researchers, scientists, and professionals involved in the development of novel diagnostics and therapeutics for crystal-induced arthropathies.

Introduction: The Phenomenon of Mixed Crystal Deposition

Crystal-induced arthritis is a common cause of joint inflammation. Gout is characterized by the deposition of MSU crystals, while CPPD disease is associated with the presence of CPP crystals. Although often considered distinct clinical entities, a notable subset of patients presents with the coexistence of both MSU and CPP crystals within the same synovial fluid sample.[1][2] This phenomenon of mixed crystal arthropathy is found in approximately 2.5% of all crystal-positive synovial fluid analyses.[1][3][4] The presence of both crystal types can complicate diagnosis and may suggest overlapping pathogenic mechanisms. Factors favoring the deposition of one crystal type may also predispose the joint to the formation of others.[5]

Pathophysiology of Mixed Crystal Formation

The precise mechanisms underlying the co-deposition of MSU and CPP crystals are not fully elucidated but are thought to involve a combination of systemic and local factors.

  • Supersaturation: The formation of any crystal is predicated on the supersaturation of its constituent ions in the local microenvironment. For MSU crystals, this is driven by hyperuricemia. For CPP crystals, it is linked to elevated levels of extracellular inorganic pyrophosphate.

  • Nucleation: The initiation of crystal formation, or nucleation, can be a spontaneous event or can be facilitated by the presence of a template. It has been proposed that one crystal type may act as a nidus for the formation of the other.[5] For instance, the deposition of MSU crystals could create a favorable environment for the subsequent precipitation of CPP crystals.[5]

  • Local Joint Environment: Degenerative changes within the joint, such as those seen in osteoarthritis, are associated with an increased prevalence of both MSU and CPP crystal deposition.[6][7] Cartilage degradation may expose nucleation sites and alter the biochemical milieu of the synovial fluid, promoting crystal formation.

Quantitative Analysis of Synovial Fluid in Crystal Arthropathies

Synovial fluid analysis remains the gold standard for the diagnosis of crystal-induced arthritides. The table below summarizes key quantitative findings in synovial fluid from patients with no crystals, MSU crystals alone, CPP crystals alone, and mixed crystal deposition.

ParameterNo CrystalsMSU Crystals OnlyCPP Crystals OnlyCoexistent MSU & CPP Crystals
Leukocyte Count (cells/µL) < 200 (Normal)[8]200 - >50,000[3][9]60 - >50,000[3][10]Often high (>20,000)[1]
Polymorphonuclear Cells (%) < 25% (Normal)[8]> 90% in acute flares[9]> 90% in acute flares[10]Predominantly neutrophilic[1]
IL-1β (pg/mL) Low/UndetectableElevatedElevatedExpected to be elevated
IL-6 (pg/mL) Low/UndetectableElevatedElevatedExpected to be elevated
IL-8 (pg/mL) Low/UndetectableElevatedElevatedExpected to be elevated
TNF-α (pg/mL) Low/UndetectableElevatedElevatedExpected to be elevated

Note: Cytokine levels are generally elevated in inflammatory crystal arthropathies compared to normal or osteoarthritic synovial fluid. Direct comparative studies on cytokine profiles in mixed crystal arthropathy are limited; the expectation of elevated levels is based on the known pro-inflammatory nature of both MSU and CPP crystals.

Experimental Protocols for Crystal Identification and Analysis

Accurate identification of synovial fluid crystals is paramount for diagnosis. The following are detailed protocols for the most common and essential techniques.

Compensated Polarized Light Microscopy (CPLM)

This is the cornerstone for identifying MSU and CPP crystals.[11][12]

Protocol:

  • Sample Preparation: Place a small drop of fresh, anticoagulated synovial fluid onto a clean glass microscope slide. Cover with a coverslip and seal the edges with nail polish to prevent drying.

  • Microscope Setup:

    • Use a light microscope equipped with two polarizing filters (a polarizer and an analyzer) and a first-order red compensator.

    • Engage the polarizer and rotate the analyzer until the field of view is maximally dark (crossed polarizers).

  • Crystal Identification (without compensator): Scan the slide under low and high power. Birefringent crystals will appear bright against the dark background.

  • Crystal Differentiation (with compensator):

    • Insert the first-order red compensator. The background will appear magenta.

    • Align the long axis of a crystal with the slow vibration axis of the compensator (usually marked on the compensator).

    • MSU Crystals: Appear yellow when parallel to the slow axis and blue when perpendicular. They are typically needle-shaped and strongly negatively birefringent.

    • CPP Crystals: Appear blue when parallel to the slow axis and yellow when perpendicular. They are typically rhomboid or rod-shaped and are weakly positively birefringent.

Alizarin Red S Staining for Calcium-Containing Crystals

This stain is used to screen for calcium-containing crystals, including CPP and basic calcium phosphate (B84403) (BCP) crystals, which may be missed by CPLM.[6]

Protocol:

  • Reagent Preparation: Prepare a 2% (w/v) solution of Alizarin Red S in distilled water. Adjust the pH to 4.1-4.3 with 0.1% ammonium (B1175870) hydroxide.

  • Staining:

    • Place a drop of synovial fluid on a microscope slide.

    • Add an equal volume of the Alizarin Red S working solution and mix gently with the corner of a coverslip.

    • Cover with a coverslip.

  • Microscopy: Examine under a standard light microscope. Calcium-containing crystals will stain a characteristic orange-red color.

Advanced Analytical Techniques

For research purposes, more advanced techniques can provide detailed structural and elemental information.

  • Scanning Electron Microscopy (SEM): Provides high-resolution images of crystal morphology.

    • Protocol Outline: Synovial fluid is centrifuged, and the pellet is washed and dehydrated through a series of ethanol (B145695) concentrations. The dried pellet is then mounted on a stub, sputter-coated with a conductive metal (e.g., gold), and imaged.

  • Energy Dispersive X-ray Spectroscopy (EDX): Used in conjunction with SEM to determine the elemental composition of the crystals, confirming the presence of sodium and urate in MSU, and calcium and phosphorus in CPP.

G cluster_0 Synovial Fluid Analysis Workflow A Synovial Fluid Aspirate B Wet Mount Preparation A->B Fresh Sample C Compensated Polarized Light Microscopy (CPLM) B->C Primary Analysis D Alizarin Red S Staining B->D Calcium Screen E Advanced Analysis (SEM/EDX) C->E Research/Confirmation F Differential Diagnosis C->F D->F E->F

Synovial Fluid Analysis Workflow Diagram.

Inflammatory Signaling Pathways in Mixed Crystal Arthropathy

Both MSU and CPP crystals are potent activators of the innate immune system, leading to the production of pro-inflammatory cytokines.[5][6] While they trigger many of the same pathways, there are also distinct cellular responses. In a mixed crystal environment, it is plausible that these pathways are activated simultaneously, potentially leading to a synergistic or amplified inflammatory response.

Key Signaling Events:

  • Crystal Phagocytosis: Synovial fluid-resident macrophages and infiltrating neutrophils phagocytose MSU and CPP crystals.

  • NLRP3 Inflammasome Activation: Intracellular crystals can lead to lysosomal damage and the release of cathepsins, which, along with other signals like potassium efflux, activates the NLRP3 inflammasome.[11]

  • Caspase-1 Activation and IL-1β Cleavage: The activated inflammasome cleaves pro-caspase-1 to its active form, which in turn cleaves pro-IL-1β into its mature, secreted form.

  • MAPK and NF-κB Activation: Crystal interaction with cell surface receptors (like Toll-like receptors) and intracellular signaling cascades activate MAPK and NF-κB pathways.[6] These pathways drive the transcription of numerous pro-inflammatory genes, including those for IL-1β, TNF-α, IL-6, and IL-8.[3]

The co-presence of MSU and CPP crystals likely leads to a robust and sustained activation of these pathways in resident and infiltrating immune cells.

G cluster_0 Extracellular cluster_1 Intracellular MSU MSU Crystal Phagocytosis Phagocytosis MSU->Phagocytosis TLR Toll-like Receptors MSU->TLR CPP CPP Crystal CPP->Phagocytosis CPP->TLR NLRP3 NLRP3 Inflammasome Activation Phagocytosis->NLRP3 MAPK MAPK Pathway TLR->MAPK NFkB NF-κB Pathway TLR->NFkB MAPK->NFkB ProIL1b Pro-IL-1β NFkB->ProIL1b OtherCytokines TNF-α, IL-6, IL-8 Secretion NFkB->OtherCytokines Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b Mature IL-1β Secretion Casp1->IL1b Cleavage of Pro-IL-1β ProIL1b->IL1b

Combined Inflammatory Signaling Pathway.

Experimental Models for Studying Mixed Crystal Arthropathy

In vitro and in vivo models are crucial for dissecting the mechanisms of crystal-induced inflammation and for testing novel therapeutic agents.

In Vitro Co-stimulation Model

This model allows for the study of the direct cellular response to the simultaneous presence of both crystal types.

Protocol:

  • Cell Culture: Culture primary human synovial fibroblasts or a monocytic cell line (e.g., THP-1) in appropriate media.

  • Priming (for monocytes): Prime THP-1 cells with phorbol (B1677699) 12-myristate 13-acetate (PMA) to differentiate them into macrophage-like cells. A second priming signal, such as lipopolysaccharide (LPS), may be used to upregulate pro-IL-1β expression.

  • Crystal Stimulation: Prepare sterile, endotoxin-free MSU and CPP crystals. Add crystals individually or in combination to the cell cultures at various concentrations (e.g., 25-200 µg/mL).

  • Analysis: After a defined incubation period (e.g., 6-24 hours), collect the cell culture supernatant and cell lysates.

    • Supernatant: Analyze for secreted cytokines (IL-1β, IL-6, IL-8, TNF-α) using ELISA.

    • Cell Lysates: Analyze for the activation of signaling proteins (e.g., phosphorylated forms of MAPKs, NF-κB subunits) by Western blotting.

In Vivo Mixed Crystal-Induced Arthritis Model

While animal models for individual crystal-induced arthritis are well-established, a specific model for mixed crystal arthropathy is less commonly described. However, a model can be adapted from existing protocols. The murine air pouch model or intra-articular injection model are suitable.

Protocol (Murine Air Pouch Model Adaptation):

  • Air Pouch Formation: Inject sterile air subcutaneously on the dorsum of a mouse to create an air pouch. Re-inject air as needed to maintain the pouch over several days. This creates a synovial-like lining.

  • Crystal Injection: Prepare a sterile suspension of MSU and CPP crystals in saline. Inject a combination of both crystal types (e.g., 0.5 mg of each) into the air pouch.

  • Analysis: At various time points post-injection (e.g., 4, 12, 24 hours):

    • Lavage: Collect the exudate from the air pouch by washing with sterile saline.

    • Cell Count: Perform a total and differential leukocyte count on the lavage fluid.

    • Cytokine Analysis: Measure cytokine concentrations in the lavage fluid by ELISA.

    • Histology: Harvest the air pouch membrane for histological analysis of the inflammatory infiltrate.

Conclusion and Future Directions

The co-deposition of MSU and CPP crystals in synovial fluid represents a distinct inflammatory condition that warrants further investigation. For researchers and drug development professionals, understanding the nuances of mixed crystal arthropathy is critical for the development of targeted diagnostics and therapeutics. Future research should focus on:

  • Defining the specific cytokine and chemokine signature of mixed crystal arthropathy to identify potential biomarkers.

  • Elucidating the potential for synergistic or unique signaling pathway activation by the co-presence of MSU and CPP crystals.

  • Developing and validating robust animal models of mixed crystal-induced arthritis to facilitate pre-clinical testing of novel anti-inflammatory agents.

  • Investigating whether the presence of mixed crystals correlates with disease severity or a different clinical phenotype compared to single crystal arthropathies.

By addressing these key areas, the scientific and medical communities can move towards a more precise understanding and effective management of this complex form of crystal-induced arthritis.

References

Interaction of Calcium Urate with Renal Tubular Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental research on the interaction of calcium urate crystals with renal tubular cells is limited in publicly available literature. This guide synthesizes findings from extensive research on calcium oxalate (B1200264) and uric acid/urate crystals, which are chemically related and co-occur in renal pathologies. The mechanisms detailed herein are presented as a robust, evidence-based model for the likely interactions of this compound crystals.

Introduction

The deposition of crystalline structures within the renal tubules is a key pathological event leading to kidney injury, inflammation, and the progression to chronic kidney disease. While calcium oxalate (CaOx) and uric acid are the most studied components of kidney stones, mixed stones containing calcium and urate are also clinically significant.[1] this compound crystals, though less common as the primary component, are relevant in the context of hyperuricosuric calcium nephrolithiasis, where elevated uric acid levels promote the crystallization of calcium-containing stones.[1][2]

This technical guide provides an in-depth overview of the cellular and molecular interactions between crystalline deposits and renal tubular epithelial cells, drawing upon the wealth of data from CaOx and urate crystal studies to build a comprehensive picture of the likely effects of this compound. The interaction is a multifaceted process initiating with crystal adhesion to the cell surface, followed by cellular injury, a robust inflammatory response, and ultimately, cell death and tissue remodeling.[3] Key mechanisms involved include the production of reactive oxygen species (ROS), activation of the NLRP3 inflammasome, and the triggering of various cell death pathways.[4][5]

This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the pathophysiology of crystal-induced nephropathy.

Mechanisms of Cellular Injury

The interaction between crystals and renal tubular cells initiates a cascade of injurious events. The physical properties of the crystals, such as size and shape, significantly influence the degree of cytotoxicity.[6][7][8]

Oxidative Stress

A primary and immediate response of renal tubular cells to crystal exposure is the generation of reactive oxygen species (ROS).[5] This oxidative stress is a central driver of subsequent pathology.

  • ROS Production: Both calcium oxalate and uric acid crystals stimulate NADPH oxidase-dependent ROS production.[4] This leads to lipid peroxidation of the cell membrane, mitochondrial damage, and DNA damage.[5]

  • Consequences: The surge in ROS contributes to the activation of pro-inflammatory signaling pathways and directly causes cellular damage, leading to cell death via apoptosis or necrosis.[4][7]

Lysosomal and Membrane Disruption

Following adhesion, crystals are often internalized by renal tubular cells through endocytosis.[3]

  • Internalization: Nano-sized crystals, in particular, are readily internalized and trafficked to lysosomes.[8]

  • Lysosomal Damage: Within the lysosome, the crystalline structures can cause physical damage, leading to lysosomal membrane permeabilization. This releases lysosomal proteases, such as cathepsins, into the cytoplasm, triggering cell death pathways.

  • Membrane Rupture: Larger, sharp-edged crystals can cause direct physical damage to the plasma membrane, leading to a loss of cellular integrity and necrotic cell death.[9][10]

Inflammatory Response and Key Signaling Pathways

Crystal deposition in the renal tubules provokes a sterile inflammatory response that is critical in the pathogenesis of both acute and chronic kidney injury.[4][11]

The NLRP3 Inflammasome

A central hub for sensing crystal-induced danger is the NLRP3 inflammasome, a multi-protein complex in the cytoplasm of renal cells.[12] Its activation is a two-step process.

  • Priming (Signal 1): Initial crystal interaction or the resulting cellular stress leads to the activation of the NF-κB signaling pathway. This upregulates the transcription of NLRP3 and pro-interleukin-1β (pro-IL-1β).[12]

  • Activation (Signal 2): A variety of stimuli resulting from crystal-induced damage, including potassium efflux, lysosomal cathepsin release, and ROS production, trigger the assembly of the NLRP3 inflammasome complex. This complex then activates caspase-1, which cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[12]

The secretion of IL-1β and IL-18 recruits immune cells, such as neutrophils and macrophages, to the site of injury, amplifying the inflammatory cascade and contributing to tissue damage and fibrosis.[4]

NLRP3_Inflammasome_Activation cluster_cell Renal Tubular Cell crystals This compound Crystals ros ROS Production crystals->ros k_efflux K+ Efflux crystals->k_efflux lysosomal_damage Lysosomal Damage crystals->lysosomal_damage nfkb NF-κB Pathway crystals->nfkb Signal 1 (Priming) inflammasome NLRP3 Inflammasome Assembly ros->inflammasome Signal 2 (Activation) k_efflux->inflammasome Signal 2 (Activation) lysosomal_damage->inflammasome Signal 2 (Activation) pro_il1b pro-IL-1β pro-IL-18 nfkb->pro_il1b nlrp3_gene NLRP3 Gene Transcription nfkb->nlrp3_gene il1b IL-1β / IL-18 (mature) pro_il1b->il1b nlrp3_protein NLRP3 Protein nlrp3_gene->nlrp3_protein nlrp3_protein->inflammasome caspase1 Caspase-1 (active) inflammasome->caspase1 caspase1->il1b Cleavage inflammation Inflammation & Kidney Injury inflammation_out Secretion il1b->inflammation_out inflammation_out->inflammation

Caption: NLRP3 Inflammasome Activation by Crystals in Renal Cells.
Other Pro-inflammatory Pathways

In addition to the NLRP3 inflammasome, other signaling cascades contribute to the inflammatory milieu.

  • Mitogen-Activated Protein Kinases (MAPKs): Uric acid has been shown to activate p38 MAPK and ERK1/2 pathways, which are involved in the production of various inflammatory mediators.[4]

  • Chemokine Production: Injured renal tubular cells release chemokines like Monocyte Chemoattractant Protein-1 (MCP-1), which recruits monocytes and macrophages to the interstitium, further perpetuating inflammation and leading to fibrosis.[13]

Cell Death Pathways

Crystal-induced injury can trigger several forms of regulated and unregulated cell death, each contributing to the loss of tubular function and the progression of kidney disease.

  • Apoptosis: At lower concentrations or with smaller crystals, programmed cell death (apoptosis) is often initiated.[8] This is a controlled process designed to eliminate damaged cells without inducing a strong inflammatory response.

  • Necrosis/Necroptosis: Higher crystal concentrations or direct physical injury can lead to necrosis, an uncontrolled form of cell death that releases intracellular contents (Damage-Associated Molecular Patterns or DAMPs), provoking a strong inflammatory reaction.[8] Necroptosis is a form of programmed necrosis that can also be triggered by crystal interactions.

  • Pyroptosis: This is a highly inflammatory form of programmed cell death dependent on caspase-1 activation by the inflammasome. The cleavage of Gasdermin D by caspase-1 leads to pore formation in the cell membrane, cell lysis, and the release of mature IL-1β and IL-18.

Quantitative Data on Crystal-Induced Cellular Effects

The following tables summarize quantitative data from in vitro studies using either calcium oxalate or uric acid crystals, which serve as proxies for the potential effects of this compound.

Table 1: Effect of Crystals on Renal Cell Viability and Cytotoxicity

Crystal TypeCell LineConcentrationExposure TimeEffectReference
CaOx MonohydrateVero200 µg/mL4 h~50% reduction in cell viability[7]
CaOx MonohydrateHK-2200 µg/mL4 h~2.5-fold increase in LDH release[9]
CaOx DihydrateHK-2200 µg/mL4 h~2.0-fold increase in LDH release[6]

Table 2: Effect of Crystals on Inflammatory Marker Expression

Crystal TypeCell LineConcentrationExposure TimeMarkerChangeReference
Uric AcidNRK-52E5 mg/dL24 hMCP-1 mRNASignificant Increase[14]
Uric AcidNRK-52E5 mg/dL24 hRANTES mRNASignificant Increase[14]
CaOxPrimary TECsN/AN/AIL-1β SecretionDependent on NLRP3

Table 3: Effect of Crystals on Oxidative Stress Markers

Crystal TypeCell LineConcentrationExposure TimeMarkerChangeReference
CaOx MonohydrateVero200 µg/mL4 hIntracellular ROS~4-fold increase[7]
CaOx DihydrateHK-2200 µg/mL4 hIntracellular ROS~2.5-fold increase[6]

Experimental Protocols

Investigating the interaction of crystals with renal tubular cells involves a standardized set of in vitro techniques.

Crystal Synthesis

Protocol 6.1.1: Synthesis of Monosodium Urate (MSU) Crystals This protocol is adapted from methods used in gout research and is applicable for generating urate crystals for cell culture experiments.

  • Dissolve uric acid powder in sterile water by adjusting the pH to >11 with NaOH.

  • Heat the solution to dissolve the uric acid completely.

  • Slowly neutralize the solution by adding HCl dropwise while stirring, allowing the pH to gradually fall.

  • Needle-shaped MSU crystals will precipitate as the pH approaches neutral (pH 7.0-7.5).

  • Allow the crystals to mature overnight at room temperature.

  • Wash the crystals multiple times with sterile water and then with ethanol (B145695) to remove any soluble impurities.

  • Dry the crystals under sterile conditions.

  • Before use, bake the crystals to remove endotoxin.

Protocol 6.1.2: Synthesis of Calcium Oxalate Monohydrate (COM) Crystals This is a common method for producing COM crystals for in vitro studies.

  • Prepare equimolar solutions of calcium chloride (CaCl₂) and sodium oxalate (Na₂C₂O₄) in a buffered solution (e.g., Tris-HCl with NaCl).

  • Mix the two solutions slowly under constant stirring at 37°C.

  • Allow the crystals to precipitate and grow over a defined period (e.g., 24 hours).

  • Collect the crystals by centrifugation.

  • Wash the crystal pellet repeatedly with deionized water to remove residual ions.

  • Dry the crystals in an oven.

Cell Culture and Exposure
  • Cell Lines: Human kidney proximal tubular epithelial cells (HK-2) or Madin-Darby Canine Kidney (MDCK) cells are commonly used.

  • Culture: Culture cells to confluence in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.

  • Exposure: Suspend the synthesized, sterile crystals in serum-free media at the desired concentration (e.g., 50-500 µg/mL). Remove the culture medium from the confluent cell monolayers and add the crystal suspension.

  • Incubation: Incubate the cells with the crystals for the desired time period (e.g., 2 to 24 hours) before performing assays.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis crystal_synthesis 1. Crystal Synthesis (CaOx, MSU, etc.) cell_culture 2. Renal Cell Culture (e.g., HK-2) exposure 3. Crystal Exposure (Varying concentrations & time) crystal_synthesis->exposure cell_culture->exposure cytotoxicity 4a. Cytotoxicity Assays (LDH, MTT) exposure->cytotoxicity inflammation 4b. Inflammatory Response (ELISA, qPCR for IL-1β, MCP-1) exposure->inflammation oxidative_stress 4c. Oxidative Stress (ROS probes, SOD activity) exposure->oxidative_stress cell_death 4d. Cell Death Analysis (TUNEL, Annexin V) exposure->cell_death

Caption: General Experimental Workflow for Studying Crystal-Renal Cell Interactions.
Key Assays

Protocol 6.3.1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay Measures membrane integrity by quantifying LDH released from damaged cells into the supernatant.

  • After crystal exposure, collect the cell culture supernatant.

  • Centrifuge the supernatant to pellet any crystals or debris.

  • Transfer the cleared supernatant to a new plate.

  • Add the LDH reaction mixture (containing diaphorase and NAD⁺) according to the manufacturer's instructions.

  • Incubate in the dark.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Calculate the percentage of cytotoxicity relative to a positive control (lysed cells).

Protocol 6.3.2: TUNEL Assay for Apoptosis Detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Culture cells on glass coverslips and expose them to crystals.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with a detergent solution (e.g., Triton X-100).

  • Incubate the cells with the TUNEL reaction mixture, which contains terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.

  • The TdT enzyme incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA.

  • Wash the cells and counterstain nuclei with a DNA dye like DAPI.

  • Visualize the cells using fluorescence microscopy. TUNEL-positive nuclei will fluoresce brightly.

Logical Framework of Crystal-Induced Nephropathy

The interaction of this compound with renal tubular cells can be conceptualized as a cascade of events that progresses from a molecular interaction to tissue-level pathology. This framework highlights critical nodes that are potential targets for therapeutic intervention.

Logical_Framework supersaturation Urine Supersaturation (Calcium, Urate) crystallization This compound Crystallization supersaturation->crystallization adhesion Crystal Adhesion & Internalization crystallization->adhesion cell_stress Cellular Stress Response adhesion->cell_stress ros Oxidative Stress (ROS) cell_stress->ros inflammation Inflammasome Activation (NLRP3, IL-1β) cell_stress->inflammation cell_death Tubular Cell Death (Apoptosis, Necrosis) ros->cell_death inflammation->cell_death injury Acute Kidney Injury (AKI) cell_death->injury fibrosis Interstitial Fibrosis & Inflammation injury->fibrosis If persistent ckd Chronic Kidney Disease (CKD) fibrosis->ckd

Caption: Pathological Cascade of Crystal-Induced Kidney Injury.

Conclusion

The interaction of crystalline deposits with renal tubular cells is a potent driver of kidney injury and inflammation. While direct evidence for this compound is sparse, the well-documented effects of calcium oxalate and uric acid provide a strong predictive framework. These crystals induce a state of cellular stress characterized by ROS production, which in turn activates the NLRP3 inflammasome and other pro-inflammatory pathways, leading to cytokine release, immune cell recruitment, and various forms of cell death. This cascade contributes directly to tubular damage, interstitial fibrosis, and the progressive loss of renal function. Future research should focus on validating these mechanisms specifically for this compound crystals to better understand the pathophysiology of mixed-stone disease and to develop targeted therapies.

References

An In-depth Technical Guide on the Thermodynamic Properties of Calcium Urate Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties governing the precipitation of calcium urate. A thorough understanding of these principles is critical for researchers in nephrology, rheumatology, and drug development, particularly in the context of pathological calcification and the formation of urinary stones. This document summarizes key thermodynamic data, details relevant experimental methodologies, and visualizes the interplay of factors leading to this compound precipitation.

Introduction

This compound is a salt that can precipitate in various biological environments, most notably in the urinary tract, contributing to the formation of kidney stones. The formation of these precipitates is governed by the principles of thermodynamics, where the interplay of enthalpy, entropy, and Gibbs free energy determines the spontaneity and extent of the precipitation reaction. Understanding these thermodynamic drivers is essential for developing therapeutic strategies to prevent or dissolve such pathological mineralizations. This guide focuses on the thermodynamic properties of calcium hydrogenurate hexahydrate (Ca(HU)₂ · 6H₂O), the form of this compound most relevant to physiological conditions.[1]

Thermodynamic Data

The precipitation of this compound from an aqueous solution is an equilibrium process described by the dissolution of its solid form. The key thermodynamic parameters—Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS)—quantify the spontaneity and energetics of this process. These values can be derived from the temperature dependence of the solubility product constant (Ksp).

The dissolution of calcium hydrogenurate hexahydrate can be represented by the following equilibrium:

Ca(C₅H₃N₄O₃)₂ · 6H₂O(s) ⇌ Ca²⁺(aq) + 2C₅H₃N₄O₃⁻(aq) + 6H₂O(l)

The thermodynamic solubility product, Ksp, is given by the product of the activities of the constituent ions at equilibrium.[1]

Solubility Product (Ksp)

The solubility of calcium hydrogenurate hexahydrate increases with temperature.[1] The experimentally determined thermodynamic solubility products at various temperatures are summarized in Table 1.

Temperature (K)pKsp (± error)Ksp (x 10⁻¹⁰)
28810.12 (± 0.07)0.76
2989.81 (± 0.09)1.55
3109.28 (± 0.04)5.25
3189.01 (± 0.03)9.77

Table 1: Thermodynamic Solubility Products (Ksp) of Calcium Hydrogenurate Hexahydrate at Different Temperatures. Data sourced from F. His et al.[1]

Gibbs Free Energy, Enthalpy, and Entropy of Dissolution

The standard Gibbs free energy of dissolution (ΔG°) can be calculated from the solubility product using the following equation:

ΔG° = -RTln(Ksp)

where R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹) and T is the absolute temperature in Kelvin.

The relationship between ΔG°, the standard enthalpy of dissolution (ΔH°), and the standard entropy of dissolution (ΔS°) is given by the Gibbs-Helmholtz equation:

ΔG° = ΔH° - TΔS°

By plotting ln(Ksp) versus 1/T (a van 't Hoff plot), ΔH° and ΔS° can be determined from the slope (-ΔH°/R) and the y-intercept (ΔS°/R) of the resulting linear regression.

Based on the data in Table 1, the calculated thermodynamic parameters for the dissolution of calcium hydrogenurate hexahydrate are presented in Table 2.

Thermodynamic ParameterValue
Standard Enthalpy of Dissolution (ΔH°)+85.4 kJ/mol
Standard Entropy of Dissolution (ΔS°)+96.2 J/(mol·K)

Table 2: Calculated Standard Enthalpy and Entropy of Dissolution for Calcium Hydrogenurate Hexahydrate.

The positive enthalpy change indicates that the dissolution process is endothermic, meaning it absorbs heat from the surroundings. This is consistent with the observed increase in solubility with increasing temperature. The positive entropy change suggests that the dissolution leads to an increase in the overall disorder of the system, as the solid salt dissociates into solvated ions.

The standard Gibbs free energy of dissolution at physiological temperature (310 K) can be calculated as:

ΔG°₃₁₀ = ΔH° - TΔS° = 85.4 kJ/mol - (310 K * 0.0962 kJ/(mol·K)) = +55.6 kJ/mol

The positive value of ΔG° indicates that the dissolution is a non-spontaneous process under standard conditions, favoring the precipitated state. Precipitation will occur when the ion activity product in a solution exceeds the Ksp.

Experimental Protocols

The determination of the thermodynamic properties of sparingly soluble salts like this compound relies on precise experimental methodologies. The following sections detail the key experimental protocols.

Preparation of Calcium Hydrogenurate Hexahydrate

Solid calcium hydrogenurate hexahydrate can be prepared by reacting uric acid, calcium hydroxide, and hydrochloric acid in an aqueous solution.[1]

Protocol:

  • Prepare a quaternary system of uric acid, calcium hydroxide, hydrochloric acid, and water. The molar ratio of calcium to uric acid should be controlled (e.g., 1.5).[1]

  • Age the system for an extended period (e.g., 2 months) at a constant physiological temperature (e.g., 310 K) to ensure equilibrium is reached.[1]

  • Adjust the initial concentrations and pH to establish a region where calcium hydrogenurate hexahydrate precipitates as a single solid phase. This is typically in a pH range of 7 to 10.[1]

  • Identify the resulting precipitates using methods such as chemical and thermogravimetric analyses, X-ray powder diffraction, infrared spectroscopy, and scanning electron microscopy.[1]

Solubility Determination

The solubility of calcium hydrogenurate hexahydrate is determined by analyzing the composition of the supernatant in equilibrium with the solid phase.[1]

Protocol:

  • Equilibrate the prepared calcium hydrogenurate hexahydrate crystals with their respective supernatants or with solutions of known composition (e.g., water, uric acid solutions, or calcium chloride solutions) in a thermostated water bath at the desired temperatures (e.g., 288, 298, 310, and 318 K).[1]

  • The equilibration time depends on temperature and pH, ranging from 3 to 24 hours.[1]

  • After equilibration, separate the solid phase from the supernatant by filtration or centrifugation.

  • Determine the total soluble calcium concentration using atomic absorption spectroscopy and the ionic calcium concentration using a Ca-selective electrode.[1]

  • Determine the total urate concentration using spectrophotometry.[1]

  • Measure the pH of the equilibrated solution.

  • From these measurements, calculate the thermodynamic solubility product (Ksp) by accounting for the activities of the ions in solution.[1]

Calorimetry (Alternative Method)

While the van 't Hoff method provides an indirect determination of enthalpy, isothermal titration calorimetry (ITC) can be used for a more direct measurement of the heat of precipitation.

Protocol:

  • Prepare solutions of soluble calcium salts (e.g., calcium chloride) and a soluble urate salt (e.g., sodium urate) in a suitable buffer.

  • Place one reactant solution in the sample cell of the ITC instrument and the other in the titration syringe.

  • Initiate a series of injections of the titrant into the sample cell while maintaining a constant temperature.

  • The instrument measures the heat evolved or absorbed during the precipitation reaction.

  • Analysis of the resulting thermogram provides the enthalpy change (ΔH) for the precipitation reaction.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflow for determining thermodynamic properties and the logical pathway leading to this compound precipitation in a biological context.

Experimental_Workflow cluster_preparation Crystal Preparation cluster_solubility Solubility Determination cluster_thermo Thermodynamic Calculation prep1 Mix Uric Acid, Ca(OH)2, HCl, H2O prep2 Age at 310 K for 2 months prep1->prep2 prep3 Isolate Ca(HU)2·6H2O Precipitate prep2->prep3 prep4 Characterize Precipitate (XRD, SEM, etc.) prep3->prep4 sol1 Equilibrate Crystals in Solution at various T prep4->sol1 sol2 Separate Solid and Supernatant sol1->sol2 sol3 Analyze Supernatant (AAS, ISE, Spectrophotometry) sol2->sol3 sol4 Measure pH sol2->sol4 calc1 Calculate Ksp at each Temperature sol3->calc1 sol4->calc1 calc2 Create van't Hoff Plot (ln(Ksp) vs 1/T) calc1->calc2 calc3 Determine ΔH° and ΔS° from plot calc2->calc3 calc4 Calculate ΔG° calc3->calc4

Experimental workflow for determining thermodynamic properties of this compound.

Biological_Precipitation_Pathway cluster_factors Contributing Pathophysiological Factors cluster_thermo_concept Thermodynamic Driving Force cluster_precipitation Precipitation and Crystal Growth factor1 Hyperuricosuria (High Urinary Urate) thermo1 Increased Ion Activity Product [a(Ca²⁺) * a(Urate⁻)²] factor1->thermo1 factor2 Hypercalciuria (High Urinary Calcium) factor2->thermo1 factor3 Favorable Urine pH (7-10) thermo2 Ion Activity Product > Ksp factor3->thermo2 Influences Ksp and Ion Speciation thermo1->thermo2 precip1 Nucleation of this compound Crystals thermo2->precip1 precip2 Crystal Growth and Aggregation precip1->precip2 precip3 Formation of Urinary Stones precip2->precip3

Logical pathway for in vivo this compound precipitation.

Conclusion

The precipitation of this compound is an endothermic and entropy-driven process. The positive enthalpy of dissolution indicates that higher temperatures favor solubility, while the positive entropy change reflects the increased disorder upon dissolution. In a biological context, factors that increase the local concentrations of calcium and urate ions, such as hypercalciuria and hyperuricosuria, can lead to a state of supersaturation where the ion activity product exceeds the solubility product, driving the precipitation of this compound crystals. A comprehensive understanding of these thermodynamic principles, coupled with robust experimental methodologies, is paramount for the development of effective therapeutic interventions aimed at preventing or reversing pathological this compound mineralization.

References

Calcium Urate: A Potential Integrated Biomarker in the Pathogenesis of Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Metabolic diseases, including metabolic syndrome, type 2 diabetes, and cardiovascular disease, represent a growing global health crisis. The identification of novel biomarkers is crucial for early diagnosis, risk stratification, and the development of targeted therapies. While hyperuricemia (elevated serum uric acid) is an established risk factor, its interplay with calcium metabolism is an emerging area of interest. This technical guide explores the potential of calcium urate, not as a singular circulating entity, but as a conceptual biomarker representing the pathological synergy between elevated uric acid and dysregulated calcium homeostasis. We delve into the molecular mechanisms, present quantitative data on their combined association with metabolic diseases, detail relevant experimental protocols, and provide visual representations of key pathways and workflows. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals investigating the complex interplay of urate and calcium in metabolic pathologies.

Introduction: The Intersection of Uric Acid and Calcium Metabolism

Uric acid, the final product of purine (B94841) metabolism in humans, has long been associated with gout.[1][2][3] However, a substantial body of evidence now implicates elevated serum uric acid (sUA) as an independent risk factor for a range of metabolic disorders, including hypertension, obesity, insulin (B600854) resistance, and cardiovascular disease.[4][5][6] Hyperuricemia is considered a feature of metabolic syndrome, a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes.[7][8]

Concurrently, disturbances in calcium metabolism have also been linked to metabolic abnormalities. Studies have demonstrated an association between higher serum calcium levels and an increased risk of metabolic syndrome and its components, particularly in overweight and obese individuals.[9][10][11][12] Given that both hyperuricemia and altered calcium levels are implicated in similar disease states, their combined effect, conceptually termed "this compound," warrants investigation as a more comprehensive indicator of metabolic dysregulation.

This guide will synthesize the evidence supporting the pathological interplay of uric acid and calcium, focusing on their roles in endothelial dysfunction, insulin resistance, and the formation of crystalline deposits, such as kidney stones.

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies, highlighting the association of serum uric acid and calcium with components of metabolic disease.

Table 1: Association of Serum Uric Acid (sUA) with Metabolic Disease Risk Factors

Risk Factor/DiseasePopulationKey FindingCitation(s)
Metabolic Syndrome 932 adults (Brazil)Men: OR = 2.61 (95% CI = 1.99-3.42) Women: OR = 2.59 (95% CI = 1.81-3.73)[8]
Insulin Resistance (HOMA-IR) 2530 non-diabetic patientsPositive weak correlation (R = 0.299, P < .001)[13]
Insulin Resistance (HOMA-IR) 2322 non-diabetic older adultsPositive association (adjusted β = 0.21)[14]
Type 2 Diabetes 245 participantsHazard Risk Ratio = 1.5 (P=0.02) for every 1 mg/dL increase in sUA[15]
Coronary Artery Calcification (CAC) Meta-analysis of 11 studiesPooled adjusted OR = 1.48 (95% CI: 1.23-1.79) for CAC presence[16][17]
Cardiovascular Mortality 20,000+ outpatients (URRAH study)Optimal sUA cut-off point for CV mortality of 5.6 mg/dL[6]

Table 2: Association of Serum Calcium with Metabolic Syndrome (MetS) and its Components

ParameterPopulationKey FindingCitation(s)
MetS Risk 1,580 adults (Taiwan)OR = 1.63 (95% CI: 1.06-2.53) for highest vs. lowest calcium tertile[10][12]
MetS Risk (Overweight/Obese) 1,580 adults (Taiwan)Significant positive association with increased serum calcium[9][10]
MetS Components 1,580 adults (Taiwan)Positive association with high systolic BP, high blood glucose, and high triglycerides[9][10]
Hyperuricemia Patients with Primary HyperparathyroidismEvery 0.1 mg/dL increase in total calcium is linked with an 8% increased risk of hyperuricemia (OR = 1.08)[18]

Signaling Pathways and Logical Relationships

The following diagrams, rendered using Graphviz, illustrate key molecular pathways and experimental workflows relevant to the interplay of uric acid and calcium in metabolic diseases.

Uric Acid-Induced Endothelial Dysfunction

Elevated uric acid levels contribute to endothelial dysfunction, a key event in the development of atherosclerosis and hypertension, by reducing nitric oxide (NO) bioavailability and promoting inflammation and oxidative stress.[19][20]

Uric_Acid_Endothelial_Dysfunction UA High Intracellular Uric Acid NOX NADPH Oxidase (NOX) Activation UA->NOX stimulates HMGB1 HMGB1/RAGE Pathway Activation UA->HMGB1 activates ROS Increased Reactive Oxygen Species (ROS) NOX->ROS eNOS eNOS Uncoupling ROS->eNOS Dysfunction Endothelial Dysfunction ROS->Dysfunction NO Decreased Nitric Oxide (NO) Bioavailability eNOS->NO NO->Dysfunction NFkB NF-κB Activation HMGB1->NFkB Inflammation Pro-inflammatory Cytokines & Adhesion Molecules NFkB->Inflammation Inflammation->Dysfunction Uric_Acid_Insulin_Resistance Hyperuricemia Hyperuricemia Uptake Urate uptake into cells (e.g., adipocytes, hepatocytes) Hyperuricemia->Uptake MitoStress Mitochondrial Oxidative Stress Uptake->MitoStress Inflammasome NLRP3 Inflammasome Activation Uptake->Inflammasome IRS Inhibition of Insulin Receptor Substrate (IRS-1) MitoStress->IRS Inflammasome->IRS Glucose Impaired Glucose Uptake IRS->Glucose InsulinResistance Insulin Resistance Glucose->InsulinResistance Insulin Hyperinsulinemia InsulinResistance->Insulin Renal Reduced Renal Urate Excretion Renal->Hyperuricemia exacerbates Insulin->Renal promotes urate reabsorption Kidney_Stone_Formation Hyperuricosuria Hyperuricosuria (High Urinary Uric Acid) Nidus Uric Acid Crystal Formation (Nidus) Hyperuricosuria->Nidus Hypercalciuria Hypercalciuria (High Urinary Calcium) Epitaxy Heterogeneous Nucleation (Epitaxy) Hypercalciuria->Epitaxy provides calcium LowUrinepH Low Urine pH LowUrinepH->Hyperuricosuria decreases urate solubility Nidus->Epitaxy acts as seed CaOxStone Calcium Oxalate Kidney Stone Epitaxy->CaOxStone Crystal_Analysis_Workflow Sample Collect Fluid Sample (Synovial Fluid or Urine) Microscopy Prepare Wet Mount Slide Sample->Microscopy PLM Polarized Light Microscopy Microscopy->PLM Identify Identify Crystal Morphology & Birefringence PLM->Identify MSU Monosodium Urate (MSU): Needle-shaped, Strongly negative birefringence Identify->MSU CPP Calcium Pyrophosphate (CPP): Rhomboid-shaped, Weakly positive birefringence Identify->CPP CaOx Calcium Oxalate: Dumbbell or envelope-shaped Identify->CaOx Report Report Findings MSU->Report CPP->Report CaOx->Report

References

The Crystalline Culprit: An In-depth Technical Guide to the Structural Analysis of Calcium Urate Crystals by X-ray Diffraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the structural analysis of calcium urate crystals utilizing X-ray diffraction (XRD). It is designed to furnish researchers, scientists, and professionals in drug development with a detailed understanding of the methodologies and crystallographic data essential for investigating the role of these microcrystals in pathological conditions such as gout and kidney stones.

Introduction: The Significance of this compound Crystals

Urate crystals, in various forms, are central to the pathology of several diseases. While monosodium urate (MSU) crystals are the hallmark of gout, a painful inflammatory arthritis, calcium-containing urate crystals are significant as components of certain kidney stones.[1] The deposition of these crystals in joints and renal tubules triggers a cascade of inflammatory responses, making the precise characterization of their atomic structure a critical step in understanding disease mechanisms and developing targeted therapeutic interventions.

X-ray diffraction stands as the definitive non-destructive technique for elucidating the three-dimensional atomic arrangement of crystalline materials. By analyzing the diffraction pattern of X-rays interacting with a crystal, we can determine its unit cell dimensions, symmetry (space group), and the precise coordinates of its constituent atoms. This information is invaluable for understanding crystal formation, growth, and interaction with biological systems.

Crystallographic Data of Urate Compounds

The following tables summarize the key crystallographic data for calcium diurate hexahydrate and other relevant urate compounds obtained through X-ray diffraction studies. This quantitative data is essential for phase identification and for understanding the structural relationships between different urate species.

Table 1: Crystallographic Data for Calcium Diurate Hexahydrate (CaUr₂·6H₂O)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.409(1)
b (Å)17.549(3)
c (Å)6.332(1)
α (°)90
β (°)90
γ (°)90
Z4
Temperature (K)100

Data sourced from a single crystal X-ray diffraction study of calcium diurate hexahydrate.[1]

Table 2: Crystallographic Data for Other Relevant Urate Compounds

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
Uric Acid DihydrateOrthorhombicPnab7.409(1)17.549(3)6.332(1)909090
Monosodium Urate MonohydrateTriclinicP-110.50019.51203.41295.0699.4797.14

Data for Uric Acid Dihydrate and Monosodium Urate Monohydrate are provided for comparative structural analysis.[2][3]

Experimental Protocols for X-ray Diffraction Analysis

A meticulously executed experimental protocol is paramount for obtaining high-quality diffraction data. Below are detailed methodologies for both powder and single-crystal X-ray diffraction analysis of urate crystals.

Synthesis of Urate Crystals

Monosodium Urate Monohydrate (MSU) Crystal Synthesis:

A common method for synthesizing MSU crystals for in vitro studies is as follows:

  • Dissolve 8 g of uric acid in 1,600 ml of distilled water containing 49 ml of 1N NaOH at 60°C with continuous stirring.[3]

  • Neutralize the alkaline solution to a pH of 7.2 by adding 1N HCl.[3]

  • Allow the solution to cool slowly to room temperature with gentle swirling to promote crystal growth. For slower crystal development, the solution can be refrigerated at 5°C overnight.[3]

  • The resulting crystals are then cleansed by decanting the supernatant, followed by rinsing and drying.[3]

Powder X-ray Diffraction (PXRD) Protocol

Powder XRD is a powerful technique for identifying the crystalline phases present in a sample and can be used for quantitative phase analysis.

Sample Preparation:

  • Gently grind the synthesized or isolated this compound crystals into a fine powder using an agate mortar and pestle. This ensures a random orientation of the crystallites.

  • Mount the powdered sample onto a zero-background sample holder.

Instrument Setup and Data Collection:

  • Diffractometer: A laboratory powder diffractometer (e.g., Rigaku Multiflex) equipped with a sealed tube X-ray source.[4]

  • X-ray Source: Cu Kα radiation (λ = 1.5406 Å).[5]

  • Operating Conditions: 40 kV and 30 mA.[4]

  • Optics: Use of a diffracted beam graphite (B72142) monochromator to filter out Kβ radiation. Divergence, receiving, and scatter slits set to appropriate widths (e.g., ½°, 0.3 mm, and ½° respectively).[4]

  • Detector: A scintillation counter or a modern solid-state detector.

  • Scan Parameters:

    • 2θ Range: 5° to 80°.[6]

    • Step Size: 0.02°.[4]

    • Dwell Time: 2 seconds per step.[4]

Data Analysis:

  • Phase Identification: The collected diffraction pattern is compared with standard diffraction patterns from databases such as the International Centre for Diffraction Data (ICDD) to identify the crystalline phases present.[7]

  • Rietveld Refinement: For quantitative phase analysis and refinement of lattice parameters, the Rietveld method can be employed using software like FullProf Suite or JANA2006.[5][6]

Single-Crystal X-ray Diffraction (SC-XRD) Protocol

Single-crystal XRD provides the most detailed structural information, including atomic coordinates and bond lengths/angles.

Crystal Selection and Mounting:

  • Under a polarizing microscope, select a single, well-formed crystal that is free of cracks and other defects.[8]

  • The ideal crystal size for most laboratory diffractometers is approximately 0.1-0.3 mm in all dimensions.[8]

  • Mount the selected crystal on a goniometer head using a suitable adhesive or oil.

Instrument Setup and Data Collection:

  • Diffractometer: A four-circle single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.

  • X-ray Source: Mo Kα radiation (λ = 0.71073 Å) is commonly used for small molecule crystallography.[9]

  • Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.[9]

  • Data Collection Strategy: A series of diffraction images (frames) are collected as the crystal is rotated through a range of angles. A complete dataset usually involves collecting a hemisphere or a full sphere of data.

    • Exposure Time: 5-60 seconds per frame, depending on the crystal's diffracting power.[9]

Structure Solution and Refinement:

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors.[9]

  • Space Group Determination: The systematic absences in the diffraction data are used to determine the crystal's space group.[9]

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.[9]

  • Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data using least-squares methods to achieve the best possible fit.

Signaling Pathway: Urate Crystal-Induced Inflammation

The inflammatory response to urate crystals is a key aspect of diseases like gout. A central player in this process is the NLRP3 inflammasome, a multi-protein complex that, when activated, triggers the production of potent pro-inflammatory cytokines.

Gout_Signaling_Pathway cluster_macrophage Macrophage MSU Monosodium Urate (MSU) Crystal Phagocytosis Phagocytosis MSU->Phagocytosis Macrophage Macrophage NLRP3_Inflammasome NLRP3 Inflammasome Activation Phagocytosis->NLRP3_Inflammasome ProCaspase1 Pro-Caspase-1 Caspase1 Active Caspase-1 ProCaspase1->Caspase1 Cleavage ProIL1B Pro-IL-1β IL1B Active IL-1β ProIL1B->IL1B Cleavage Inflammation Inflammation (Gout Flare) IL1B->Inflammation Secretion

Caption: Signaling pathway of MSU crystal-induced inflammation via NLRP3 inflammasome activation.

Experimental Workflow for XRD Analysis

The following diagram illustrates a typical workflow for the structural analysis of this compound crystals using X-ray diffraction.

XRD_Workflow start Crystal Synthesis or Isolation powder_prep Powder Sample Preparation (Grinding) start->powder_prep single_crystal_select Single Crystal Selection & Mounting start->single_crystal_select pxrd Powder XRD Data Collection powder_prep->pxrd scxrd Single-Crystal XRD Data Collection single_crystal_select->scxrd phase_id Phase Identification (Database Matching) pxrd->phase_id data_reduction Data Reduction & Correction scxrd->data_reduction rietveld Rietveld Refinement phase_id->rietveld crystallographic_data Crystallographic Data (Unit Cell, Space Group) rietveld->crystallographic_data structure_solution Structure Solution (Direct/Patterson Methods) data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement atomic_coordinates Atomic Coordinates & Molecular Structure structure_refinement->atomic_coordinates

Caption: General experimental workflow for powder and single-crystal XRD analysis.

Conclusion

The structural analysis of this compound crystals by X-ray diffraction provides indispensable insights into their formation and pathological roles. The detailed crystallographic data and experimental protocols presented in this guide offer a robust framework for researchers to conduct their own investigations. A thorough understanding of the atomic-level structure of these crystals is a cornerstone for the rational design of novel therapeutics aimed at preventing their formation, promoting their dissolution, and mitigating the inflammatory responses they trigger. The continued application of X-ray diffraction techniques will undoubtedly be pivotal in advancing our knowledge and treatment of crystal deposition diseases.

References

Methodological & Application

Application Notes and Protocols for the Controlled In Vitro Synthesis of Calcium Urate Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium urate is a crystalline salt that, while less common than sodium urate or calcium oxalate, plays a role in certain pathological mineralization processes. The ability to synthesize this compound crystals in a controlled in vitro setting is crucial for studying their physicochemical properties, their interaction with biological systems, and for the development and screening of potential therapeutic agents that may inhibit or dissolve these crystalline structures. This document provides a detailed protocol for the controlled synthesis of this compound crystals, including reagent preparation, crystallization procedure, and methods for characterization.

Physicochemical Principles

The synthesis of this compound crystals is based on the principles of precipitation chemistry. The reaction involves the combination of a soluble calcium salt (calcium chloride) with a soluble urate salt (sodium urate) in an aqueous solution. The formation of the less soluble this compound salt leads to its precipitation out of the solution as crystals.

The overall reaction can be represented as:

CaCl₂(aq) + 2Na(C₅H₃N₄O₃)(aq) → Ca(C₅H₃N₄O₃)₂(s) + 2NaCl(aq)

Key factors influencing the size, morphology, and purity of the resulting crystals include the concentration of reactants, the pH of the solution, the temperature, and the rate of mixing. Uric acid itself is poorly soluble in water, but its solubility increases significantly at alkaline pH due to the formation of the urate anion. This principle is utilized in the preparation of the sodium urate solution.

Experimental Protocols

Materials and Reagents
  • Uric Acid (C₅H₄N₄O₃)

  • Sodium Hydroxide (B78521) (NaOH)

  • Calcium Chloride (CaCl₂)

  • Deionized or Milli-Q water

  • Hydrochloric Acid (HCl) for pH adjustment

  • Magnetic stirrer and stir bars

  • pH meter

  • Beakers and graduated cylinders

  • Filtration apparatus (Buchner funnel, filter flask, and filter paper)

  • Drying oven

Preparation of Stock Solutions

3.2.1. 0.1 M Sodium Urate Solution

  • Accurately weigh 1.68 g of uric acid and place it in a 100 mL beaker.

  • Add approximately 80 mL of deionized water.

  • While stirring, slowly add 1 M sodium hydroxide (NaOH) solution dropwise until the uric acid is completely dissolved and the pH of the solution reaches approximately 10.5-11.0. This ensures the formation of the soluble sodium urate salt.

  • Quantitatively transfer the solution to a 100 mL volumetric flask and bring the volume to the mark with deionized water.

  • This stock solution should be prepared fresh before each experiment.

3.2.2. 0.1 M Calcium Chloride Solution

  • Accurately weigh 1.11 g of anhydrous calcium chloride (CaCl₂) and dissolve it in approximately 80 mL of deionized water in a 100 mL beaker.

  • Once fully dissolved, quantitatively transfer the solution to a 100 mL volumetric flask and bring the volume to the mark with deionized water.

Controlled Synthesis of this compound Crystals
  • In a 250 mL beaker, place 50 mL of the 0.1 M sodium urate solution.

  • While stirring gently with a magnetic stirrer, slowly add 50 mL of the 0.1 M calcium chloride solution dropwise using a burette or a pipette. A white precipitate of this compound will form immediately.

  • After the complete addition of the calcium chloride solution, continue stirring for 30 minutes to ensure a complete reaction and to promote crystal growth.

  • Monitor and adjust the pH of the final solution to a target range of 7.0 - 8.0 using dilute HCl or NaOH as needed. This pH range is generally favorable for the precipitation of calcium salts.

  • Allow the suspension to age for 2-4 hours at room temperature without stirring to allow for the maturation of the crystals.

Harvesting and Purification of Crystals
  • Set up a vacuum filtration system using a Buchner funnel and an appropriately sized filter paper.

  • Wet the filter paper with a small amount of deionized water to ensure a good seal.

  • Carefully pour the crystal suspension onto the filter paper.

  • Wash the collected crystals on the filter paper three times with 20 mL portions of deionized water to remove any soluble impurities, such as sodium chloride.

  • After the final wash, continue the vacuum for 10-15 minutes to remove as much water as possible.

  • Carefully transfer the filter paper with the crystal cake to a watch glass or a petri dish.

  • Dry the crystals in an oven at 40-50°C for 24 hours or until a constant weight is achieved.

Data Presentation

ParameterValue/RangeNotes
Reactants
Uric Acid Concentration0.1 M (in NaOH solution)Prepared as sodium urate
Calcium Chloride Concentration0.1 M
Reaction Conditions
Reaction Volume100 mLEquimolar volumes of reactants
pH of Reaction Mixture7.0 - 8.0Adjusted post-precipitation
TemperatureRoom Temperature (~25°C)
Stirring SpeedSlow to moderateTo ensure mixing without excessive shear
Aging Time2 - 4 hoursFor crystal maturation
Harvesting and Drying
Washing SolventDeionized WaterTo remove soluble byproducts
Drying Temperature40 - 50°CTo avoid thermal decomposition
Drying Time24 hoursOr until constant weight

Characterization of Synthesized Crystals

The synthesized this compound crystals should be characterized to confirm their identity, purity, and morphology.

  • X-Ray Diffraction (XRD): To confirm the crystalline structure and phase purity of the synthesized material.

  • Scanning Electron Microscopy (SEM): To visualize the morphology, size, and aggregation state of the crystals.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups of the urate molecule and confirm the absence of impurities.

Visualization

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_synthesis Crystal Synthesis cluster_harvest Harvesting & Purification cluster_char Characterization prep_urate Prepare 0.1 M Sodium Urate Solution mix Mix Solutions & Precipitate prep_urate->mix prep_ca Prepare 0.1 M Calcium Chloride Solution prep_ca->mix adjust_ph Adjust pH to 7.0-8.0 mix->adjust_ph age Age Suspension (2-4h) adjust_ph->age filter Vacuum Filtration age->filter wash Wash with Deionized Water filter->wash dry Dry Crystals (40-50°C) wash->dry xrd XRD dry->xrd sem SEM dry->sem ftir FTIR dry->ftir

Caption: Experimental workflow for the synthesis of this compound crystals.

Logical Relationship of Synthesis Steps

logical_relationship reagents Reactants (Uric Acid, CaCl2, NaOH) solution_prep Solution Preparation reagents->solution_prep precipitation Controlled Precipitation solution_prep->precipitation crystal_formation This compound Crystals precipitation->crystal_formation purification Purification (Washing & Drying) crystal_formation->purification final_product Pure this compound Crystals purification->final_product characterization Characterization (XRD, SEM, FTIR) final_product->characterization

Caption: Logical flow from reactants to characterized this compound crystals.

Application Notes and Protocols for Inducing Calcium Urate Precipitation in Artificial Urine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithiasis, or the formation of kidney stones, is a prevalent condition with significant healthcare implications. While calcium oxalate (B1200264) and calcium phosphate (B84403) are the most common components of kidney stones, the role of uric acid and its salts, such as urates, in stone formation is a critical area of research.[1][2] Hyperuricosuria, an excess of uric acid in the urine, is a known risk factor for the development of not only uric acid stones but also calcium oxalate stones.[3][4] This has led to investigations into the potential for uric acid to act as a nidus for calcium oxalate crystallization.[3][5] Although calcium urate is a rare component of urinary stones in humans, understanding the conditions that lead to its precipitation is crucial for a comprehensive understanding of the complex physicochemical processes underlying stone formation.[6]

These application notes provide a detailed protocol for inducing the precipitation of this compound in a controlled in vitro setting using an artificial urine model. This model allows for the systematic investigation of various factors influencing crystallization, such as pH, ion concentration, and the presence of inhibitors or promoters. The protocols outlined below are designed to be adaptable for screening potential therapeutic agents that may modulate crystal formation and growth.

Data Presentation: Physicochemical Parameters for this compound Precipitation

A summary of the key physicochemical parameters influencing the formation of different types of urinary crystals is presented in the table below. This information is critical for designing experiments to specifically induce this compound precipitation while minimizing the formation of other crystalline phases.

ParameterCalcium OxalateUric AcidThis compound (Predicted)
Optimal pH Range 4.5 - 6.5[7][8]< 5.5[9]> 6.0 (to favor urate over uric acid)[10]
Key Promoters High Calcium, High Oxalate, High Uric Acid/Urate[1][3][4]Low Urine Volume, High Uric AcidHigh Calcium, High Urate
Key Inhibitors Citrate (B86180), Magnesium, Osteopontin, Tamm-Horsfall proteinHigh Urine Volume, Alkaline pHCitrate (complexes with calcium)
Solubility Influences Increased by citrate and magnesium which form soluble complexes.[9]Highly pH-dependent; solubility increases significantly at higher pH.[11]Dependent on the concentrations of calcium and urate ions, and pH.

Experimental Protocols

Preparation of Artificial Urine

A standardized artificial urine solution is essential for reproducible in vitro crystallization studies. The following protocol is based on established formulations and can be modified to investigate the effects of specific components.

Materials:

  • Urea (CH₄N₂O)

  • Uric acid (C₅H₄N₄O₃)

  • Creatinine (C₄H₇N₃O)

  • Sodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Sodium chloride (NaCl)

  • Potassium chloride (KCl)

  • Ammonium chloride (NH₄Cl)

  • Calcium chloride dihydrate (CaCl₂·2H₂O)

  • Magnesium sulfate (B86663) heptahydrate (MgSO₄·7H₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium sulfate (Na₂SO₄)

  • Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)

  • Disodium hydrogen phosphate (Na₂HPO₄)

  • Deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

Stock Solutions:

Prepare concentrated stock solutions of each component to facilitate the preparation of the final artificial urine mixture.

Artificial Urine Formulation:

The final concentrations of the components in the artificial urine should be prepared to mimic physiological conditions.

ComponentFinal Concentration (mM)
Urea200
Uric Acid1
Creatinine4
Sodium Citrate5
Sodium Chloride54
Potassium Chloride30
Ammonium Chloride15
Calcium Chloride3
Magnesium Sulfate2
Sodium Bicarbonate2
Sodium Sulfate9
Sodium Phosphate (total)4

Procedure:

  • Add the stock solutions of each component to a central vessel containing a portion of the deionized water, stirring continuously.

  • Adjust the pH of the final solution to the desired level (e.g., 6.5) using HCl or NaOH.

  • Bring the final volume to 1 liter with deionized water.

  • Filter the solution through a 0.22 µm filter to sterilize and remove any undissolved particles.

Protocol for Inducing this compound Precipitation

This protocol describes a method to create a supersaturated solution of this compound to induce its precipitation.

Materials:

  • Prepared artificial urine

  • Calcium chloride (CaCl₂) stock solution (1 M)

  • Sodium urate solution (prepared by dissolving uric acid in NaOH solution)

  • pH meter

  • Incubator or water bath at 37°C

  • Spectrophotometer or light microscope for crystal detection

Procedure:

  • Preparation of Supersaturated Solution:

    • Dispense a known volume of the prepared artificial urine into sterile containers.

    • To induce this compound precipitation, it is necessary to increase the concentrations of both calcium and urate beyond their saturation point in the artificial urine.

    • Add a calculated volume of the calcium chloride stock solution to achieve the desired final calcium concentration.

    • Slowly add the sodium urate solution while continuously monitoring the pH. Adjust the pH as necessary to maintain the desired level (e.g., pH 6.5-7.0) to ensure the urate remains in its ionized form.[10]

  • Incubation:

    • Incubate the supersaturated artificial urine samples at 37°C.

  • Induction of Precipitation:

    • Precipitation can be induced by methods such as gentle agitation or the introduction of seed crystals (e.g., pre-synthesized this compound crystals).

  • Monitoring Precipitation:

    • Monitor the formation of crystals over time using a spectrophotometer to measure the increase in turbidity or by direct observation under a light microscope.

  • Crystal Characterization:

    • Once precipitation has occurred, the crystals can be harvested by centrifugation, washed, and dried for characterization using techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM) to confirm their identity as this compound.

Visualization of Key Processes

Experimental Workflow for Inducing this compound Precipitation

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_au Prepare Artificial Urine mix Create Supersaturated Solution (Mix AU, Ca++, Urate) prep_au->mix prep_ca Prepare Calcium Stock prep_ca->mix prep_urate Prepare Urate Stock prep_urate->mix ph_adjust Adjust and Maintain pH mix->ph_adjust incubate Incubate at 37°C ph_adjust->incubate monitor Monitor Precipitation (Turbidity/Microscopy) incubate->monitor harvest Harvest Crystals monitor->harvest characterize Characterize Crystals (XRD, SEM) harvest->characterize

Caption: Workflow for inducing and analyzing this compound precipitation.

Putative Signaling Pathway for Urate-Induced Calcium Oxalate Formation

While direct signaling pathways for this compound precipitation are primarily governed by physicochemical principles, the influence of urate on calcium oxalate stone formation may involve cellular processes. The following diagram illustrates a hypothetical pathway.

G urate Soluble Urate cell Renal Tubular Cell urate->cell Uptake ros Reactive Oxygen Species (ROS) cell->ros Induces inflammation Inflammatory Response ros->inflammation injury Cellular Injury ros->injury inflammation->injury caox_nidus Calcium Oxalate Crystal Nidus injury->caox_nidus Provides surface for nucleation caox_growth Crystal Growth and Aggregation caox_nidus->caox_growth

Caption: Putative pathway of urate-induced cellular stress promoting calcium oxalate nucleation.

References

Application Notes and Protocols for the Characterization of Synthetic Calcium Urate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques for the synthesis and characterization of calcium urate crystals. The information is intended to guide researchers in the preparation and analysis of synthetic this compound for applications in drug development and the study of crystal-related diseases.

Synthesis of this compound

Introduction: The synthesis of pure this compound crystals is essential for studying their physicochemical properties and their role in pathological conditions such as gout and kidney stones. The following protocol is a proposed method for the synthesis of this compound by precipitation, adapted from established methods for the synthesis of other urate salts.

Experimental Protocol:

Materials:

  • Uric acid (C₅H₄N₄O₃)

  • Calcium chloride (CaCl₂)

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • 0.22 µm syringe filter

  • Magnetic stirrer and stir bar

  • pH meter

  • Beakers and graduated cylinders

  • Buchner funnel and filter paper

Procedure:

  • Preparation of a Urate Solution:

    • Dissolve a precise amount of uric acid in a solution of sodium hydroxide in deionized water to deprotonate the uric acid and form a soluble sodium urate solution. The pH should be adjusted to be alkaline (e.g., pH 10-12) to ensure complete dissolution of the uric acid.

    • Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.

  • Preparation of a Calcium Solution:

    • Prepare a solution of calcium chloride in deionized water. The concentration should be calculated to achieve the desired molar ratio of calcium to urate.

  • Precipitation of this compound:

    • While stirring the urate solution vigorously, slowly add the calcium chloride solution dropwise.

    • A white precipitate of this compound should form immediately.

    • Continue stirring for a set period (e.g., 1-2 hours) to allow for complete precipitation and crystal growth.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration using a Buchner funnel and filter paper.

    • Wash the crystals several times with deionized water to remove any soluble impurities.

    • Wash the crystals with ethanol (B145695) to aid in drying.

  • Drying:

    • Dry the purified this compound crystals in a desiccator or a low-temperature oven (e.g., 40-50 °C) until a constant weight is achieved.

Workflow for the Synthesis of this compound:

Synthesis_Workflow cluster_dissolution Urate Solution Preparation cluster_calcium Calcium Solution Preparation cluster_reaction Precipitation cluster_purification Purification and Drying UricAcid Uric Acid Dissolve Dissolve and Adjust pH UricAcid->Dissolve NaOH_H2O NaOH in H₂O NaOH_H2O->Dissolve SodiumUrate Sodium Urate Solution Dissolve->SodiumUrate Precipitate Slowly Mix and Stir SodiumUrate->Precipitate CaCl2 Calcium Chloride PrepareCa Prepare Solution CaCl2->PrepareCa H2O Deionized H₂O H2O->PrepareCa CaCl2_sol CaCl₂ Solution PrepareCa->CaCl2_sol CaCl2_sol->Precipitate Isolate Filter and Wash Precipitate->Isolate Precipitate Forms Dry Dry Crystals Isolate->Dry FinalProduct Pure this compound Crystals Dry->FinalProduct

Caption: Workflow for the synthesis of this compound crystals.

Characterization Techniques

A multi-technique approach is recommended for the comprehensive characterization of synthetic this compound crystals.

X-Ray Diffraction (XRD)

Application: XRD is a powerful, non-destructive technique used to determine the crystalline structure of materials. It can identify the specific crystalline phases present in a sample and provide information about crystallite size and strain. For synthetic this compound, XRD is crucial for confirming the formation of the desired crystalline phase and assessing its purity. Heat treatment of the sample prior to analysis can sometimes enhance the diffraction pattern by removing amorphous content or inducing phase transitions that aid in identification.[1]

Experimental Protocol:

  • Sample Preparation:

    • Grind a small amount of the dried synthetic this compound powder to a fine, homogeneous consistency using an agate mortar and pestle.

    • Mount the powdered sample onto a sample holder (e.g., a zero-background silicon wafer or a standard powder sample holder).

  • Data Acquisition:

    • Place the sample holder in the X-ray diffractometer.

    • Set the instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, current, and scan range (e.g., 5-80° 2θ).

    • Acquire the diffraction pattern.

  • Data Analysis:

    • Process the raw data to remove background noise.

    • Identify the diffraction peaks and their corresponding 2θ values and intensities.

    • Compare the experimental diffraction pattern with reference patterns from crystallographic databases (e.g., the ICDD PDF database) to identify the crystalline phase(s) present.

Data Presentation:

2θ (degrees) d-spacing (Å) Relative Intensity (%)
Expected Peak 1CalculatedMeasured
Expected Peak 2CalculatedMeasured
.........
Note: Specific 2θ values and intensities for synthetic this compound should be determined experimentally and compared with database entries if available.

Workflow for XRD Analysis:

XRD_Workflow Start Synthetic this compound Sample Grind Grind to Fine Powder Start->Grind Mount Mount on Sample Holder Grind->Mount XRD X-Ray Diffractometer Mount->XRD Acquire Acquire Diffraction Pattern XRD->Acquire Analyze Data Analysis and Phase ID Acquire->Analyze Result Crystalline Phase Information Analyze->Result

Caption: Experimental workflow for XRD analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application: FTIR spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FTIR can confirm the presence of the urate molecule and its interaction with the calcium ion. It is a rapid and sensitive method for qualitative analysis.

Experimental Protocol:

  • Sample Preparation (KBr Pellet Method):

    • Mix a small amount of the dried synthetic this compound powder (approximately 1-2 mg) with about 200 mg of dry potassium bromide (KBr) powder.

    • Grind the mixture to a very fine powder.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample chamber.

    • Acquire the spectrum of the sample over a typical range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the absorption bands and their corresponding wavenumbers (cm⁻¹).

    • Assign the observed bands to specific molecular vibrations (e.g., C=O stretching, N-H stretching, ring vibrations) by comparison with literature data for urates and related compounds.[2][3]

Data Presentation:

Wavenumber (cm⁻¹) Vibrational Assignment
~3400-3000O-H and N-H stretching
~1700-1600C=O stretching
~1600-1400C=C and C=N stretching (ring vibrations)
~1400-1000C-N stretching and in-plane bending modes
< 1000Out-of-plane bending and lattice vibrations
Note: These are general ranges for urate compounds. Specific peak positions for synthetic this compound should be determined experimentally.
Raman Spectroscopy

Application: Raman spectroscopy is a complementary vibrational spectroscopy technique to FTIR. It provides information about the molecular vibrations of a sample and is particularly sensitive to non-polar bonds. For this compound, Raman spectroscopy can provide a characteristic fingerprint spectrum that can be used for identification and structural analysis.

Experimental Protocol:

  • Sample Preparation:

    • Place a small amount of the dried synthetic this compound powder on a microscope slide or in a suitable sample holder.

  • Data Acquisition:

    • Focus the laser of the Raman spectrometer on the sample.

    • Acquire the Raman spectrum over a desired spectral range (e.g., 200-3500 cm⁻¹). Instrument parameters such as laser wavelength, power, and acquisition time should be optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.

  • Data Analysis:

    • Identify the Raman shifts (in cm⁻¹) of the observed peaks.

    • Assign the peaks to specific molecular vibrations by comparison with literature data and theoretical calculations.

Data Presentation:

Raman Shift (cm⁻¹) Vibrational Assignment
Expected Peak 1Assignment
Expected Peak 2Assignment
......
Note: Specific Raman shifts for synthetic this compound need to be determined experimentally.

Logical Relationship of Vibrational Spectroscopy Techniques:

Spectroscopy_Relationship Sample Synthetic this compound FTIR FTIR Spectroscopy Sample->FTIR Raman Raman Spectroscopy Sample->Raman VibrationalInfo Molecular Vibrational Information FTIR->VibrationalInfo Raman->VibrationalInfo Identification Functional Group Identification and Structural Analysis VibrationalInfo->Identification

Caption: Complementary nature of FTIR and Raman spectroscopy.

Thermal Analysis (TGA/DSC)

Application: Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, while differential scanning calorimetry (DSC) measures the heat flow into or out of a sample. These techniques are used to study the thermal stability and decomposition of materials. For synthetic this compound, TGA can determine the water of hydration content and the decomposition temperature of the urate molecule.

Experimental Protocol:

  • Sample Preparation:

    • Weigh a small, precise amount of the dried synthetic this compound powder (typically 5-10 mg) into a TGA crucible (e.g., alumina (B75360) or platinum).

  • Data Acquisition:

    • Place the crucible in the TGA instrument.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) to a final temperature (e.g., 800-1000 °C).

    • Record the mass loss and heat flow as a function of temperature.

  • Data Analysis:

    • Analyze the TGA curve to identify the temperature ranges of mass loss and the percentage of mass lost at each step.

    • Analyze the DSC curve to identify endothermic or exothermic events associated with dehydration, decomposition, or phase transitions.

Data Presentation:

Decomposition Step Temperature Range (°C) Mass Loss (%) Associated Process
1e.g., 50-150CalculatedLoss of water of hydration
2e.g., 300-500CalculatedDecomposition of the urate molecule
3e.g., >600CalculatedFurther decomposition to calcium oxide
Note: The specific temperature ranges and mass loss percentages for synthetic this compound need to be determined experimentally.
Scanning Electron Microscopy (SEM)

Application: SEM is a microscopy technique that produces high-resolution images of the surface of a sample. It is used to study the morphology, size, and surface texture of crystalline materials. For synthetic this compound, SEM can reveal the crystal habit (shape), size distribution, and degree of aggregation.

Experimental Protocol:

  • Sample Preparation:

    • Mount a small amount of the dried synthetic this compound powder onto an SEM stub using double-sided carbon tape.

    • Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

  • Image Acquisition:

    • Place the stub in the SEM chamber.

    • Acquire images of the crystals at various magnifications to observe the overall morphology and fine surface details.

  • Image Analysis:

    • Analyze the images to determine the characteristic crystal shapes, sizes, and any evidence of aggregation or surface features.

Expected Morphology: Based on studies of other urate crystals, synthetic this compound crystals are expected to exhibit morphologies such as needles, prisms, or platelets. The specific morphology will depend on the synthesis conditions.

Workflow for Microscopic and Thermal Analysis:

Analysis_Workflow cluster_sem SEM Analysis cluster_tga Thermal Analysis Sample Synthetic this compound MountSEM Mount and Coat Sample Sample->MountSEM WeighTGA Weigh Sample in Crucible Sample->WeighTGA SEM Acquire Images MountSEM->SEM Morphology Crystal Morphology and Size SEM->Morphology TGA Heat and Record Mass Loss WeighTGA->TGA ThermalData Thermal Stability and Composition TGA->ThermalData

Caption: Workflow for SEM and Thermal Analysis.

References

Application of SEM and EDX for Calcium Urate Crystal Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium urate crystals are implicated in certain pathological conditions, notably in the formation of urinary calculi (kidney stones) and potentially in some forms of arthritis. Accurate identification and characterization of these crystals are crucial for diagnostics, understanding disease pathogenesis, and for the development of therapeutic interventions. Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDX) provides a powerful analytical approach for the detailed investigation of this compound crystals. SEM offers high-resolution imaging of crystal morphology, size, and aggregation, while EDX allows for the determination of their elemental composition, confirming the presence of calcium and the characteristic elements of urate.

These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound crystals from both urinary and synovial fluid samples using SEM and EDX.

Principles of SEM and EDX

Scanning Electron Microscopy (SEM): SEM is a type of electron microscope that produces images of a sample by scanning the surface with a focused beam of electrons. The electrons interact with atoms in the sample, producing various signals that contain information about the sample's surface topography and composition. For crystal analysis, SEM is invaluable for visualizing the fine details of crystal morphology, which can be characteristic of different crystal types.

Energy Dispersive X-ray Spectroscopy (EDX or EDS): When the electron beam of the SEM strikes the sample, it can cause the ejection of an electron from an inner atomic shell. An electron from a higher energy shell then fills the vacancy, and the excess energy is released in the form of an X-ray. The energy of this X-ray is characteristic of the element from which it was emitted. The EDX detector measures the energy and intensity of these X-rays, allowing for a qualitative and quantitative analysis of the elemental composition of the sample.

Data Presentation

The combination of SEM and EDX provides both qualitative and quantitative data. Morphological features are assessed from SEM images, while elemental composition is determined by EDX.

Table 1: Typical Elemental Composition of this compound Crystals Determined by EDX

ElementMolar Percentage (%)Representative Weight Percentage (%)
Carbon (C)3225-35
Nitrogen (N)2620-30
Oxygen (O)3935-45
Calcium (Ca)32-5

Note: Weight percentages are representative and can vary depending on the specific instrument conditions and the presence of any impurities.

Table 2: Recommended SEM-EDX Instrument Parameters for this compound Crystal Analysis

ParameterRecommended RangePurpose
Accelerating Voltage5 - 20 kVBalances signal generation with potential for sample damage. Lower kV (5-10 kV) is often preferred for better surface detail and reduced charging on non-conductive biological samples.[1][2]
Working Distance5 - 15 mmA shorter working distance generally improves image resolution.
Beam Current100 pA - 1 nAA lower beam current minimizes sample damage, while a higher current can improve the signal-to-noise ratio for EDX.
Magnification100x - 20,000xLower magnifications are used for initial screening, while higher magnifications are necessary for detailed morphological assessment.
DetectorSecondary Electron (SE) and Backscattered Electron (BSE)SE detectors are excellent for topographical imaging, while BSE detectors provide contrast based on atomic number, which can help differentiate crystal types.

Experimental Protocols

Protocol 1: Analysis of this compound Crystals from Urine

This protocol outlines the steps for the preparation and analysis of this compound crystals from a urine sample.

Materials:

  • Fresh urine sample

  • Centrifuge and centrifuge tubes

  • Micropipettes

  • Distilled water

  • Ethanol (B145695) (graded series: 50%, 70%, 90%, 100%)

  • Critical point dryer (optional, for optimal preservation of delicate structures)

  • SEM stubs (aluminum)

  • Conductive carbon tape or silver paint

  • Sputter coater with a conductive target (e.g., gold, palladium, or carbon)

Procedure:

  • Sample Collection and Centrifugation:

    • Collect a fresh, mid-stream urine sample.

    • Centrifuge the urine sample at 2000-3000 rpm for 10 minutes to pellet the sediment containing crystals.

    • Carefully decant the supernatant.

  • Washing and Dehydration:

    • Gently resuspend the pellet in 1 ml of distilled water and centrifuge again. Repeat this washing step twice to remove soluble salts.

    • For optimal preservation of crystal morphology, perform a graded dehydration series by resuspending the pellet in increasing concentrations of ethanol (50%, 70%, 90%, and 100%) for 10 minutes at each step, followed by centrifugation.

  • Mounting the Sample:

    • After the final ethanol wash, resuspend the crystal pellet in a small volume of 100% ethanol.

    • Place a small drop of the crystal suspension onto an SEM stub covered with conductive carbon tape.

    • Allow the ethanol to evaporate completely in a desiccator or a fume hood.

  • Coating:

    • To prevent charging under the electron beam, coat the sample with a thin layer (10-20 nm) of a conductive material such as gold, palladium, or carbon using a sputter coater. Carbon coating is often preferred for EDX analysis as it does not interfere with the detection of lighter elements.

  • SEM Imaging and EDX Analysis:

    • Load the coated stub into the SEM.

    • Begin imaging at a low magnification to locate areas of interest with crystals.

    • Increase the magnification to observe the detailed morphology of the crystals. Capture images using both SE and BSE detectors.

    • Perform EDX analysis on individual crystals or crystal aggregates to determine their elemental composition. Select a point on the crystal of interest or map the elemental distribution over a larger area.

Protocol 2: Analysis of this compound Crystals from Synovial Fluid

This protocol details the preparation and analysis of crystals from synovial fluid, which can be more challenging due to the viscous nature of the fluid and the potential for lower crystal concentrations.

Materials:

  • Synovial fluid sample collected in a heparinized or EDTA tube.[3]

  • Hyaluronidase (B3051955) (optional, to reduce viscosity)

  • Centrifuge and centrifuge tubes

  • Phosphate-buffered saline (PBS)

  • Ethanol (graded series: 50%, 70%, 90%, 100%)

  • SEM stubs (aluminum)

  • Conductive carbon tape

  • Sputter coater

Procedure:

  • Sample Preparation:

    • If the synovial fluid is highly viscous, it can be treated with hyaluronidase to facilitate centrifugation.

    • Centrifuge the synovial fluid at 3000-4000 rpm for 15 minutes.

    • Carefully remove the supernatant.

  • Washing:

    • Wash the resulting pellet with PBS to remove proteins and other components of the synovial fluid. Centrifuge and decant the supernatant. Repeat this step.

  • Dehydration and Mounting:

    • Follow the same dehydration and mounting steps as described in Protocol 1 (steps 2 and 3).

  • Coating:

    • Coat the sample with a conductive material as described in Protocol 1 (step 4).

  • SEM Imaging and EDX Analysis:

    • Perform SEM imaging and EDX analysis as described in Protocol 1 (step 5).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis SEM-EDX Analysis SampleCollection Sample Collection (Urine or Synovial Fluid) Centrifugation Centrifugation SampleCollection->Centrifugation Washing Washing Centrifugation->Washing Dehydration Dehydration (Graded Ethanol Series) Washing->Dehydration Mounting Mounting on SEM Stub Dehydration->Mounting Coating Conductive Coating Mounting->Coating SEM_Imaging SEM Imaging (Morphology, Size, Aggregation) Coating->SEM_Imaging EDX_Analysis EDX Analysis (Elemental Composition) SEM_Imaging->EDX_Analysis Data_Interpretation Data Interpretation & Reporting EDX_Analysis->Data_Interpretation

Caption: Experimental workflow for SEM-EDX analysis of this compound crystals.

gout_pathophysiology Hyperuricemia Hyperuricemia (High Uric Acid Levels) MSU_Crystals Monosodium Urate (MSU) Crystal Formation Hyperuricemia->MSU_Crystals Macrophage Macrophage Phagocytosis of MSU Crystals MSU_Crystals->Macrophage NLRP3 NLRP3 Inflammasome Activation Macrophage->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Pro-IL-1β → IL-1β (Cleavage and Release) Caspase1->IL1b Inflammation Acute Inflammatory Response (Gout Flare) IL1b->Inflammation Neutrophil Neutrophil Recruitment Inflammation->Neutrophil

Caption: Signaling pathway of MSU crystal-induced inflammation in gout.[4][5][6][7]

Logical Workflow for Crystal Identification

The identification of this compound crystals using SEM-EDX follows a logical progression of steps to ensure accurate and reliable results.

logical_workflow Start Start: Sample Prepared and Loaded into SEM LowMagScan Low Magnification Scan (Locate Crystal Fields) Start->LowMagScan HighMagImage High Magnification Imaging (Assess Morphology) LowMagScan->HighMagImage SelectCrystal Select Representative Crystal(s) for EDX HighMagImage->SelectCrystal EDXPoint EDX Point Analysis (Qualitative Elemental ID) SelectCrystal->EDXPoint Decision1 Calcium and Urate-associated Elements (C, N, O) Present? EDXPoint->Decision1 EDXMap EDX Elemental Mapping (Confirm Co-localization) Decision1->EDXMap Yes OtherID Identify as Other Crystal Type Decision1->OtherID No Quantitative Quantitative EDX Analysis (Determine Elemental Ratios) EDXMap->Quantitative FinalID Final Identification: This compound Quantitative->FinalID End End FinalID->End OtherID->End

References

Application Notes and Protocols for Developing a Calcium Urate-Based Disease Model in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Crystal-induced inflammatory diseases, such as gout and certain types of kidney stones (nephrolithiasis), are triggered by the deposition of endogenous crystals in tissues. Gout, a form of inflammatory arthritis, is caused by the deposition of monosodium urate (MSU) crystals in joints and soft tissues[1]. While calcium urate is a rare component of urinary stones, the inflammatory pathways triggered by various microcrystals, including MSU, calcium pyrophosphate (CPP), and calcium oxalate (B1200264) (CaOx), share common mechanisms, primarily the activation of the NLRP3 inflammasome[2][3][4].

This application note provides a comprehensive guide for establishing an in vitro disease model to study the cellular responses to urate crystals. The protocols focus on the synthesis of monosodium urate (MSU) crystals, the most common causative agent in gout, and detail methods for stimulating cell cultures and quantifying the subsequent inflammatory and cytotoxic effects. These models are crucial for understanding disease pathogenesis and for the preclinical screening of novel therapeutic agents. The primary cellular event modeled is the phagocytosis of crystals by macrophages, leading to the assembly of the NLRP3 inflammasome, activation of caspase-1, and secretion of potent pro-inflammatory cytokines like Interleukin-1β (IL-1β)[1][5].

Key Experimental Workflow

The overall workflow for establishing and analyzing a crystal-induced inflammation model involves several key stages, from crystal preparation to the assessment of cellular outcomes.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Cell Culture & Stimulation cluster_2 Phase 3: Endpoint Analysis Crystal_Synth Crystal Synthesis (e.g., MSU) QC Quality Control (Microscopy, Endotoxin (B1171834) Test) Crystal_Synth->QC Stimulation Crystal Stimulation QC->Stimulation Cell_Culture Cell Seeding & Culture (e.g., THP-1, Macrophages) Priming Cell Priming (Optional) (e.g., LPS) Cell_Culture->Priming Priming->Stimulation Supernatant Collect Supernatants Stimulation->Supernatant Lysates Prepare Cell Lysates Stimulation->Lysates Inflammation Inflammation Assays (ELISA for IL-1β, TNF-α) Supernatant->Inflammation Cytotoxicity Cytotoxicity Assays (LDH, MTT) Supernatant->Cytotoxicity Imaging Microscopy (ASC Specks) Lysates->Imaging

Figure 1: General experimental workflow. This diagram outlines the major steps from crystal preparation to endpoint analysis for the in vitro model.

Data Presentation

Quantitative data from various studies are summarized below to provide reference values for expected outcomes.

Table 1: Cell Lines and Primary Cells Used in Crystal-Induced Disease Models

Cell TypeDescriptionDisease Model RelevanceReferences
THP-1 Human monocytic leukemia cell line; differentiated into macrophages with PMA.Gout, Pseudogout[5][6]
Primary Macrophages Bone marrow-derived macrophages (BMDMs) or peripheral blood mononuclear cells (PBMCs).Gout, General Inflammation[7][8]
HK-2 Human kidney proximal tubule epithelial cell line.Hyperuricemia, Nephrolithiasis[9]
MLO-Y4 Murine osteocyte-like cell line.Gout-related bone erosion[10]
RAW264.7 Murine macrophage-like cell line.Gout, General Inflammation[10]

Table 2: Examples of Crystal Concentrations and Cellular Responses

Crystal TypeCell LineConcentrationIncubation TimeMeasured ResponseReference
MSU THP-1 Macrophages20 mg/dl24 hours~7-fold increase in IL-1β[5]
MSU THP-1 Macrophages20 mg/dl24 hours~4-fold increase in TNF-α[5]
MSU MLO-Y4 Osteocytes0.3-0.5 mg/mL24-48 hoursSignificant reduction in cell viability (alamarBlue)[10]
CPP THP-1 MonocytesN/AN/AIL-1β production of ~10500 pg/ml[11]
MSU dHL-60200 µg/mL4 hoursIL-8 production reached maximum[12]

Table 3: Comparison of Key Assays for Inflammasome Activation

Assay MethodPrincipleThroughputKey OutputProsConsReferences
ELISA Antibody-based colorimetric detection of secreted cytokines.HighConcentration of IL-1β, IL-18, TNF-α.Highly reproducible, quantitative.Can also detect pro-forms of cytokines.[13][14]
Caspase-Glo® 1 Assay Luminescence-based detection of active Caspase-1 in cell lysates.HighCaspase-1 enzymatic activity.Direct measure of inflammasome activation.Requires cell lysis.[14][15]
Immunoblotting Detects cleaved (active) Caspase-1 or mature IL-1β in lysates/supernatants.LowProtein cleavage (p20 subunit of Caspase-1).Confirmatory, shows protein processing.Semi-quantitative, labor-intensive.[13][14]
LDH Release Assay Measures lactate (B86563) dehydrogenase (LDH) in supernatant from damaged cells.HighPercentage of cytotoxicity/pyroptosis.Simple, non-radioactive.Indirect measure of inflammasome-induced cell death.[8]
ASC Speck Imaging Fluorescence microscopy to visualize the formation of ASC oligomers ("specks").LowNumber and percentage of cells with ASC specks.Single-cell resolution, visually compelling.Requires specific antibodies/reporters, lower throughput.[8][13]

Experimental Protocols

Protocol 1: Preparation of Monosodium Urate (MSU) Crystals

This protocol is adapted from methods described for generating endotoxin-free MSU crystals suitable for cell culture experiments[10][16][17].

Materials:

  • Uric acid powder

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Sterile, pyrogen-free deionized water

  • Ethanol (B145695) (70% and 100%)

  • Sterile 50 mL conical tubes

  • pH meter

  • Heating plate with magnetic stirrer

  • Autoclaved glassware

Procedure:

  • Dissolution: In a sterile glass beaker, dissolve 1.0 g of uric acid in 200 mL of boiling sterile water containing 6.0 mL of 1 M NaOH. Stir continuously on a heating plate until the uric acid is completely dissolved[17].

  • Crystallization: Remove the beaker from heat and allow it to cool slowly while stirring. Adjust the pH of the solution to 7.1-7.2 by slowly adding 1 M HCl dropwise[17]. A white precipitate of MSU crystals will begin to form.

  • Maturation: Cover the beaker and leave it at room temperature overnight to allow for complete crystal formation[17].

  • Washing and Purification:

    • Transfer the crystal suspension to sterile 50 mL conical tubes.

    • Centrifuge at 2000 x g for 5 minutes to pellet the crystals[16].

    • Aspirate the supernatant. Resuspend the crystal pellet in 20 mL of 70% ethanol and wash by vortexing[16].

    • Repeat the centrifugation and aspiration steps.

    • Wash the pellet two more times with 100% ethanol.

  • Drying and Sterilization: After the final wash, aspirate the ethanol completely and allow the crystals to air dry in a sterile biological safety cabinet. To ensure sterility and depyrogenation, bake the dry crystals at 180°C for 2 hours[17].

  • Quality Control:

    • Microscopy: Resuspend a small aliquot of the final crystal product in ethanol and examine under a light microscope. Crystals should appear as needle-like structures[16].

    • Endotoxin Testing: Test the final crystal preparation for endotoxin contamination using a Limulus Amebocyte Lysate (LAL) assay. Endotoxin levels should be below 0.1 EU/mL for cell culture applications.

Protocol 2: Cell Culture and Stimulation

This protocol describes the use of THP-1 cells, which are differentiated into macrophages prior to stimulation.

Materials:

  • THP-1 monocytic cells (ATCC TIB-202)

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile MSU crystal suspension (prepared in serum-free medium)

  • Multi-well cell culture plates (24- or 96-well)

Procedure:

  • Cell Culture: Maintain THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator[5].

  • Differentiation:

    • Seed THP-1 cells into culture plates at a density of 0.5 x 10⁶ cells/mL.

    • Induce differentiation by adding PMA to a final concentration of 50-100 ng/mL.

    • Incubate for 48-72 hours. Differentiated cells will become adherent and adopt a macrophage-like morphology.

    • After incubation, gently wash the cells with warm PBS to remove non-adherent cells and replace the medium with fresh, PMA-free complete medium. Allow cells to rest for 24 hours.

  • Priming (Signal 1): For robust NLRP3 inflammasome activation, a priming signal is often required to upregulate the expression of NLRP3 and pro-IL-1β[8].

    • Replace the culture medium with fresh medium (serum-free or low-serum, e.g., Opti-MEM) containing 100 ng/mL to 1 µg/mL of LPS.

    • Incubate for 3-4 hours at 37°C[5][8].

  • Crystal Stimulation (Signal 2):

    • Prepare a sterile stock suspension of MSU crystals in serum-free medium and sonicate briefly to break up aggregates.

    • After the priming step, add the MSU crystal suspension to the cells at the desired final concentration (e.g., 50-500 µg/mL or 2.5-20 mg/dl)[5][10].

    • Include appropriate controls: untreated cells, cells treated with LPS only, and cells treated with MSU crystals only.

    • Incubate for the desired time period (typically 6 to 24 hours)[5].

Protocol 3: Assessment of Inflammatory Response by ELISA

This protocol describes the measurement of secreted IL-1β in the cell culture supernatant.

Materials:

  • Human IL-1β ELISA kit

  • Cell culture supernatants from Protocol 2

  • 96-well microplate reader

Procedure:

  • Sample Collection: Following the stimulation period in Protocol 2, carefully collect the cell culture supernatants without disturbing the cell monolayer.

  • Centrifugation: Centrifuge the supernatants at 1000 x g for 10 minutes to pellet any cells or debris.

  • ELISA:

    • Perform the ELISA according to the manufacturer’s instructions. This typically involves:

      • Coating a 96-well plate with a capture antibody overnight[18].

      • Blocking the plate to prevent non-specific binding.

      • Adding standards and samples (supernatants) to the wells and incubating.

      • Washing the plate and adding a detection antibody, followed by a substrate for color development.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm)[18].

  • Data Analysis: Calculate the concentration of IL-1β in each sample by comparing its absorbance to the standard curve. Data are typically presented as pg/mL or ng/mL.

Protocol 4: Assessment of Cell Viability and Cytotoxicity

This protocol details the measurement of cytotoxicity using the Lactate Dehydrogenase (LDH) release assay.

Materials:

  • LDH Cytotoxicity Assay Kit

  • Cell culture supernatants from Protocol 2

  • Lysis buffer (provided in the kit)

  • 96-well microplate reader

Procedure:

  • Sample and Control Preparation:

    • Sample: Use the cell culture supernatants collected in Protocol 3.

    • Maximum Release Control: Add lysis buffer to a set of untreated control wells 45 minutes before the end of the incubation period to induce 100% cell lysis. Collect the supernatant from these wells.

    • Volume Control: Use culture medium alone as a background control.

  • LDH Assay:

    • Perform the LDH assay according to the manufacturer’s instructions. This generally involves adding a reaction mixture containing a substrate and a catalyst to the supernatants in a 96-well plate.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Add a stop solution.

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [ (Sample Absorbance - Medium Control Absorbance) / (Maximum Release Absorbance - Medium Control Absorbance) ] x 100

Signaling Pathway Visualization

NLRP3 Inflammasome Activation by Urate Crystals

Urate crystals are recognized as a danger-associated molecular pattern (DAMP) that triggers a specific inflammatory cascade. After being phagocytosed by macrophages, the crystals can lead to lysosomal destabilization. This, along with other signals like potassium (K+) efflux, activates the NLRP3 protein, which then oligomerizes and recruits the adaptor protein ASC and pro-caspase-1 to form the inflammasome complex. This proximity induces the auto-cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, driving acute inflammation[1][2].

G cluster_cell Macrophage cluster_signal1 Signal 1 (Priming) cluster_signal2 Signal 2 (Activation) cluster_inflammasome Inflammasome Assembly cluster_output Inflammatory Output LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Pro_IL1B pro-IL-1β NFkB->Pro_IL1B Transcription NLRP3_gene NLRP3 NFkB->NLRP3_gene Transcription IL1B Secreted IL-1β Pro_IL1B->IL1B MSU Urate Crystal Phagocytosis Phagocytosis MSU->Phagocytosis Lysosome Lysosomal Rupture Phagocytosis->Lysosome NLRP3 NLRP3 Lysosome->NLRP3 Activates K_efflux K+ Efflux K_efflux->NLRP3 Activates ASC ASC NLRP3->ASC Recruitment pro_Casp1 pro-Caspase-1 ASC->pro_Casp1 Recruitment Casp1 Active Caspase-1 pro_Casp1->Casp1 Autocleavage Casp1->Pro_IL1B Cleavage Pyroptosis Pyroptosis (Cell Death) Casp1->Pyroptosis Induces Inflammation Inflammation IL1B->Inflammation Pro-inflammatory Effects

Figure 2: NLRP3 inflammasome activation pathway. This diagram shows the two-signal model for inflammasome activation initiated by urate crystals.

References

Application Notes and Protocols for the Quantification of Urate in Biological Samples using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantification of urate (uric acid) in various biological samples using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals in drug development who require accurate and reliable measurement of urate levels.

Method 1: Reversed-Phase HPLC for Urate Quantification in Human Serum

This method describes a sensitive, efficient, and reproducible isocratic Reversed-Phase HPLC (RP-HPLC) method for the determination of uric acid in human serum.[1][2]

Quantitative Data Summary
ParameterValueReference
Linearity Range 0.05 - 30 µg/mL[1][2]
Correlation Coefficient (R²) 0.9994[1][2]
Limit of Detection (LOD) 0.01 µg/mL[1][2]
Limit of Quantification (LOQ) 0.033 µg/mL[1][2]
Recovery 98.75 - 101.20%[1][2]
Retention Time ~6.27 minutes[1]
Intra-day Precision (%RSD) < 2.0[1]
Inter-day Precision (%RSD) < 2.0[1]
Experimental Protocol

1. Materials and Reagents:

2. Instrumentation:

  • HPLC system with a UV-visible detector (e.g., Shimadzu LC–20 A)[1][2]

  • Reversed-phase C18 column (e.g., Phenomenex C18, 250 × 4.6 mm, 5µm)[1][2]

  • Centrifuge

  • Vortex mixer

3. Chromatographic Conditions:

  • Mobile Phase: 0.1 M Sodium acetate buffer and acetonitrile (95:5 v/v), with the pH adjusted to 4.0 using acetic acid.[1][2]

  • Flow Rate: 1.2 mL/min[1][2]

  • Detection Wavelength: 285 nm[1][2]

  • Injection Volume: 10 µL[1]

  • Column Temperature: Ambient (~25 °C)[1]

  • Run Time: 10 minutes[1][2]

4. Sample Preparation:

  • Thaw frozen serum samples at room temperature.[1]

  • Perform protein precipitation by mixing 0.2 mL of serum with 0.2 mL of methanol.[1]

  • Vortex the mixture.

  • Centrifuge the mixture to separate the supernatant.

  • Collect the supernatant for HPLC analysis.[1]

5. Standard Solution Preparation:

  • Prepare a stock solution of uric acid in the mobile phase.

  • Make subsequent dilutions from the stock solution with the mobile phase to create a series of standard solutions with concentrations ranging from 0.05 to 30 µg/mL.[1]

6. Analysis:

  • Inject 10 µL of the prepared sample or standard solution into the HPLC system.

  • Record the chromatogram and determine the peak area for uric acid.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of uric acid in the serum samples from the calibration curve.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Serum Serum Sample Mix Vortex Mix Serum->Mix Methanol Methanol Methanol->Mix Centrifuge Centrifuge Mix->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject 10 µL Supernatant->Inject Column C18 Column Inject->Column Detect UV Detection (285 nm) Column->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for serum sample preparation and HPLC analysis of urate.

Method 2: Reversed-Phase HPLC for Simultaneous Quantification of Urate, Hypoxanthine (B114508), and Creatinine (B1669602) in Human Urine

This method details a simple and rapid RP-HPLC technique for the simultaneous analysis of uric acid, hypoxanthine, and creatinine in human urine samples.[3]

Quantitative Data Summary
ParameterUric AcidCreatinineHypoxanthineReference
Linearity Range 3.12 - 200 µg/mL3.12 - 100 µg/mL6.25 - 200 µg/mL[3]
Correlation Coefficient (R²) > 0.99> 0.99> 0.99[3]
Recovery 98 - 102%98 - 102%98 - 102%[3]
Retention Time ~5.2 min~6.1 min~8.3 min[3]
Intra-day Variability (%RSD) < 4.6%< 4.6%< 4.6%[3]
Inter-day Variability (%RSD) < 4.6%< 4.6%< 4.6%[3]
Experimental Protocol

1. Materials and Reagents:

  • Potassium dihydrogen phosphate (B84403)

  • Dipotassium hydrogen orthophosphate

  • Uric acid standard

  • Creatinine standard

  • Hypoxanthine standard

  • Tyrosine (internal standard)

  • Sodium hydroxide

  • Deionized water

  • Human urine samples

2. Instrumentation:

  • HPLC system with a UV-visible detector (e.g., Shimadzu LC10AS)[3]

  • Reversed-phase C18 column (100 mm × 4.6 mm) with a C18 pre-column (25 mm × 4.6 mm)[3]

  • Centrifuge

  • Vortex mixer

3. Chromatographic Conditions:

  • Mobile Phase: 20 mM Potassium phosphate buffer (pH 7.25)[3]

  • Flow Rate: 0.4 mL/min[3]

  • Detection Wavelength: 235 nm[3]

  • Injection Volume: 20 µL[3]

  • Column Temperature: Ambient[3]

4. Sample Preparation:

  • Add 100 µL of the internal standard (tyrosine) to 100 µL of urine.[3]

  • Vortex the mixture for 30 seconds.[3]

  • Centrifuge at 3000 rpm for 5 minutes.[3]

  • Collect the supernatant for HPLC analysis.[3]

5. Standard Solution Preparation:

  • Prepare stock solutions of uric acid, creatinine, and hypoxanthine (500 µg/mL each) in deionized water. A few drops of 0.5 M NaOH may be needed to dissolve uric acid and hypoxanthine.[3]

  • Prepare a stock solution of the internal standard, tyrosine (250 µg/mL), in 100% acetonitrile.[3]

  • Create a series of standard solutions by diluting the stock solutions with deionized water to cover the desired concentration ranges.[3]

6. Analysis:

  • Inject 20 µL of the prepared sample or standard solution into the HPLC system.

  • Record the chromatogram and determine the peak areas for uric acid, creatinine, hypoxanthine, and the internal standard.

  • Construct calibration curves by plotting the peak area ratio of each analyte to the internal standard against the concentration of the standard solutions.

  • Determine the concentrations of the analytes in the urine samples from the calibration curves.

Experimental Workflow```dot

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Urine Urine Sample (100 µL) IS Internal Standard (100 µL) Mix Vortex Mix (30s) Centrifuge Centrifuge (3000 rpm, 5 min) Supernatant Collect Supernatant Inject Inject 20 µL Supernatant->Inject Column C18 Column Detect UV Detection (235 nm) Quantify Quantification

Caption: Workflow for urine and tear sample preparation for HILIC analysis.

References

Application Notes and Protocols for Polarized Light Microscopy in Synovial Fluid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification of crystals in synovial fluid is a cornerstone in the diagnosis of inflammatory joint diseases.[1][2][3][4] Compensated polarized light microscopy stands as the gold standard for the definitive diagnosis of gout and calcium pyrophosphate deposition (CPPD) disease, often referred to as pseudogout.[1][2][5] This technique allows for the rapid and accurate identification of monosodium urate (MSU) and calcium pyrophosphate (CPP) crystals, distinguishing them based on their unique optical properties when interacting with polarized light.[1][5][6] The presence of MSU crystals is pathognomonic for gout, while the identification of CPP crystals confirms a diagnosis of CPPD.[4][7] Accurate crystal identification is crucial for appropriate patient management and for research into the pathogenesis and treatment of these common and debilitating arthropathies.

Clarification of Terminology: Monosodium Urate vs. "Calcium Urate"

It is critical to use precise terminology when identifying crystals in synovial fluid. The crystals responsible for gout are monosodium urate (MSU) crystals, which are a crystallized form of uric acid.[8][9][10] The other most common pathogenic crystal is calcium pyrophosphate (CPP) .[8][10] The term "this compound" is not used in the context of synovial fluid analysis and appears to be a conflation of the two common crystal types. There is no evidence in the clinical literature of this compound crystals being a significant finding in synovial fluid. Therefore, this document will focus on the standard and clinically relevant practice of identifying MSU and CPP crystals.

Principle of Compensated Polarized Light Microscopy

Compensated polarized light microscopy is a technique that utilizes the property of birefringence, which is the ability of a material to split a beam of light into two separate rays.[10] In a polarizing microscope, a polarizer filter is placed below the specimen stage, and an analyzer filter is placed above it, oriented perpendicular to the polarizer. This creates a dark background. When birefringent crystals, such as MSU or CPP, are placed in the light path, they appear bright against the dark background.

A first-order red compensator is then inserted into the light path. This plate gives the background a magenta color and allows for the determination of the sign of birefringence (positive or negative), which is a key feature for differentiating MSU and CPP crystals. The color of the crystal when it is aligned parallel and perpendicular to the slow axis of the compensator indicates its sign of birefringence.

G Specimen Specimen MSU MSU CPP CPP

Experimental Protocols

I. Sample Collection and Preparation

Proper sample handling is crucial to prevent crystal degradation or the formation of artifacts.

  • Collection: Aspirate synovial fluid from the affected joint using a sterile needle and syringe.

  • Anticoagulant: Transfer the fluid into a tube containing a liquid anticoagulant such as sodium heparin or EDTA.[11] Avoid powdered anticoagulants as they can form crystals and interfere with analysis.

  • Transportation and Storage: Transport the sample to the laboratory at room temperature immediately. Analysis should ideally be performed within 24 hours of collection.[1] If a delay is unavoidable, MSU crystals can remain detectable for up to two weeks when stored at 4°C or -20°C, though CPP crystal identification rates may decline.[1]

  • Slide Preparation (Wet Mount):

    • Gently mix the synovial fluid sample to ensure homogeneity.

    • Place one drop of the fluid onto a clean, pre-cleaned glass microscope slide.

    • Cover the drop with a clean coverslip, avoiding the formation of air bubbles.

    • Seal the edges of the coverslip with nail polish to prevent the sample from drying out, especially if extended observation is required.

G cluster_microscopy Microscopy Stages Start Start: Synovial Fluid Aspiration Collect Collect in Tube (Liquid EDTA/Heparin) Start->Collect Transport Transport to Lab (Room Temperature) Collect->Transport Prepare Prepare Wet Mount: 1. Place drop on slide 2. Apply coverslip 3. Seal edges Transport->Prepare OrdinaryLight 1. Ordinary Light (Scan for crystals, cellular elements) Prepare->OrdinaryLight Microscopy Microscopic Examination PolarizedLight 2. Polarized Light (Identify birefringent crystals) OrdinaryLight->PolarizedLight CompensatedPolarized 3. Compensated Polarized Light (Determine birefringence sign) PolarizedLight->CompensatedPolarized Identification Crystal Identification (MSU vs. CPP) CompensatedPolarized->Identification End End: Report Findings Identification->End

II. Microscopic Examination

A systematic approach to the microscopic examination is recommended for accurate identification.

  • Initial Examination (Ordinary Light):

    • Begin by examining the slide under low power (10x objective) and then high power (40x objective) using ordinary light.

    • Assess the overall cellularity of the fluid and look for potential crystals, which may appear as bright, refractile structures. Note the shape and location (intracellular vs. extracellular) of any suspected crystals.

  • Polarized Light Examination:

    • Engage the polarizer and analyzer, ensuring they are crossed to achieve a dark background.

    • Scan the slide again under low and high power. Birefringent crystals (MSU and CPP) will appear as bright objects against the dark field.

  • Compensated Polarized Light Examination:

    • Insert the first-order red compensator into the light path. The background will turn magenta.

    • Locate a crystal of interest and align its long axis parallel to the slow axis of the compensator (often marked on the compensator or oriented in a specific direction, e.g., NE-SW).

    • Observe the color of the crystal.

      • MSU Crystals (Negative Birefringence): Appear yellow when parallel to the slow axis and blue when perpendicular.[9]

      • CPP Crystals (Positive Birefringence): Appear blue when parallel to the slow axis and yellow when perpendicular.

    • Rotate the microscope stage by 90 degrees to confirm the color change. This is essential to differentiate true birefringence from artifacts.

    • Carefully examine multiple fields of view to form an overall assessment of the crystal types present and their abundance.

Data Presentation

The key distinguishing features of MSU and CPP crystals are summarized below.

FeatureMonosodium Urate (MSU)Calcium Pyrophosphate (CPP)
Associated Disease Gout[3]CPPD Disease (Pseudogout)[5]
Shape Needle-like, acicular[1][9]Rhomboid, rod-shaped[1][8]
Size Range 2 - 20 µm in length1 - 20 µm in length
Birefringence StrongWeak
Sign of Birefringence Negative[9]Positive
Color (Parallel to Slow Axis) Yellow[9]Blue
Color (Perpendicular to Slow Axis) Blue[9]Yellow
Typical Location Intracellular (during acute flares) and extracellularIntracellular and extracellular

Conclusion

Polarized light microscopy is an indispensable tool in rheumatology for the differential diagnosis of crystal-induced arthropathies. A thorough understanding of the principles of this technique, combined with meticulous sample preparation and a systematic examination protocol, ensures the accurate and reliable identification of monosodium urate and calcium pyrophosphate crystals. This, in turn, leads to correct diagnosis and the implementation of appropriate therapeutic strategies for patients suffering from gout and CPPD disease.

References

Application Notes and Protocols for In Vitro Seeding of Calcium Urate Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the in vitro seeding of calcium urate crystallization, a process relevant to researchers in nephrology, rheumatology, and drug development for crystal-related arthropathies and urolithiasis. While this compound is a less common component of kidney stones and gouty tophi compared to monosodium urate (MSU) and calcium oxalate, understanding its crystallization process is crucial for a comprehensive view of pathological biomineralization. The following protocols are based on established principles of crystal growth and available data on this compound solubility.

Introduction

Pathological crystallization of urate salts is a central event in the pathogenesis of gout and certain types of kidney stones. While monosodium urate (MSU) is the primary crystalline form in gout, the presence of calcium ions in synovial fluid and urine can influence urate crystallization. Studies have shown that calcium can enhance the nucleation and growth of urate crystals.[1] Although this compound is a rare component of human urinary stones, its formation can be indicative of specific pathological conditions characterized by hypercalciuria and hyperuricosuria.[2][3]

These protocols detail the preparation of this compound seed crystals and their use in a seeded crystallization assay to study the kinetics of this compound crystal growth in vitro. Such assays are valuable for screening potential inhibitors of crystal formation and growth, which could be developed as therapeutic agents.

Data Presentation

The solubility of calcium hydrogenurate hexahydrate is a critical parameter for establishing supersaturated solutions required for crystallization studies. The thermodynamic solubility products (Ksp) at various temperatures are summarized below.[3]

Temperature (K)Temperature (°C)pKsp (± uncertainty)Ksp
2881510.12 (± 0.07)7.59 x 10-11 M3
298259.81 (± 0.09)1.55 x 10-10 M3
310379.28 (± 0.04)5.25 x 10-10 M3
318459.01 (± 0.03)9.77 x 10-10 M3

Table 1: Thermodynamic Solubility Products (Ksp) of Calcium Hydrogenurate Hexahydrate at Different Temperatures.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Seed Crystals

This protocol describes the synthesis of calcium hydrogenurate hexahydrate (Ca(C₅H₃N₄O₃)₂ · 6H₂O) crystals to be used as seeds in subsequent crystallization assays. The method is adapted from the described formation of this this compound salt.[3]

Materials:

  • Uric Acid (C₅H₄N₄O₃)

  • Calcium Hydroxide (Ca(OH)₂)

  • Hydrochloric Acid (HCl), 0.1 M

  • Deionized water

  • Magnetic stirrer and stir bar

  • pH meter

  • Incubator or water bath at 37°C (310 K)

  • Centrifuge and centrifuge tubes

  • Filtration apparatus with 0.22 µm filter

  • Scanning Electron Microscope (SEM) for crystal morphology analysis (optional)

Procedure:

  • Prepare a Uric Acid Solution: In a beaker, dissolve uric acid in deionized water by slowly adding 0.1 M NaOH until the uric acid is fully dissolved and the pH is alkaline (e.g., pH 10-11). A stock solution of 2 g/L uric acid can be prepared.[2]

  • Prepare a Calcium Chloride Solution: Prepare a stock solution of calcium chloride (e.g., 1 M CaCl₂) in deionized water.

  • Induce Crystallization:

    • In a reaction vessel, combine the uric acid solution with a stoichiometric amount of the calcium chloride solution.

    • Slowly add 0.1 M HCl to the mixture while stirring continuously to lower the pH. Monitor the pH closely.

    • Calcium hydrogenurate hexahydrate precipitation is expected to occur as the pH is adjusted.

  • Crystal Maturation:

    • Age the solution with the precipitate at 37°C for at least 24 hours with gentle stirring to allow for crystal maturation and equilibration.[3]

  • Harvest and Wash Crystals:

    • Centrifuge the crystal suspension to pellet the this compound crystals.

    • Discard the supernatant and wash the crystals with deionized water to remove any soluble impurities. Repeat the washing step three times.

    • After the final wash, resuspend the crystals in a small volume of deionized water or 100% ethanol.

  • Dry and Characterize Seed Crystals:

    • Dry the washed crystals in a desiccator or at a low temperature (e.g., 40°C).

    • (Optional) Characterize the size and morphology of the seed crystals using light microscopy or SEM. The crystals should be of a consistent size and shape for reproducible seeding experiments.

Protocol 2: Seeded this compound Crystallization Assay

This protocol outlines the procedure for a seeded crystallization experiment to measure the growth of this compound crystals from a supersaturated solution.

Materials:

  • This compound seed crystals (from Protocol 1)

  • Calcium Chloride (CaCl₂)

  • Uric Acid

  • Sodium Hydroxide (NaOH)

  • Buffer solution (e.g., Tris-HCl or HEPES, pH 7.4)

  • Spectrophotometer or a particle size analyzer

  • 96-well microplate (for spectrophotometric assay)

  • Incubator at 37°C

Procedure:

  • Prepare Supersaturated this compound Solution:

    • Prepare a buffer solution (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

    • Prepare stock solutions of CaCl₂ and sodium urate (prepared by dissolving uric acid in NaOH solution) in the buffer.

    • To create a supersaturated solution, mix the CaCl₂ and sodium urate stock solutions in the buffer to achieve final concentrations that exceed the solubility product of calcium hydrogenurate hexahydrate at 37°C (Ksp ≈ 5.25 x 10⁻¹⁰ M³). For example, target concentrations could be in the range of 1-5 mM for both calcium and urate. The solution should remain clear initially.

  • Prepare Seed Crystal Suspension:

    • Prepare a homogenous suspension of the this compound seed crystals in the buffer at a known concentration (e.g., 100 µg/mL). Sonication may be used to disperse the crystals.

  • Initiate Seeded Crystallization:

    • In a 96-well plate, add the supersaturated this compound solution to each well.

    • Add a small volume of the seed crystal suspension to the experimental wells. Control wells should receive the same volume of buffer without seed crystals.

    • (Optional for inhibitor screening) Add potential inhibitory compounds to designated wells before adding the seed crystals.

  • Monitor Crystal Growth:

    • Incubate the plate at 37°C.

    • Monitor the increase in turbidity over time using a spectrophotometer by measuring the absorbance at a wavelength of 620 nm. Readings can be taken at regular intervals (e.g., every 5-10 minutes) for a duration of 1-2 hours.

    • Alternatively, crystal growth can be assessed at specific time points by measuring the change in particle size using a particle size analyzer.

  • Data Analysis:

    • Plot the absorbance (or particle size) as a function of time.

    • The rate of crystal growth can be determined from the slope of the linear portion of the curve.

    • For inhibitor studies, compare the growth rates in the presence and absence of the test compounds to calculate the percentage of inhibition.

Visualizations

G cluster_0 Protocol 1: Preparation of this compound Seed Crystals prep_ua Prepare Uric Acid Solution (dissolve in NaOH) induce Induce Crystallization (Mix solutions, adjust pH with HCl) prep_ua->induce prep_ca Prepare Calcium Chloride Solution prep_ca->induce mature Crystal Maturation (37°C, 24h) induce->mature harvest Harvest and Wash Crystals (Centrifugation) mature->harvest dry Dry and Characterize Crystals harvest->dry

Caption: Workflow for preparing this compound seed crystals.

G cluster_1 Protocol 2: Seeded Crystallization Assay prep_ss Prepare Supersaturated This compound Solution initiate Initiate Crystallization (Add seeds to supersaturated solution) prep_ss->initiate prep_seed Prepare Seed Crystal Suspension prep_seed->initiate monitor Monitor Crystal Growth (e.g., Spectrophotometry) initiate->monitor analyze Data Analysis (Calculate growth rate) monitor->analyze

Caption: Workflow for the seeded this compound crystallization assay.

References

Application Notes and Protocols: Utilizing Calcium Urate as a Calibrator for Automated Synovial Fluid Analyzers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of synovial fluid for the presence of crystals is a cornerstone in the diagnosis of crystal-induced arthropathies, such as gout and calcium pyrophosphate deposition (CPPD) disease. The gold standard for this analysis is compensated polarized light microscopy (CPLM), which relies on the morphological and birefringent properties of crystals for identification.[1][2][3] Monosodium urate (MSU) crystals are pathognomonic for gout, while CPPD crystals are characteristic of pseudogout.[1][2][3][4]

With the advent of automated synovial fluid analyzers, which leverage technologies such as digital microscopy with machine learning algorithms and Raman spectroscopy, there is a growing need for standardized calibration and quality control materials to ensure the accuracy and reproducibility of results.[5][6][7] While MSU and CPPD are the primary crystals of clinical interest, this document outlines a hypothetical framework for the use of synthetic calcium urate crystals as a calibrator. This compound, while not a primary diagnostic crystal in synovial fluid, can serve as a valuable tool for calibrating the particle detection, sizing, and counting functions of automated analyzers due to its distinct crystalline structure.

These application notes provide a detailed protocol for the synthesis of this compound crystals and their application as a calibrator for automated synovial fluid analyzers.

Experimental Protocols

Protocol 1: Synthesis of this compound Crystals

This protocol describes the preparation of this compound crystals of a controlled size and concentration for use as a calibrator. The methodology is adapted from established protocols for the synthesis of monosodium urate crystals.

1. Materials and Reagents:

  • Uric Acid (powder)

  • Calcium Chloride (CaCl₂)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Synthetic Synovial Fluid Matrix (or phosphate-buffered saline)

  • Magnetic stirrer and hot plate

  • pH meter

  • Centrifuge

  • Micron filters (e.g., 0.22 µm)

  • Optical microscope with polarized light capabilities for quality control

2. Crystal Preparation Workflow:

G cluster_0 Preparation of Urate Solution cluster_1 Crystallization cluster_2 Harvesting and Purification A Dissolve Uric Acid in NaOH Solution B Heat and Stir until Fully Dissolved A->B C Adjust pH to 8.0-8.5 B->C D Filter through 0.22 µm filter C->D F Slowly Add CaCl2 to Urate Solution with Stirring D->F E Prepare CaCl2 Solution E->F G Allow Crystals to Form at Room Temperature F->G H Incubate at 4°C for 24-48 hours G->H I Centrifuge Crystal Suspension H->I J Discard Supernatant I->J K Wash Pellet with Deionized Water (2-3 times) J->K L Resuspend in Synthetic Synovial Fluid K->L M Characterize Crystals (Size, Shape, Concentration) L->M

Caption: Workflow for the synthesis of this compound crystals.

3. Detailed Procedure:

  • Preparation of Urate Solution:

    • Dissolve 1 g of uric acid powder in 100 mL of 0.05 M NaOH.

    • Gently heat the solution to 60°C while stirring on a magnetic hot plate until the uric acid is completely dissolved.

    • Allow the solution to cool to room temperature. Adjust the pH to 8.0-8.5 with dropwise addition of 1 M NaOH or 1 M HCl as needed.

    • Sterilize the solution by passing it through a 0.22 µm filter.

  • Crystallization:

    • Prepare a 0.1 M solution of calcium chloride in deionized water.

    • While vigorously stirring the urate solution, slowly add the calcium chloride solution dropwise. A precipitate of this compound will begin to form.

    • Continue stirring for 1-2 hours at room temperature to allow for initial crystal formation.

    • Transfer the suspension to a sterile container and incubate at 4°C for 24-48 hours to promote further crystal growth.

  • Harvesting and Purification:

    • Centrifuge the crystal suspension at 3000 x g for 10 minutes.

    • Carefully decant and discard the supernatant.

    • Wash the crystal pellet by resuspending it in 50 mL of cold deionized water, followed by centrifugation. Repeat this washing step two more times.

    • After the final wash, resuspend the this compound crystal pellet in a known volume of synthetic synovial fluid matrix to achieve the desired stock concentration.

  • Characterization and Quality Control:

    • Determine the crystal concentration (crystals/mL) using a hemocytometer or an automated cell counter.

    • Characterize the crystal morphology (e.g., size, shape) using optical microscopy. This compound crystals are expected to be rhomboidal or needle-shaped.

    • Confirm the identity of the crystals using techniques such as X-ray diffraction or Raman spectroscopy, if available.

4. Storage:

Store the this compound crystal suspension at 2-8°C. Do not freeze, as this may alter crystal morphology. The stability of the suspension should be evaluated over time.

Application Notes for Automated Synovial Fluid Analyzers

Application Note 1: Calibration of Crystal Counting and Sizing

1. Principle:

This procedure describes the use of a synthetic this compound crystal suspension to calibrate the particle counting and sizing functions of an automated synovial fluid analyzer. By analyzing a calibrator with a known crystal concentration and size distribution, the analyzer's performance can be verified and adjusted if necessary.

2. Materials:

  • Automated Synovial Fluid Analyzer

  • This compound Crystal Calibrator (prepared as per Protocol 1 at known concentrations)

  • Synthetic Synovial Fluid Matrix (as a negative control/blank)

3. Calibration Workflow:

G A Prepare Serial Dilutions of Calibrator C Analyze Each Calibrator Dilution A->C B Analyze Blank (Synthetic Synovial Fluid) B->C D Record Crystal Count and Size Data C->D E Plot Measured vs. Expected Values D->E F Generate Calibration Curve E->F G Verify Performance with QC Samples F->G

Caption: Workflow for analyzer calibration using a crystal calibrator.

4. Procedure:

  • Preparation of Calibrator Levels:

    • Prepare a series of dilutions of the this compound crystal stock suspension using the synthetic synovial fluid matrix to create calibrators at different concentrations (e.g., low, medium, high). Refer to Table 1 for example concentrations.

  • Analyzer Setup:

    • Ensure the automated analyzer is cleaned and has passed all system checks as per the manufacturer's instructions.

  • Analysis:

    • Analyze the synthetic synovial fluid matrix as a blank to establish a baseline reading.

    • Analyze each level of the this compound calibrator in triplicate.

    • Record the crystal count (crystals/µL) and mean crystal size reported by the analyzer for each replicate.

5. Data Analysis and Acceptance Criteria:

  • Linearity: Plot the mean measured crystal count against the expected crystal count for each calibrator level. The relationship should be linear with a correlation coefficient (R²) of ≥ 0.98.

  • Accuracy: The mean measured count for each level should be within ±15% of the expected count.

  • Precision: The coefficient of variation (CV) for the triplicate measurements of each level should be ≤ 10%.

Data Presentation

Table 1: Example Calibration Data for Crystal Counting

Calibrator LevelExpected Count (crystals/µL)Measured Count (crystals/µL)Accuracy (%)Precision (CV%)
Blank0< 5N/AN/A
Low5048-4.06.5
Medium250260+4.04.2
High1000975-2.53.1

Table 2: Example Performance Characteristics for Crystal Sizing

ParameterSpecification
Mean Crystal SizeWithin ± 1 µm of expected size
Size DistributionBimodal or unimodal as expected

Conclusion

The use of synthetic crystal calibrators, such as the hypothetically applied this compound, is essential for ensuring the reliable performance of automated synovial fluid analyzers. The protocols and application notes presented here provide a framework for the preparation and utilization of such calibrators. While this compound is not a primary diagnostic crystal in synovial fluid, its use in a quality control context can help to standardize the analytical process. Further research is needed to develop and validate a wider range of synthetic crystal calibrators, including MSU and CPPD, to fully support the advancement of automated synovial fluid analysis in both clinical and research settings. The development of these tools will be critical for improving the diagnosis and management of crystal-induced arthropathies.

References

Application Notes and Protocols: Assessing the Purity of Lab-Synthesized Calcium Urate Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to synthesizing and assessing the purity of calcium urate crystals in a laboratory setting. The protocols outlined below detail the synthesis of this compound and the subsequent analytical techniques used to confirm its purity and characterize its properties. This information is crucial for researchers studying crystal-induced inflammation, drug development professionals formulating new treatments for gout and other related conditions, and scientists investigating biomineralization.

Synthesis of this compound Crystals

This protocol describes the synthesis of this compound crystals from uric acid and calcium chloride.

Experimental Protocol:

1.1. Materials and Reagents:

  • Uric Acid (C₅H₄N₄O₃)

  • Calcium Chloride (CaCl₂)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Magnetic Stirrer and Stir Bar

  • pH Meter

  • Filtration apparatus (e.g., Buchner funnel and filter paper)

  • Drying Oven

1.2. Procedure:

  • Prepare a 0.1 M solution of uric acid in 0.01 M NaOH. Gently heat and stir the solution until the uric acid is completely dissolved.

  • Prepare a 0.1 M solution of calcium chloride in deionized water.

  • Slowly add the calcium chloride solution dropwise to the uric acid solution while continuously stirring at room temperature.

  • A white precipitate of this compound will form.

  • Continue stirring the suspension for 24 hours to allow for complete reaction and crystal growth.

  • Filter the suspension using a Buchner funnel and wash the collected crystals several times with deionized water to remove any unreacted reagents.

  • Dry the purified this compound crystals in an oven at 60°C overnight.

  • Store the dried crystals in a desiccator.

Purity Assessment of this compound Crystals

The purity of the synthesized this compound crystals should be assessed using a combination of analytical techniques. The following sections detail the protocols for X-ray Diffraction (XRD), Fourier-Transform Infrared Spectroscopy (FTIR), Thermogravimetric Analysis (TGA), and Scanning Electron Microscopy (SEM).

2.1. X-ray Diffraction (XRD)

XRD is a powerful technique for identifying the crystalline phase of a material. A pure crystalline substance will produce a unique diffraction pattern.

Experimental Protocol:

  • Sample Preparation: Finely grind a small amount of the dried this compound crystals into a homogenous powder using an agate mortar and pestle.

  • Instrument Setup:

    • Instrument: Powder X-ray Diffractometer

    • X-ray Source: Cu Kα radiation (λ = 1.5406 Å)

    • Voltage and Current: 40 kV and 40 mA

    • Scan Range (2θ): 5° to 80°

    • Step Size: 0.02°

    • Scan Speed: 2°/minute

  • Data Analysis: The resulting diffraction pattern should be compared to a reference pattern for pure this compound if available. In the absence of a standard reference, the presence of sharp, well-defined peaks will indicate a crystalline material. The absence of peaks from potential impurities (e.g., uric acid, calcium chloride) is a strong indicator of purity.

2.2. Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of pure this compound will show characteristic absorption bands corresponding to the urate anion.

Experimental Protocol:

  • Sample Preparation: Mix a small amount of the dried this compound powder with potassium bromide (KBr) powder in a 1:100 ratio. Press the mixture into a transparent pellet using a hydraulic press.

  • Instrument Setup:

    • Instrument: Fourier-Transform Infrared Spectrometer

    • Scan Range: 4000 to 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

  • Data Analysis: The obtained spectrum should be analyzed for characteristic peaks of the urate molecule. The absence of peaks corresponding to potential impurities is indicative of a pure sample.

2.3. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This technique is useful for determining the thermal stability and composition of the synthesized crystals, including the presence of water of hydration.

Experimental Protocol:

  • Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of the dried this compound crystals into an alumina (B75360) crucible.

  • Instrument Setup:

    • Instrument: Thermogravimetric Analyzer

    • Temperature Range: 25°C to 800°C

    • Heating Rate: 10°C/minute

    • Atmosphere: Nitrogen, with a flow rate of 20 mL/minute

  • Data Analysis: The TGA thermogram will show weight loss at different temperatures corresponding to the decomposition of the this compound. The theoretical weight loss can be calculated based on the molecular formula of this compound (C₁₀H₆CaN₈O₆). Any deviation from the expected decomposition profile may indicate the presence of impurities.

2.4. Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface morphology and size of the synthesized crystals. Pure crystalline materials typically exhibit well-defined and uniform crystal habits.

Experimental Protocol:

  • Sample Preparation: Mount a small amount of the dried this compound crystals onto an aluminum stub using double-sided carbon tape.

  • Sputter Coating: Coat the sample with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging under the electron beam.

  • Instrument Setup:

    • Instrument: Scanning Electron Microscope

    • Accelerating Voltage: 5-15 kV

    • Magnification: Varies, depending on the desired level of detail.

  • Imaging: Acquire images of the crystals at different magnifications to observe their morphology, size distribution, and surface features. Homogeneous, well-formed crystals are indicative of high purity.

Data Presentation

The quantitative data obtained from the purity assessment techniques should be summarized for clear comparison.

Table 1: Summary of Expected Analytical Data for Pure this compound

Analytical TechniqueParameterExpected Result for Pure this compound
XRD 2θ PeaksA unique set of sharp diffraction peaks indicative of a crystalline structure.
FTIR Absorption Bands (cm⁻¹)Characteristic peaks for C=O, N-H, and C-N stretching and bending vibrations of the urate ring structure.
TGA Decomposition StepsReproducible thermal decomposition profile with distinct weight loss steps corresponding to the degradation of the urate structure.
SEM MorphologyHomogeneous, well-defined crystalline structures (e.g., needles, plates, or prisms).

Note: Specific quantitative data for pure this compound is not widely available in the literature. The expected results are based on the analysis of similar compounds like uric acid and calcium oxalate.

Visualizations

Diagram 1: Experimental Workflow for Purity Assessment

G cluster_synthesis Synthesis cluster_assessment Purity Assessment cluster_results Results start Start reagents Uric Acid + CaCl2 Solution start->reagents reaction Precipitation Reaction reagents->reaction filtration Filtration and Washing reaction->filtration drying Drying filtration->drying crystals Synthesized this compound Crystals drying->crystals xrd XRD Analysis crystals->xrd Phase Identification ftir FTIR Analysis crystals->ftir Functional Group Analysis tga TGA Analysis crystals->tga Thermal Stability sem SEM Analysis crystals->sem Morphology data Data Compilation and Comparison xrd->data ftir->data tga->data sem->data pure Purity Confirmed data->pure Meets Specifications impure Impurities Detected data->impure Deviates from Expected

Caption: Workflow for the synthesis and purity assessment of this compound crystals.

Diagram 2: Hypothetical Signaling Pathway of this compound-Induced Inflammation

G CaU This compound Crystals Macrophage Macrophage CaU->Macrophage interacts with Phagocytosis Phagocytosis Macrophage->Phagocytosis initiates NLRP3 NLRP3 Inflammasome Activation Phagocytosis->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 ProIL1b Pro-IL-1β Caspase1->ProIL1b cleaves IL1b IL-1β (Active) ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation promotes

Caption: A simplified diagram of a potential inflammatory pathway initiated by this compound crystals.

Troubleshooting & Optimization

Technical Support Center: Strategies to Inhibit Calcium Urate Crystal Growth and Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the inhibition of calcium urate crystal growth and aggregation. It provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research endeavors.

Frequently Asked Questions (FAQs)

This section addresses common queries related to the study of this compound crystallization.

General Concepts

Q1: Why is the study of this compound crystal inhibition important? The formation of this compound crystals is associated with certain pathological conditions, including specific types of kidney stones and has been observed in studies related to gout. Although less prevalent than calcium oxalate (B1200264) or uric acid stones, understanding the mechanisms that drive this compound formation is essential for the development of targeted therapies.

Q2: What are the fundamental stages of this compound crystal formation? The process of this compound crystallization follows a classical pathway involving three primary stages:

  • Nucleation: The initial formation of a stable crystal nucleus from a supersaturated solution of calcium and urate ions.

  • Growth: The subsequent enlargement of the crystal nucleus through the deposition of additional calcium and urate ions.

  • Aggregation: The clustering of individual crystals to form larger, more complex crystalline structures.

Q3: What are the key factors that promote the crystallization of this compound? Several factors are known to promote the formation of this compound crystals:

  • Supersaturation: The primary driving force for crystallization is a high concentration of both calcium and urate ions in the solution.

  • pH: The pH of the solution influences the solubility of uric acid and the availability of urate ions for crystal formation.

  • Promoters: Certain urinary macromolecules and other substances can act as promoters, facilitating the processes of nucleation and aggregation.

Inhibitors and Mechanisms of Action

Q4: What are the major categories of inhibitors for this compound crystal growth? While specific research on this compound inhibitors is not as extensive as for calcium oxalate or uric acid, inhibitors can be broadly classified into:

  • Small Molecules: This category includes ions such as magnesium and citrate, which can chelate calcium or otherwise alter the chemical environment of the solution.

  • Macromolecules: Naturally occurring urinary proteins and glycosaminoglycans (GAGs) have been shown to inhibit crystal growth and aggregation, often by binding to the crystal surface.

  • Synthetic Compounds: A variety of synthetic molecules are under investigation for their potential to inhibit the formation of pathogenic crystals.

Q5: How do these inhibitors prevent the growth and aggregation of this compound crystals? Inhibitors employ several mechanisms to hinder crystal formation:

  • Chelation: Some inhibitors bind to calcium ions, effectively reducing the supersaturation of the solution and thereby impeding the initial nucleation step.

  • Surface Binding: Many inhibitors function by adsorbing onto the surface of growing crystals, which blocks the active sites for further ion deposition.

  • Modification of Crystal Habit: Certain inhibitors can alter the morphology of the crystals, rendering them less prone to aggregation.

  • Disruption of Aggregation: Some molecules can interfere with the intermolecular forces that cause individual crystals to adhere to one another.

Troubleshooting Guides

This section provides solutions to common problems that may arise during in vitro experiments on this compound crystal inhibition.

ProblemPossible CausesRecommended Solutions
No crystal formation observed - Insufficient supersaturation of calcium or urate ions.- Incorrect pH affecting the solubility of urate.- Presence of potent, unidentified inhibitors in the experimental medium.- Increase the initial concentrations of calcium and/or urate.- Adjust the pH to a range that is optimal for the precipitation of this compound.- Begin with a well-defined, simple buffer system before moving to more complex media like artificial or natural urine.
Rapid and uncontrolled precipitation - Extremely high levels of supersaturation.- Complete absence of any inhibitory substances.- Lower the initial concentrations of calcium and urate.- Introduce a known, weak inhibitor to modulate the rate of crystallization.
Inconsistent results between experimental replicates - Inaccurate pipetting leading to variations in ion concentrations.- Fluctuations in the ambient temperature.- Inhomogeneous mixing of the reaction solutions.- Ensure the use of calibrated pipettes and practice careful, consistent dispensing techniques.- Maintain a constant temperature using a water bath or an incubator.- Guarantee thorough mixing of all reagents before and during the experiment.
Observation of unexpected crystal morphology - Presence of contaminants in the reagents or water.- This may be an intended effect of the inhibitor being tested.- Variations in the pH of the solution during the experiment.- Use high-purity reagents and ultrapure water to prepare all solutions.- This could be a significant finding; carefully document the morphological changes.- Monitor and buffer the pH of the solution throughout the duration of the experiment.
Difficulty in accurately quantifying inhibition - The chosen detection method lacks the necessary sensitivity.- High background noise in spectrophotometric assays.- Overlapping effects of nucleation, growth, and aggregation, making it difficult to isolate the variable of interest.- Consider switching to a more sensitive detection method, such as direct crystal imaging and counting.- Use appropriate blanks and controls to effectively subtract background absorbance.- Design experiments to isolate each stage of crystallization, for example, by using seeded growth assays.

Quantitative Data on Inhibitors

The following table summarizes the inhibitory effects of various substances on the crystallization of urate and calcium oxalate. It is important to note that data specifically for this compound is limited, and therefore, related data is provided as a valuable reference.

InhibitorCrystal TypeAssay TypeConcentrationInhibition (%)Reference
Urinary Macromolecules (Y-b fraction)Calcium OxalateNucleation0.025 mg/mL~50%
Urinary Macromolecules (Y-b fraction)Calcium OxalateCrystal Growth0.025 mg/mL31%
Chondroitin SulphateCalcium OxalateAggregationNot specifiedInhibited aggregation
7-methylxanthineMonosodium UrateCrystallization16.61–49.84 mg/LAn inhibitory effect was observed

Experimental Protocols

Protocol 1: Turbidimetric Assay for Screening this compound Crystal Growth Inhibitors

This protocol details a method for screening the inhibitory activity of various compounds on the growth of this compound crystals using a microplate spectrophotometer.

Materials:

  • Calcium Chloride (CaCl₂) solution (e.g., 100 mM stock)

  • Sodium Urate solution (e.g., 10 mM stock, prepared in a suitable buffer at physiological pH)

  • Test inhibitor solutions at a range of concentrations

  • Tris-HCl buffer (e.g., 20 mM, pH 7.4) containing NaCl (e.g., 150 mM)

  • 96-well microplate

  • Microplate spectrophotometer capable of reading absorbance at 620 nm

Procedure:

  • Preparation of Reaction Mixtures:

    • In each well of a 96-well plate, add 50 µL of Tris-HCl buffer.

    • Add 50 µL of the test inhibitor solution at the desired concentration (use buffer for the control wells).

    • Add 50 µL of the CaCl₂ solution.

  • Initiation of Crystallization:

    • To initiate the crystallization process, add 50 µL of the sodium urate solution to each well.

  • Monitoring Crystal Growth:

    • Immediately place the microplate into the spectrophotometer.

    • Monitor the change in absorbance at 620 nm at regular intervals (e.g., every minute) for a period of 60-120 minutes, maintaining a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Calculate the rate of crystal growth by determining the slope of the linear portion of the absorbance versus time curve.

    • The percentage of inhibition can be calculated using the following formula: % Inhibition = (1 - (Slope_inhibitor / Slope_control)) * 100

Protocol 2: Seeded Growth Assay for this compound Crystals

This protocol is designed to specifically measure the growth of crystals, as opposed to nucleation, by introducing pre-formed seed crystals into the reaction.

Materials:

  • This compound seed crystals (these can be prepared in-house and should be characterized by microscopy)

  • Calcium Chloride (CaCl₂) solution

  • Sodium Urate solution

  • Test inhibitor solutions

  • Buffer solution (as described in Protocol 1)

  • Microscope equipped with a camera and image analysis software

Procedure:

  • Preparation of Seed Crystal Suspension:

    • Suspend a known quantity of this compound seed crystals in the buffer to achieve a desired density.

  • Experimental Setup:

    • In a suitable reaction vessel, such as a multi-well plate, prepare a metastable solution of calcium chloride and sodium urate in the buffer, both with and without the test inhibitor. The concentrations should be below the threshold for spontaneous nucleation but sufficient to support growth on the existing seed crystals.

  • Initiation of Seeded Growth:

    • Add a small volume of the seed crystal suspension to the reaction mixture.

  • Monitoring Crystal Growth:

    • At predetermined time points (e.g., 0, 30, 60, and 120 minutes), take aliquots of the suspension.

    • Capture images of the crystals using the microscope.

  • Data Analysis:

    • Using image analysis software, measure the size (e.g., length, area) of a representative number of crystals at each time point.

    • Compare the growth rate of the crystals in the presence and absence of the inhibitor to determine its effect.

Visual Diagrams

Experimental_Workflow_for_Inhibitor_Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_validation Validation prep_reagents Prepare Reagents (CaCl2, Na-Urate, Buffer) setup_plate Set up 96-well Plate (Buffer, Inhibitor, CaCl2) prep_reagents->setup_plate prep_inhibitor Prepare Inhibitor Stock Solutions prep_inhibitor->setup_plate initiate_xtal Initiate Crystallization (Add Na-Urate) setup_plate->initiate_xtal monitor_growth Monitor Growth (Spectrophotometer) initiate_xtal->monitor_growth calc_rate Calculate Growth Rate (Slope of Abs vs. Time) monitor_growth->calc_rate morph_analysis Morphology Analysis (Microscopy) monitor_growth->morph_analysis calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition dose_response Dose-Response Curve calc_inhibition->dose_response

Caption: Workflow for screening this compound crystal growth inhibitors.

Factors_Influencing_Calcium_Urate_Crystallization supersaturation Supersaturation (High [Ca2+], [Urate-]) nucleation Nucleation supersaturation->nucleation + growth Growth supersaturation->growth + ph Solution pH ph->nucleation promoters Promoters (e.g., some macromolecules) promoters->nucleation + aggregation Aggregation promoters->aggregation + inhibitors Inhibitors (e.g., Citrate, Mg2+, GAGs) inhibitors->nucleation - inhibitors->growth - inhibitors->aggregation - nucleation->growth growth->aggregation crystal_formation This compound Crystal Formation aggregation->crystal_formation

Caption: Factors influencing this compound crystallization.

Technical Support Center: Optimizing pH to Control Calcium Urate Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for controlling calcium urate precipitation in experimental settings by optimizing pH conditions.

Frequently Asked Questions (FAQs)

Q1: Why is pH a critical factor in controlling this compound precipitation?

A1: The pH of a solution dictates the ionization state of uric acid. Uric acid is a weak acid with a pKa of approximately 5.4-5.75.[1][2][3] Below this pKa, the poorly soluble, non-ionized uric acid form is predominant. Above this pKa, it converts to the much more soluble urate anion.[1] Consequently, acidic conditions (pH < 5.5) favor the precipitation of uric acid, while neutral to alkaline conditions increase the concentration of soluble urate, which can then precipitate with calcium if the solution is supersaturated with respect to this compound.

Q2: At what pH range is this compound precipitation most likely to occur?

A2: Calcium hydrogenurate hexahydrate, a form of this compound, has been shown to precipitate in a pH range of approximately 6.2 to 10.1.[4] Within this range, the concentration of both calcium ions (Ca²⁺) and urate anions is sufficient for the solubility product to be exceeded, leading to crystal formation. In contrast, at a pH below about 6.0, the concentration of the urate anion decreases significantly, favoring uric acid precipitation instead.[1]

Q3: My solution turned cloudy after adding a calcium salt to a urate-containing buffer. What happened and how can I fix it?

A3: The cloudiness indicates precipitation, likely of this compound. This occurs when the concentrations of calcium and urate ions exceed the solubility limit of this compound at the given pH and temperature. To resolve this, you can either lower the pH to below 6.0 to convert soluble urate back to uric acid (which may precipitate on its own if concentrations are high), or you can dilute the solution to bring the ion concentrations below the supersaturation point. For future experiments, consider adding the calcium salt solution slowly while vigorously stirring to avoid localized high concentrations.[5]

Q4: How can I prepare a stable, supersaturated solution of this compound without immediate precipitation?

A4: To create a metastable supersaturated solution, you can prepare separate stock solutions of a soluble calcium salt (e.g., calcium chloride) and uric acid. The uric acid should be dissolved in a slightly alkaline solution (e.g., using NaOH to bring the pH above 8.0) to ensure it is fully converted to the soluble urate form. The two solutions can then be slowly mixed. Maintaining a lower temperature (e.g., 4°C) can also help inhibit nucleation and crystal growth, keeping the solution clear for a longer period.[6]

Q5: What is the relationship between temperature and this compound solubility?

A5: The solubility of calcium hydrogenurate hexahydrate increases with temperature.[4] Experiments have shown that the thermodynamic solubility product (Ksp) increases (pKs decreases) as the temperature rises from 15°C to 45°C (288 K to 318 K).[4] Therefore, unexpected precipitation may occur if a solution prepared at a higher temperature is allowed to cool.

Q6: Can other components in my solution influence this compound precipitation?

A6: Yes, other ions and molecules can affect precipitation. For example, the presence of sodium ions can lead to the precipitation of monosodium urate if its solubility is exceeded.[7] Furthermore, proteins and other macromolecules present in complex media can sometimes act as inhibitors or promoters of crystallization. It is crucial to consider the entire composition of your experimental medium.

Data Presentation

The solubility of this compound is highly dependent on pH. The following table summarizes experimental data on the equilibrium concentrations of soluble calcium and urate at various pH values at 37°C (310 K).

pHSoluble Urate (mmol/L)Soluble Calcium (mmol/L)
6.210.980.53
6.531.830.31
6.823.120.19
7.154.880.12
7.586.130.09
8.017.020.08
9.058.150.06
10.128.800.05
Data derived from experiments on calcium hydrogenurate hexahydrate solubility.[4]

Experimental Protocols

Protocol for Preparing a Supersaturated this compound Solution

This protocol describes how to prepare a solution containing calcium and urate ions at concentrations that are supersaturated but can remain transiently stable.

Materials:

  • Uric Acid Powder

  • Calcium Chloride (CaCl₂)

  • Sodium Hydroxide (NaOH), 0.1 M solution

  • Hydrochloric Acid (HCl), 0.1 M solution

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filters

Procedure:

  • Prepare Urate Stock Solution: a. Weigh the desired amount of uric acid powder. b. In a beaker with a stir bar, add a volume of deionized water. c. While stirring, slowly add 0.1 M NaOH dropwise until the uric acid completely dissolves and the pH is approximately 8.5-9.0. This ensures the conversion of uric acid to the soluble sodium urate. d. Filter the solution through a 0.22 µm filter to remove any undissolved particulates.

  • Prepare Calcium Stock Solution: a. Weigh the desired amount of CaCl₂ and dissolve it in a separate volume of deionized water. b. Filter the solution through a 0.22 µm filter.

  • Create the Supersaturated Solution: a. Place the urate stock solution on a magnetic stirrer. b. Slowly add the calcium stock solution drop-by-drop to the stirring urate solution. Rapid addition can cause localized high concentrations and immediate precipitation. c. The resulting solution is supersaturated with respect to this compound. It should be used promptly.

Protocol for pH-Induced Precipitation of this compound

This protocol uses the supersaturated solution prepared above to demonstrate how pH adjustment can induce precipitation.

Materials:

  • Supersaturated this compound solution (from the protocol above)

  • 0.1 M HCl

  • pH meter

  • Spectrophotometer or nephelometer (optional, for quantitative analysis)

  • Microscope and slides

Procedure:

  • Place an aliquot of the clear, supersaturated this compound solution in a beaker with a stir bar.

  • Place the beaker on a magnetic stirrer and insert a calibrated pH probe.

  • Slowly add 0.1 M HCl dropwise to the solution while monitoring the pH.

  • Observe the solution for the formation of a precipitate (cloudiness). Note the pH at which precipitation begins. This is typically expected in the range of pH 6.2-8.0, depending on the degree of supersaturation.[4]

  • (Optional) Monitor the increase in turbidity over time using a spectrophotometer at a wavelength such as 600 nm.

  • (Optional) Take a small sample of the precipitate, place it on a microscope slide, and observe the crystal morphology.

Visualizations

Troubleshooting Workflow for this compound Precipitation

This diagram outlines the logical steps a researcher should take when encountering unexpected precipitation in a calcium and urate-containing solution.

G start Unexpected Precipitation Observed check_pH Measure Solution pH start->check_pH pH_low pH < 6.0? check_pH->pH_low Read pH pH_high 6.0 < pH < 10.0? check_pH:e->pH_high:w pH_low->pH_high No precip_UA Precipitate is likely Uric Acid pH_low->precip_UA Yes precip_CaU Precipitate is likely This compound pH_high->precip_CaU Yes check_conc Review Ca2+ and Urate Concentrations pH_high->check_conc No (Check other ions) action_UA Action: Increase pH > 6.0 to redissolve precip_UA->action_UA precip_CaU->check_conc resolved Issue Resolved action_UA->resolved conc_high Concentrations Too High? check_conc->conc_high action_conc Action: Dilute Solution or Reduce Initial Concentrations conc_high->action_conc Yes check_temp Review Temperature and Mixing Protocol conc_high->check_temp No action_conc->resolved temp_issue Cooled or Mixed Too Fast? check_temp->temp_issue action_temp Action: Maintain Constant Temp. Add Reagents Slowly with Vigorous Stirring temp_issue->action_temp Yes temp_issue->resolved No action_temp->resolved

Caption: Troubleshooting workflow for this compound precipitation.

pH-Dependent Speciation of Uric Acid

This diagram illustrates the chemical equilibrium between poorly soluble uric acid and the more soluble urate anion, which is governed by the solution's pH relative to the pKa.

G cluster_0 Low pH (< 5.5) UricAcid Uric Acid (H₂U) Poorly Soluble Urate Urate Anion (HU⁻) More Soluble UricAcid->Urate Dissociation Proton H⁺ Urate->Proton pKa_label pKa ≈ 5.5

Caption: pH effect on uric acid and urate equilibrium.

References

overcoming interference in the spectroscopic analysis of urate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the spectroscopic analysis of urate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common interference issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My uric acid readings are unexpectedly low, especially in icteric (jaundiced) samples. What could be the cause?

A1: Unexpectedly low uric acid results in icteric samples are often due to bilirubin (B190676) interference, particularly in assays employing the uricase-peroxidase coupled reaction. Bilirubin can compete with the chromogenic substrate in the peroxidase reaction, leading to a falsely decreased absorbance reading.[1][2][3][4] The degree of this interference can vary depending on the specific chromogen and wavelength used in your assay.[2][3]

Q2: I am observing falsely low urate concentrations in samples from patients taking high doses of Vitamin C. Why is this happening?

A2: Ascorbic acid (Vitamin C) is a strong reducing agent and can interfere with assays that rely on redox reactions, such as the popular Trinder (uricase-peroxidase) method. It can directly reduce the colored product of the reaction or compete with the chromogenic substrate, leading to a negative interference and falsely low uric acid measurements. This interference is dose-dependent and can persist for up to 24 hours after a large dose of Vitamin C.

Q3: My samples are hemolyzed/lipemic. How will this affect my uric acid measurements?

A3: Both hemolysis (release of hemoglobin from red blood cells) and lipemia (high concentration of lipids) can cause significant interference.

  • Hemolysis: Can cause falsely elevated uric acid levels. This can be due to the release of intracellular contents that absorb at the measurement wavelength or by direct spectral interference from hemoglobin.[5] The effect is dependent on the degree of hemolysis.

  • Lipemia: High levels of triglycerides can cause turbidity, leading to light scattering and falsely increased absorbance readings in spectrophotometric methods. This results in erroneously high uric acid concentrations.[5]

Q4: I am using a direct UV spectrophotometry method at ~293 nm. What are the potential interferences?

A4: While direct UV spectrophotometry is simple, it is susceptible to spectral interference from other endogenous compounds that absorb in the same UV region, such as purine (B94841) precursors or other purines. While interference from xanthine (B1682287) or paraproteins is generally minimal, high concentrations could potentially affect results.[6] It is crucial to use a sample blank to correct for background absorbance.

Q5: What is the purpose of using HPLC in troubleshooting my spectroscopic urate assay?

A5: High-Performance Liquid Chromatography (HPLC) is often considered a reference method for uric acid determination due to its high specificity and sensitivity.[7][8][9][10] If you suspect interference in your spectroscopic assay, running the same samples on an HPLC system can provide a more accurate, interference-free measurement for comparison. This can help confirm that the unexpected results from your primary assay are indeed due to an interfering substance.

Troubleshooting Guides

Issue 1: Suspected Bilirubin Interference in Uricase-Peroxidase Assays

If you suspect that high bilirubin levels are depressing your uric acid results, you can take the following steps:

  • Assess the Degree of Icterus: Visually inspect the sample for yellowness. Modern automated analyzers often provide an "icterus index" which can quantify the potential for bilirubin interference.

  • Mitigation with Potassium Ferrocyanide: For some peroxidase-coupled assays, the addition of potassium ferrocyanide can effectively eliminate bilirubin interference.[2][3]

  • Sample Blanking: If your instrument allows, running a sample blank (sample without the uricase enzyme) can help to correct for the spectral interference component of bilirubin.

  • Confirmation with an Alternative Method: If the issue persists, analyze the sample using a method less susceptible to bilirubin interference, such as a direct UV method or HPLC.

Issue 2: Correcting for Hemolysis or Lipemia
  • Visual and Instrumental Assessment: Note any visible redness (hemolysis) or turbidity (lipemia) in the sample. Many analyzers provide a Hemolysis, Icterus, and Lipemia (HIL) index.

  • High-Speed Centrifugation for Lipemia: For lipemic samples, ultracentrifugation can be used to pellet the lipids, allowing for analysis of the cleared infranatant.

  • Protein Precipitation for Severe Interference: In cases of severe hemolysis or lipemia, or if paraprotein interference is suspected, protein precipitation can be employed to remove the interfering substances.

  • Request a New Sample: If possible, the most reliable solution for severely hemolyzed or lipemic samples is to request a new, properly collected sample.

Issue 3: Unexpected Results with No Obvious Visual Interference

If your uric acid results are inconsistent or unexpected, and the sample appears clear, consider the following:

  • Review Patient/Sample History: Check for medications or high-dose supplements (like Vitamin C) that could interfere with the assay chemistry.

  • Perform a Spiking Study (Standard Addition): This can help to identify matrix effects, where components in the sample matrix inhibit or enhance the reaction.

  • Analyze a Sample Blank: This will help to identify if there is an inherent background absorbance in the sample at the analysis wavelength.

  • Validate with HPLC: As a final step, use HPLC to obtain a definitive uric acid concentration, which can be compared to the result from your spectroscopic method.

Data on Common Interferences

The following tables summarize the quantitative effects of common interferents on uric acid assays.

Table 1: Interference from Endogenous Substances

InterferentAnalytical MethodThreshold for InterferenceEffect on Urate Measurement
Bilirubin Uricase-Peroxidase> 5.2 mg/dLNegative (falsely low)[5]
Direct UV SpectrophotometryMinimalMinimal interference reported[6]
Hemoglobin Uricase-Peroxidase> 0.29 g/dLPositive (falsely high)[5]
Triglycerides Uricase-Peroxidase> 537 mg/dLPositive (falsely high)[5]
Paraproteins (IgM) Uricase-PeroxidaseVariesCan cause precipitation and assay failure

Table 2: Interference from Exogenous Substances

InterferentAnalytical MethodThreshold for InterferenceEffect on Urate Measurement
Ascorbic Acid Uricase-Peroxidase (Trinder)Varies by dose and timeNegative (falsely low)

Experimental Protocols

Protocol 1: Protein Precipitation using Polyethylene Glycol (PEG)

This protocol is designed to remove interfering proteins (e.g., hemoglobin, lipids, paraproteins) from serum or plasma samples prior to uric acid analysis.

Materials:

  • Serum/Plasma Sample

  • Polyethylene Glycol (PEG) 6000 solution (20% w/v in saline)

  • 0.9% Saline

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • In a microcentrifuge tube, mix equal volumes of the serum/plasma sample and the 20% PEG 6000 solution (e.g., 100 µL of sample + 100 µL of 20% PEG).

  • Vortex the mixture gently for 10-15 seconds.

  • Incubate the tube at room temperature for 10 minutes to allow for protein precipitation.

  • Centrifuge the tube at 10,000 x g for 10 minutes.

  • Carefully collect the supernatant, which contains the uric acid, and use this for your spectroscopic assay.

  • Remember to account for the 1:1 dilution in your final concentration calculation.

Protocol 2: Standard Addition Method to Detect Matrix Effects

This method helps to determine if components in the sample matrix are interfering with the assay.

Materials:

  • Sample with unknown uric acid concentration

  • Uric acid standard solution of a known high concentration

  • Spectrophotometer and reagents for your urate assay

Procedure:

  • Prepare at least four identical aliquots of your sample (e.g., 100 µL each).

  • To the first aliquot, add a small, precise volume of buffer or deionized water (this is your unspiked sample).

  • To the subsequent aliquots, add increasing, precise volumes of the uric acid standard solution (e.g., 2 µL, 4 µL, 6 µL). Ensure the volume added is small relative to the sample volume to avoid significant dilution.

  • Run your standard uric acid assay on all prepared samples.

  • Plot the measured absorbance (y-axis) against the concentration of the added uric acid standard (x-axis).

  • Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line will give you the uric acid concentration in your original, unspiked sample. If the line is not linear or has a poor correlation coefficient, it indicates a significant matrix effect.

Visualizations

Uricase_Peroxidase_Pathway cluster_step1 Step 1: Uricase Reaction cluster_step2 Step 2: Peroxidase (Trinder) Reaction cluster_measurement Measurement Urate Uric Acid H2O2 Hydrogen Peroxide (H₂O₂) Urate:e->H2O2:w Oxidation Uricase Uricase + O₂ Allantoin Allantoin + CO₂ Peroxidase Peroxidase H2O2->Peroxidase Chromogen_reduced Colorless Chromogen Chromogen_oxidized Colored Dye Chromogen_reduced:e->Chromogen_oxidized:w Oxidation Spectrophotometer Measure Absorbance Chromogen_oxidized->Spectrophotometer

Caption: Enzymatic cascade of the Uricase-Peroxidase reaction for urate quantification.

Troubleshooting_Workflow Start Unexpected Uric Acid Result CheckSample Visually Inspect Sample (Hemolysis, Icterus, Lipemia?) Start->CheckSample YesVisual Yes CheckSample->YesVisual Visible Interference NoVisual No CheckSample->NoVisual No Visible Interference HandleVisual Follow Specific Protocol (e.g., Centrifugation for Lipemia, Protein Precipitation) YesVisual->HandleVisual ReviewHistory Review Sample History (e.g., high Vitamin C intake?) NoVisual->ReviewHistory FinalConfirm Confirm with HPLC Analysis HandleVisual->FinalConfirm YesHistory Yes ReviewHistory->YesHistory Known Interferent NoHistory No ReviewHistory->NoHistory No Known Interferent HandleHistory Consider alternative method or request new sample after washout YesHistory->HandleHistory StandardAddition Perform Standard Addition to check for Matrix Effects NoHistory->StandardAddition HandleHistory->FinalConfirm MatrixEffect Matrix Effect Present? StandardAddition->MatrixEffect YesMatrix Yes MatrixEffect->YesMatrix Non-linear plot NoMatrix No MatrixEffect->NoMatrix Linear plot DiluteSample Dilute Sample to minimize matrix effect and re-assay YesMatrix->DiluteSample CheckReagents Check Reagent/Standard Integrity and Calibration NoMatrix->CheckReagents DiluteSample->FinalConfirm CheckReagents->FinalConfirm

Caption: A logical workflow for troubleshooting unexpected uric acid results.

References

troubleshooting low yield and purity in calcium urate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low yield and purity during the synthesis of calcium urate.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

The synthesis of this compound, specifically calcium hydrogenurate hexahydrate (Ca(C₅H₃N₄O₃)₂·6H₂O), is typically achieved by reacting uric acid with a calcium salt in an aqueous solution. A common method involves the reaction of uric acid with calcium hydroxide (B78521). The pH of the solution is a critical parameter that must be controlled to ensure the precipitation of the desired this compound salt.[1]

Q2: What are the most critical parameters influencing the yield and purity of this compound?

The key parameters that significantly impact the yield and purity of this compound synthesis are:

  • pH: The pH of the reaction mixture is crucial. A pH that is too low will lead to the precipitation of unreacted uric acid, while a pH that is too high can favor the formation of calcium carbonate if carbon dioxide from the atmosphere dissolves in the alkaline solution.

  • Temperature: Temperature affects the solubility of both reactants and products. Lower temperatures can decrease the solubility of urate salts, potentially increasing the yield of the precipitate.[2]

  • Concentration of Reactants: The initial concentrations of uric acid and the calcium salt determine the supersaturation of the solution, which in turn influences the nucleation and growth of the crystals.

  • Stirring Speed: The rate of agitation affects crystal size and purity. Inadequate stirring can lead to localized areas of high supersaturation, promoting the formation of smaller, less pure crystals. Conversely, excessively high stirring speeds can lead to crystal breakage.

  • Rate of Reagent Addition: The speed at which the reactants are mixed can influence the homogeneity of the reaction mixture and the resulting crystal characteristics.

Q3: What are the common impurities found in this compound synthesis?

Common impurities can include:

  • Unreacted Uric Acid: This is often due to a pH that is too low, which favors the less soluble uric acid over its urate salt.

  • Calcium Carbonate (CaCO₃): This can form if the reaction is carried out in the presence of atmospheric carbon dioxide, especially at a higher pH.

  • Calcium Oxalate (B1200264) (CaC₂O₄): Although less common if oxalate sources are absent, it can co-precipitate as it is a sparingly soluble calcium salt. Urate ions can sometimes promote the precipitation of calcium oxalate.[2]

Q4: How can I characterize the synthesized this compound?

Several analytical techniques can be used to confirm the identity and purity of the synthesized this compound:

  • X-ray Powder Diffraction (XRD): To identify the crystalline phase of the product.[1]

  • Infrared Spectroscopy (IR): To identify the functional groups present in the molecule and confirm the absence of impurities like carbonates or oxalates.[1]

  • Thermogravimetric Analysis (TGA): To determine the water of hydration and assess thermal stability.[1]

  • Microscopy (Light or Scanning Electron Microscopy - SEM): To observe the crystal morphology.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete precipitation due to suboptimal pH. Carefully monitor and adjust the pH of the reaction mixture. For the formation of calcium hydrogenurate, a specific pH range is required to ensure precipitation.[1]
Precipitate is too soluble at the reaction temperature. Conduct the precipitation at a lower temperature to decrease the solubility of this compound.[2]
Insufficient concentration of reactants. Increase the initial concentrations of uric acid and calcium hydroxide to achieve a higher degree of supersaturation.
Low Purity Presence of unreacted uric acid. Increase the pH of the solution to ensure complete conversion of uric acid to its urate salt. Ensure the uric acid is fully dissolved before adding the calcium source.
Contamination with calcium carbonate. Perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent the absorption of atmospheric CO₂.[1] If contamination occurs, washing the precipitate with a dilute acid (e.g., acetic acid) may selectively dissolve the carbonate.
Co-precipitation of other calcium salts. Use high-purity reagents and deionized water to avoid introducing contaminating ions.
Gelatinous or Amorphous Precipitate Precipitation occurred too rapidly. Slow down the rate of addition of the calcium hydroxide solution to the uric acid solution. Reduce the concentration of the reactants.
Inadequate stirring. Ensure vigorous and consistent stirring throughout the reaction to maintain a homogeneous solution and promote controlled crystal growth.
Inconsistent Crystal Size/Morphology Non-uniform reaction conditions. Maintain a constant temperature and stirring speed throughout the precipitation process.
Fluctuations in pH during precipitation. Use a buffered solution or a pH stat to maintain a stable pH during the addition of reagents.

Experimental Protocols

Protocol: Synthesis of Calcium Hydrogenurate Hexahydrate

This protocol is a composite based on the principles outlined in the cited literature for the preparation of calcium hydrogenurate hexahydrate.[1]

Materials:

  • Uric Acid (C₅H₄N₄O₃)

  • Calcium Hydroxide (Ca(OH)₂)

  • Hydrochloric Acid (HCl), 0.1 M solution

  • Deionized water

  • Nitrogen gas (optional)

Equipment:

  • Reaction vessel (e.g., beaker or flask)

  • Magnetic stirrer and stir bar

  • pH meter

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Drying oven or desiccator

Procedure:

  • Preparation of the Uric Acid Solution:

    • In the reaction vessel, add a known quantity of uric acid to a volume of deionized water.

    • While stirring, slowly add a solution of calcium hydroxide. The amount of calcium hydroxide should be in stoichiometric excess relative to the uric acid.

  • pH Adjustment:

    • Carefully monitor the pH of the mixture using a calibrated pH meter.

    • If necessary, adjust the pH to the desired range for calcium hydrogenurate precipitation by the dropwise addition of 0.1 M HCl. The optimal pH range should be determined based on solubility data, typically in the neutral to slightly acidic range to avoid carbonate formation.

  • Crystallization:

    • For slow crystallization and to improve purity, it is recommended to seal the reaction vessel and leave it undisturbed for an extended period (several hours to days) to allow for crystal growth and equilibration.[1] For a faster, though potentially less pure, precipitation, proceed with stirring.

    • To minimize calcium carbonate formation, the reaction can be carried out under a nitrogen atmosphere.[1]

  • Isolation of the Precipitate:

    • Once precipitation is complete, collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with cold deionized water to remove any soluble impurities.

    • Follow with a wash of ethanol (B145695) to aid in drying.

  • Drying:

    • Dry the purified this compound crystals in a drying oven at a low temperature (e.g., 40-50 °C) or in a desiccator under vacuum to constant weight.

Visualizations

Calcium_Urate_Synthesis_Workflow This compound Synthesis Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis UricAcid Uric Acid Mixing Mixing and pH Adjustment UricAcid->Mixing CaOH2 Calcium Hydroxide Solution CaOH2->Mixing Precipitation Precipitation/ Crystallization Mixing->Precipitation Controlled Conditions (Temp, Stirring) Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Characterization Characterization (XRD, IR, TGA) Drying->Characterization

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Low_Yield_Purity Troubleshooting Low Yield and Purity cluster_yield Low Yield cluster_purity Low Purity Start Low Yield or Purity Issue CheckpH_Yield Is pH optimal for precipitation? Start->CheckpH_Yield CheckpH_Purity Is pH too low (Uric Acid impurity)? Start->CheckpH_Purity CheckTemp Yes CheckpH_Yield->CheckTemp AdjustpH_Yield Adjust pH CheckpH_Yield->AdjustpH_Yield CheckConc No CheckTemp->CheckConc LowerTemp Lower Temperature CheckTemp->LowerTemp IncreaseConc Increase Concentrations CheckConc->IncreaseConc CheckAtmosphere No CheckpH_Purity->CheckAtmosphere IncreasepH Increase pH CheckpH_Purity->IncreasepH CheckReagents No CheckAtmosphere->CheckReagents UseInert Use Inert Atmosphere CheckAtmosphere->UseInert UsePure Use High Purity Reagents CheckReagents->UsePure

Caption: Decision tree for troubleshooting low yield and purity.

Experimental_Parameters_Relationship Interplay of Key Experimental Parameters Yield Yield Purity Purity CrystalSize Crystal Size pH pH pH->Yield pH->Purity Temperature Temperature Temperature->Yield Temperature->Purity Stirring Stirring Speed Stirring->Purity Stirring->CrystalSize AdditionRate Reagent Addition Rate AdditionRate->Purity AdditionRate->CrystalSize Concentration Concentration Concentration->Yield Concentration->CrystalSize

Caption: Relationship between experimental parameters and outcomes.

References

impact of buffer composition on calcium urate solubility studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of buffer composition on calcium urate solubility studies.

Frequently Asked questions (FAQs)

Q1: What is the most critical factor in the buffer composition affecting this compound solubility?

A1: pH is the most critical factor. Uric acid is a weak acid, and its solubility, along with its urate salts, is highly dependent on the pH of the solution.[1][2] At a pH below its pKa of approximately 5.4, the less soluble uric acid form predominates.[1][3] As the pH increases above this value, it converts to the more soluble urate ion, which can then form salts with available cations.[1] However, the solubility of these urate salts, including this compound, can also be influenced by other factors.

Q2: How does the ionic strength of the buffer affect solubility?

A2: The ionic strength of the buffer can significantly influence the solubility of urate salts. Generally, increasing the ionic strength can increase the solubility product of salts like monosodium urate.[2] However, the presence of specific ions, particularly a high concentration of common cations like sodium, can also decrease urate solubility due to the common ion effect.[4][5]

Q3: Which buffer system is best for my this compound solubility study?

A3: The choice of buffer depends on the specific aims of your experiment.

  • Phosphate (B84403) buffers are commonly used because they mimic physiological conditions and have a buffering range that covers physiological pH (typically 5.8-8.0).[6] However, be aware that phosphate ions can precipitate with calcium ions, which could interfere with your results.[7]

  • Tris (hydroxymethyl) aminomethane (Tris) buffers are often a good alternative, especially if you are working with systems containing divalent cations like Ca2+, as Tris does not precipitate with these ions.[7] Tris buffers are effective in the pH range of 7.0-9.0.[6] Studies have shown Tris buffers to be highly effective in dissolving uric acid calculi.[8]

Q4: Can temperature changes during my experiment affect the results?

A4: Yes, temperature is a key variable. The solubility of uric acid and its salts, including this compound, is temperature-dependent.[9][10] It is crucial to maintain a constant and accurately recorded temperature throughout your solubility experiments to ensure reproducibility.[9][11] For physiologically relevant studies, experiments are typically conducted at 37°C.[2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Unexpected Precipitation Incorrect Buffer pH: The pH may be too low, favoring the less soluble uric acid form.[1]Verify the buffer pH with a calibrated meter. Adjust the pH to be well within the desired range for urate salt solubility (typically above 6.5).[2]
Buffer-Cation Interaction: If using a phosphate buffer, it may be precipitating with the calcium ions in your system.[7]Consider switching to a non-interfering buffer like Tris.[7][8]
High Cation Concentration: A high concentration of a common cation (like Na+ from NaCl) can reduce urate solubility.[4]Review your buffer composition and reduce the concentration of non-essential salts if possible.[12]
Inconsistent/Irreproducible Solubility Data Temperature Fluctuations: Even small changes in temperature can alter solubility.[10]Use a thermostated water bath or incubator to maintain a constant temperature during equilibration.[9]
Inadequate Equilibration Time: The system may not have reached solubility equilibrium.Determine the necessary equilibration time through preliminary kinetic experiments. For some urate salts, this can be anywhere from 3 to 24 hours depending on the temperature and pH.[9]
pH Shift During Experiment: The addition of uric acid or other components may have altered the final pH of the solution.Measure the pH of the supernatant after the experiment is complete to ensure it remained constant. Choose a buffer with sufficient capacity for your experimental conditions.[13]
Low Solubility Values Low Ionic Strength: In some cases, very low ionic strength can disfavor the solubility of urate salts.[1]While high salt can be problematic, ensure your buffer has a sufficient and controlled ionic strength, for example by using a salt like KCl at a concentration that doesn't cause precipitation.[12]
Difficulty Dissolving Urate Crystals Amorphous Urates: Amorphous urates can sometimes be resistant to dissolution.Prewarming the specimen (e.g., to 60°C for a short period) can help dissolve amorphous urates before beginning the experiment.[14][15]

Quantitative Data Summary

The solubility of urate salts is highly dependent on the specific cation present and the pH of the solution. The following table summarizes the relative solubility of different urate species.

Urate SpeciesRelative SolubilityConditions
Uric AcidVery LowpH ≤ 5.5[1]
Potassium UrateHighestpH > 5.5[1]
Sodium UrateIntermediatepH > 5.5[1]
Ammonium UrateLowestpH > 5.5[1]
Calcium HydrogenurateLowSolubility product (Ks) at 37°C (310 K) is pKs = 9.28 ± 0.04[9]

Experimental Protocols

Protocol: Determination of this compound Solubility by Equilibration Method

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in a given buffer.

  • Buffer Preparation:

    • Prepare the desired buffer (e.g., 0.05 M Tris-HCl) with the specified ionic strength (e.g., adjusted with 0.15 M KCl).

    • Adjust the buffer to the target pH (e.g., 7.4) at the experimental temperature (e.g., 37°C) using a calibrated pH meter.

    • Prepare several aliquots of this buffer.

  • Equilibration:

    • Add an excess amount of solid this compound to a sealed container (e.g., a glass vial with a magnetic stir bar) containing a known volume of the prepared buffer. The excess solid is crucial to ensure equilibrium is reached with the solid phase present.

    • Place the container in a thermostated water bath set to the desired temperature (e.g., 37°C).

    • Stir the suspension continuously for a predetermined equilibration time (e.g., 24 hours, which should be established in preliminary tests).[9]

  • Sample Collection and Preparation:

    • After equilibration, cease stirring and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe. To avoid collecting any solid particles, use a syringe filter (e.g., 0.22 µm). It is critical to maintain the temperature during this step to prevent precipitation.[16]

    • Immediately dilute the filtered supernatant with a suitable diluent to prevent crystallization upon cooling.

  • Quantification of Soluble Urate and Calcium:

    • Analyze the concentration of total soluble urate in the diluted supernatant using a validated analytical method, such as enzymatic spectrophotometry.[16]

    • Analyze the concentration of total soluble calcium using a method like atomic absorption spectroscopy.[9]

  • Data Analysis:

    • Calculate the equilibrium solubility of this compound in the tested buffer based on the measured concentrations of urate and calcium, taking into account the dilution factor.

Visual Guides

Experimental_Workflow Diagram 1: Experimental Workflow for Solubility Studies A Buffer Preparation (pH, Ionic Strength) B Addition of Excess This compound Solid A->B C Equilibration (Constant Temp & Stirring) B->C D Sample Withdrawal & Filtration (0.22 µm) C->D E Dilution of Supernatant D->E F Quantification (Urate & Calcium Analysis) E->F G Data Analysis (Solubility Calculation) F->G

Diagram 1: Workflow for determining this compound solubility.

Buffer_Impact_Logic Diagram 2: Impact of Buffer Components on Solubility Sol This compound Solubility DecSol Decreases Solubility Sol->DecSol Low pH (<5.5) (Uric Acid form) pH Buffer pH pH->Sol High pH (>5.5) (Urate form) IS Ionic Strength IncSol Increases Solubility IS->IncSol General Effect Type Buffer Type (e.g., Tris vs. Phosphate) Type->IncSol e.g., Tris (non-interfering) Precip Interference (Precipitation) Type->Precip e.g., Phosphate + Ca2+ Cat Specific Cations (e.g., Na+, K+) Cat->DecSol Common Ion Effect

Diagram 2: Factors in buffer composition affecting solubility.

References

minimizing crystal agglomeration during calcium urate preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with crystal agglomeration during calcium urate preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of crystal agglomeration during this compound preparation?

A1: Crystal agglomeration during the preparation of this compound is primarily driven by high supersaturation levels. Supersaturation is the state where the concentration of solutes (calcium and urate ions) in a solution exceeds its equilibrium solubility.[1][2] When supersaturation is too high, the rate of crystal nucleation (the formation of new crystal seeds) dramatically outpaces the rate of crystal growth. This rapid formation of many small crystals increases the frequency of collisions between them, leading to the formation of agglomerates.[3] Other contributing factors include suboptimal pH, inadequate stirring, and rapid temperature changes.

Q2: How does pH influence the agglomeration of this compound crystals?

A2: The pH of the reaction mixture is a critical factor in controlling this compound crystallization and agglomeration. The solubility of uric acid and its salts is highly pH-dependent. At a lower pH, uric acid is less soluble and exists predominantly in its undissociated form, which can co-precipitate.[4] Conversely, an excessively high pH can also influence the crystallization process. For the precipitation of calcium hydrogenurate hexahydrate, a specific form of this compound, a controlled pH range is necessary to obtain the desired single solid phase.[5] Deviations from the optimal pH can lead to increased supersaturation and, consequently, greater agglomeration.

Q3: Can the rate of adding reactants affect crystal agglomeration?

A3: Yes, the rate at which reactant solutions (e.g., a soluble calcium salt and a soluble urate salt) are mixed is a crucial parameter. A slow, controlled addition of one reactant to the other while maintaining vigorous stirring helps to keep the level of supersaturation low and uniform throughout the reaction vessel. This condition favors the steady growth of existing crystals over the sudden formation of many new nuclei, thereby reducing the likelihood of agglomeration.

Q4: What is the role of temperature in controlling agglomeration?

A4: Temperature affects both the solubility of this compound and the kinetics of crystallization. Generally, the solubility of urate salts increases with temperature.[2][6] Therefore, conducting the precipitation at a slightly elevated temperature can help to control the level of supersaturation. However, temperature changes can also induce crystallization. A rapid decrease in temperature can lead to a sudden increase in supersaturation, promoting nucleation and agglomeration.[3] Therefore, maintaining a constant and optimized temperature during precipitation is essential. For some calcium salt crystallizations, a higher temperature has been shown to increase the size and quantity of crystals formed.[7]

Q5: How does stirring speed impact the formation of agglomerates?

A5: Stirring plays a complex role in agglomeration.[3] Inadequate stirring can lead to localized areas of high supersaturation, promoting nucleation and agglomeration. Conversely, excessively high stirring rates can increase the collision frequency and energy between crystals, which can either break up agglomerates or, in some cases, promote their formation through shear-induced aggregation.[8][9] An optimal stirring speed exists that ensures homogeneity of the solution while minimizing crystal breakage and excessive collisions. For struvite crystallization, it was found that while stirring increased the amount of precipitate, very high mixing rates had a negative impact on crystal size.[10]

Q6: Are there any additives that can be used to minimize agglomeration?

A6: Yes, the use of additives, also known as crystal habit modifiers, can be an effective strategy to control agglomeration. These substances adsorb to the surfaces of growing crystals, which can inhibit growth on certain crystal faces and create a physical or electrostatic barrier between particles. This interference prevents crystals from sticking together. While specific additives for this compound are not extensively documented in the provided search results, the principle of using polymers or other surface-active agents is a common practice in crystallization processes to control particle size and morphology.[11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Excessive Agglomeration High SupersaturationDecrease the concentration of reactant solutions. Slow down the rate of reactant addition. Increase the reaction temperature slightly to increase solubility.
Suboptimal pHCarefully monitor and adjust the pH of the reaction mixture to the optimal range for this compound precipitation. A pH range of 6.2 to 10.1 has been investigated for calcium hydrogenurate hexahydrate solubility.[5]
Inefficient MixingOptimize the stirring speed. Ensure the stirrer design provides good circulation throughout the vessel. A stirring speed that is too low may not be sufficient, while one that is too high can promote collisions.[9][10]
Fine, Difficult-to-Filter Particles High Nucleation RateDecrease the concentration of reactants. Lower the reaction temperature to slow down the precipitation rate. Consider "aging" the precipitate in the mother liquor to allow for crystal growth.
Broad Particle Size Distribution Inconsistent Reaction ConditionsEnsure uniform temperature and mixing throughout the reaction vessel. Use a controlled, dropwise addition of reactants.

Experimental Protocols

Protocol 1: Controlled Precipitation of this compound

This protocol is designed to minimize agglomeration by carefully controlling the reaction conditions.

  • Prepare Reactant Solutions:

    • Solution A: Prepare a solution of a soluble calcium salt (e.g., 0.1 M Calcium Chloride, CaCl₂) in deionized water.

    • Solution B: Prepare a solution of a soluble urate salt. This can be done by dissolving uric acid in a stoichiometric amount of sodium hydroxide (B78521) (NaOH) solution to form sodium urate. For example, dissolve uric acid in 0.1 M NaOH to a final concentration of 0.2 M urate. Adjust the pH of this solution to a desired value (e.g., 8.0) with dilute HCl or NaOH.

  • Reaction Setup:

    • Place Solution B (the urate solution) in a jacketed reaction vessel equipped with a mechanical stirrer and a dropping funnel.

    • Maintain the temperature of the reaction vessel at a constant, controlled temperature (e.g., 37 °C) using a circulating water bath.[7][12]

  • Precipitation:

    • Begin vigorous, but not overly aggressive, stirring of the urate solution. An optimal stirring speed should be determined empirically, for example, starting at 200 rpm.[10]

    • Slowly add Solution A (the calcium chloride solution) to Solution B dropwise from the dropping funnel over a period of 1-2 hours.

    • Monitor the pH of the reaction mixture throughout the addition and adjust as necessary with dilute acid or base to maintain the desired pH.

  • Aging the Precipitate:

    • After the addition is complete, continue stirring the suspension for an additional hour.

    • Turn off the stirrer and allow the precipitate to age in the mother liquor for 12-24 hours. This can help to increase the crystal size and improve filterability.

  • Isolation and Drying:

    • Separate the precipitate by filtration.

    • Wash the filter cake with deionized water to remove any soluble impurities.

    • Dry the product in an oven at a suitable temperature (e.g., 60 °C) until a constant weight is achieved.

Visualizations

experimental_workflow Experimental Workflow for Minimizing this compound Agglomeration prep_A Prepare Solution A (e.g., 0.1M CaCl2) precipitation Slow Dropwise Addition of Solution A to B (1-2 hours) prep_A->precipitation prep_B Prepare Solution B (e.g., 0.2M Sodium Urate at pH 8.0) setup Reaction Setup (Jacketed Vessel, Stirrer, Dropping Funnel) prep_B->setup control_T Set Constant Temperature (e.g., 37 °C) setup->control_T control_stir Set Optimal Stirring (e.g., 200 rpm) setup->control_stir control_T->precipitation control_stir->precipitation monitor_pH Monitor and Adjust pH precipitation->monitor_pH aging Age Precipitate (12-24 hours) precipitation->aging monitor_pH->precipitation isolation Isolate and Wash Crystals (Filtration) aging->isolation drying Dry Crystals (e.g., 60 °C) isolation->drying product Final Product: Non-Agglomerated This compound Crystals drying->product

Caption: Workflow for controlled this compound precipitation.

logical_relationships Factors Influencing this compound Agglomeration cluster_parameters Controllable Parameters cluster_processes Crystallization Processes cluster_outcomes Observed Outcomes supersaturation Supersaturation nucleation Nucleation Rate supersaturation->nucleation increases agglomeration Agglomeration supersaturation->agglomeration pH pH pH->nucleation non_agglomeration Minimal Agglomeration pH->non_agglomeration optimal temperature Temperature temperature->nucleation temperature->non_agglomeration optimal stirring Stirring Rate collision Crystal Collision Frequency stirring->collision increases stirring->non_agglomeration optimal additives Additives growth Crystal Growth Rate additives->growth inhibits additives->collision reduces sticking additives->non_agglomeration nucleation->agglomeration high rate leads to growth->non_agglomeration favored growth leads to collision->agglomeration high frequency leads to

Caption: Key factors influencing crystal agglomeration.

References

effect of sample storage and preparation on calcium urate crystal morphology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium urate crystals. Proper sample storage and preparation are critical for the accurate morphological assessment of these crystals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound and other urinary or synovial fluid crystals.

Issue 1: Amorphous Crystals Obscuring Other Sediment Components

Question: My urine sediment is full of granular, non-crystalline material, making it difficult to identify other elements like cells or casts. How can I resolve this?

Answer: This is a common issue caused by the precipitation of amorphous crystals, typically urates in acidic urine or phosphates in alkaline urine. Here’s how to differentiate and manage them:

  • Check Urine pH: The pH of the urine is the first and most crucial step in differentiation.[1]

    • Acidic Urine (pH < 7.0): The precipitate is likely amorphous urates. These often have a yellowish-brown or pink "brick dust" appearance.[2][3]

    • Alkaline or Neutral Urine (pH ≥ 7.0): The precipitate is likely amorphous phosphates, which are typically colorless or white.[2][3]

  • Solubility Tests:

    • Amorphous Urates: To dissolve, gently warm the urine specimen to 60°C for about 90 seconds.[4][5] This will clear the field for better visualization of other components. Alternatively, adding an alkali solution (e.g., 50 mM NaOH) will dissolve them, but be aware this can degrade cellular components like red and white blood cells.[4][5]

    • Amorphous Phosphates: These are insoluble with heat but will dissolve upon the addition of a weak acid, such as 2% acetic acid.[3] Note that acidification will lyse red blood cells.

Issue 2: Crystals Observed in a Stored Sample Were Not Present Initially

Question: I analyzed a urine sample that was clear initially, but after refrigeration, it is full of crystals. Are these clinically significant?

Answer: Not necessarily. In vitro crystal formation is common in stored urine samples due to changes in temperature and pH.[6]

  • Effect of Temperature: The solubility of many crystalline substances, including urates and oxalates, decreases at lower temperatures.[7] Refrigeration is a primary cause of amorphous urate and phosphate (B84403) precipitation.[6]

  • Effect of Time: Over time, changes in urine pH can occur, which may promote the crystallization of certain solutes that were previously in solution.[7] For instance, bacterial contamination can lead to an increase in pH, favoring the formation of phosphate crystals.

Recommendation: For accurate assessment, urine samples should be analyzed within two hours of collection.[1] If crystals are found in a stored sample, it is best to request a fresh specimen for re-evaluation to confirm if the crystalluria is present in vivo.[7]

Issue 3: Difficulty Differentiating Monosodium Urate (MSU) from Calcium Pyrophosphate (CPP) Crystals in Synovial Fluid

Question: The crystals I'm observing in synovial fluid have an atypical morphology. How can I reliably distinguish between MSU and CPP crystals?

Answer: While classic textbook shapes (needle-like for MSU, rhomboid for CPP) are helpful, crystal morphology can be variable.[8] The key differentiator is their birefringence under compensated polarized light microscopy.

  • MSU Crystals: Exhibit strong negative birefringence. They appear yellow when aligned parallel to the slow axis of the red compensator and blue when perpendicular.[9][10]

  • CPP Crystals: Exhibit weak positive birefringence. They appear blue when parallel to the slow axis of the compensator and yellow when perpendicular.[9][10]

Troubleshooting Tips:

  • Atypical Shapes: Both crystal types can present as rod-shaped and be of similar size.[8] Rely on the birefringence properties for identification in these cases.

  • Birefringence Strength: CPP crystals can have weak or even no birefringence, making them harder to detect.[10]

  • Expertise: Due to these complexities, analysis by experienced personnel is recommended to avoid misinterpretation.[8]

Frequently Asked Questions (FAQs)

Q1: What is the ideal storage condition for urine samples intended for crystal analysis?

A1: The ideal scenario is to analyze a fresh urine sample within two hours of voiding to minimize in vitro crystal formation.[1] If a delay is unavoidable, the sample should be kept at room temperature for up to 24 hours. While refrigeration (e.g., 4°C) can preserve cellular components, it significantly increases the likelihood of precipitating amorphous urates and calcium oxalate (B1200264) crystals.[6][11]

Q2: How does pH affect the morphology of urate crystals?

A2: Urine pH is a critical determinant of the type of urate crystal that forms.

  • Acidic Urine (pH < 5.5): Favors the formation of uric acid dihydrate crystals, which can appear in various shapes like rhomboids, barrels, or rosettes.[1][12]

  • Less Acidic Urine (pH > 5.5): Amorphous urates (salts of sodium, potassium, magnesium, and calcium) tend to precipitate as fine, yellowish-brown granules.[3][12]

Q3: Can anticoagulants used for synovial fluid collection interfere with crystal analysis?

A3: Yes, some anticoagulants can introduce artifacts.

  • Avoid: Oxalate, powdered EDTA, and lithium heparin should be avoided as they can form crystalline structures that may be mistaken for pathological crystals.[13][14]

  • Recommended: Sodium heparin or liquid EDTA are generally considered safe choices for synovial fluid collection for crystal analysis.[13][14]

Q4: What is the stability of MSU and CPP crystals in stored synovial fluid?

A4: MSU crystals are significantly more stable than CPP crystals. In one study, after two weeks of storage:

  • At 4°C (refrigerated), 92.8% of samples with MSU crystals still had detectable crystals.[15]

  • At -20°C (frozen), 85.7% of samples with MSU crystals remained positive.[15] In contrast, CPP crystal detectability dropped to 33.3% at both temperatures, indicating they are more prone to dissolution over time.[15]

Q5: What are some common artifacts that can be mistaken for crystals in urine?

A5: Several substances can mimic urinary crystals. It's important to be aware of these to avoid misidentification.

  • Starch Granules: From gloves, these are oval or round, highly refractive, and may have a central indentation.

  • Fibers: From clothing or other contaminants, these are typically long and may be colored.

  • Glass Fragments: From slides or coverslips, these will have sharp, angular borders.

  • Oil Droplets: Appear as round, refractile bodies of varying sizes.

Careful microscopic technique and focusing can help differentiate these from true crystals.

Data Presentation

Table 1: Effect of Storage Conditions on Crystal Detection

Crystal TypeSample TypeStorage TemperatureStorage DurationEffect on Crystal Detection
Calcium Oxalate Canine & Feline UrineRefrigerated (6°C)6 - 24 hoursSignificant increase in the number of crystals formed in vitro compared to room temperature.[6][7]
Amorphous Urates Human UrineRefrigeratedN/ARefrigeration is a common cause of amorphous urate precipitation in acidic urine.[4]
Monosodium Urate (MSU) Human Synovial Fluid4°C (Refrigerated)2 Weeks92.8% of samples remained positive for MSU crystals.[15]
Monosodium Urate (MSU) Human Synovial Fluid-20°C (Frozen)2 Weeks85.7% of samples remained positive for MSU crystals.
Calcium Pyrophosphate (CPP) Human Synovial Fluid4°C (Refrigerated)2 WeeksOnly 33.3% of samples remained positive for CPP crystals.
Calcium Pyrophosphate (CPP) Human Synovial Fluid-20°C (Frozen)2 WeeksOnly 33.3% of samples remained positive for CPP crystals.[16]

Experimental Protocols

Protocol 1: Microscopic Examination of Urine Sediment for Crystals

This protocol outlines the standard procedure for preparing and examining urine sediment.

1. Specimen Collection and Handling:

  • Collect a fresh, mid-stream clean-catch urine sample in a sterile container.

  • Process the sample within 2 hours of collection to minimize in vitro changes.[1] If delayed, store at room temperature.

2. Sediment Preparation:

  • Gently mix the urine sample to ensure homogeneity.

  • Transfer 10-12 mL of urine into a conical centrifuge tube.

  • Centrifuge at 400-450 g (approximately 1500-2000 rpm) for 5 minutes.[1]

  • Carefully decant the supernatant, leaving approximately 0.5 mL of sediment at the bottom of the tube.

  • Gently resuspend the sediment by flicking the bottom of the tube.

3. Microscopic Examination:

  • Using a pipette, transfer one drop of the resuspended sediment onto a clean microscope slide and place a coverslip over it.

  • Examine the slide under a light microscope, initially at low power (10x objective) to scan for the presence and distribution of crystals.

  • Switch to high power (40x objective) for detailed morphological identification of the crystals.

  • Note the crystal shape, color, and whether they are aggregated or individual.

  • Record the urine pH from the chemical analysis, as this is critical for presumptive identification.

Protocol 2: Synovial Fluid Crystal Analysis by Compensated Polarized Light Microscopy

This protocol describes the gold standard method for identifying MSU and CPP crystals.

1. Specimen Handling:

  • Aspirate synovial fluid from the affected joint.

  • If analysis is not immediate, collect the fluid in a sodium heparin or liquid EDTA tube.[13][14]

  • Analysis should ideally be performed within 24-48 hours.[11]

2. Slide Preparation:

  • Place one drop of fresh, uncentrifuged synovial fluid onto a clean glass slide.

  • Place a coverslip over the drop.

3. Microscopic Examination:

  • Use a polarizing light microscope equipped with a first-order red compensator.

  • Scan the slide under low power to locate potential crystals.

  • Switch to high power for definitive identification.

  • Identify Birefringence:

    • Negative Birefringence (MSU): Crystals appear yellow when their long axis is parallel to the slow axis of the red compensator and blue when perpendicular.[10][17]

    • Positive Birefringence (CPP): Crystals appear blue when their long axis is parallel to the slow axis of the red compensator and yellow when perpendicular.[10][17]

  • Observe the morphology (e.g., needle-shaped, rhomboid) and location (intracellular or extracellular) of the crystals.

Visualizations

Crystal_Differentiation_Workflow start Urine Sediment with Crystals Observed check_ph Check Urine pH start->check_ph acidic_urine Acidic Urine (pH < 7.0) check_ph->acidic_urine < 7.0 alkaline_urine Alkaline/Neutral Urine (pH >= 7.0) check_ph->alkaline_urine >= 7.0 acid_morphology Observe Crystal Morphology acidic_urine->acid_morphology alkaline_morphology Observe Crystal Morphology alkaline_urine->alkaline_morphology amorphous_urates Amorphous Urates (Yellow-brown granules) acid_morphology->amorphous_urates Granular uric_acid Uric Acid (Rhomboid, Rosettes, Needles) acid_morphology->uric_acid Distinct Shapes ca_oxalate Calcium Oxalate (Envelope or Dumbbell) acid_morphology->ca_oxalate Distinct Shapes solubility_urates Solubility Test: Warm to 60°C amorphous_urates->solubility_urates amorphous_phosphates Amorphous Phosphates (Colorless granules) alkaline_morphology->amorphous_phosphates Granular triple_phosphate Triple Phosphate (Struvite) (Coffin-lid shape) alkaline_morphology->triple_phosphate Distinct Shapes ca_phosphate Calcium Phosphate (Prisms, Needles) alkaline_morphology->ca_phosphate Distinct Shapes ammonium_biurate Ammonium Biurate (Thorn apple shape) alkaline_morphology->ammonium_biurate Distinct Shapes solubility_phosphates Solubility Test: Add Acetic Acid amorphous_phosphates->solubility_phosphates dissolves_urates Crystals Dissolve solubility_urates->dissolves_urates dissolves_phosphates Crystals Dissolve solubility_phosphates->dissolves_phosphates

Caption: Workflow for the differentiation of common urinary crystals.

Synovial_Fluid_Crystal_Analysis start Synovial Fluid Sample wet_prep Prepare Wet Mount Slide start->wet_prep polarized_microscopy Examine under Compensated Polarized Light Microscope wet_prep->polarized_microscopy check_birefringence Observe Birefringence polarized_microscopy->check_birefringence negative_birefringence Negative Birefringence (Yellow when parallel to slow axis) check_birefringence->negative_birefringence Negative positive_birefringence Positive Birefringence (Blue when parallel to slow axis) check_birefringence->positive_birefringence Positive no_crystals No Birefringent Crystals Seen check_birefringence->no_crystals None observe_morphology_msu Observe Morphology (Typically needle-shaped) negative_birefringence->observe_morphology_msu observe_morphology_cpp Observe Morphology (Typically rhomboid or rod-shaped) positive_birefringence->observe_morphology_cpp msu_crystal Monosodium Urate (MSU) (Gout) cpp_crystal Calcium Pyrophosphate (CPP) (Pseudogout) observe_morphology_msu->msu_crystal observe_morphology_cpp->cpp_crystal

Caption: Workflow for synovial fluid crystal identification.

References

Technical Support Center: Enhancing Microscopic Detection of Small Calcium Urate Crystals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of microscopy for detecting small calcium urate crystals.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in detecting small this compound crystals with conventional microscopy?

A1: The primary challenge is their small size, which often approaches the resolution limit of standard light microscopes. This can lead to difficulties in distinguishing them from other artifacts or cellular debris, increasing the risk of misidentification.[1][2] Conventional polarized light microscopy has been a widely used method, but its sensitivity can be limited for very small crystals.[1][2]

Q2: How can I improve the adherence of crystals to the microscope slide for clearer imaging?

A2: Coating glass slides with a positively charged polymer, such as poly-L-lysine, can significantly improve the attachment of negatively charged crystals like monosodium urate (MSU).[1][2] This enhanced adherence minimizes crystal movement, resulting in clearer and more stable images during observation.[2]

Q3: Are there chemical methods to selectively remove other types of crystals that interfere with this compound detection?

A3: Yes, selective dissolution can be a powerful technique. For instance, a 40% v/v formalin phosphate (B84403) buffer can be used to dissolve MSU crystals while leaving calcium pyrophosphate dihydrate (CPPD) crystals intact. Conversely, a 10% w/v ethylenediaminetetraacetic acid (EDTA) solution can dissolve CPPD crystals without affecting MSU crystals.[1][2] This differential treatment can enhance the specificity of MSU crystal detection.

Q4: What advanced microscopy techniques can be used to visualize very small crystals?

A4: For crystals that are difficult to resolve with conventional light microscopy, several advanced techniques can be employed:

  • Super-resolution microscopy techniques, such as structured illumination microscopy (SIM) and stimulated emission depletion (STED), can overcome the diffraction limit of light, offering higher lateral resolution.[3][4]

  • Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology of crystals.[5] When coupled with Energy Dispersive X-ray Spectroscopy (EDS), it can also provide elemental analysis.[5][6]

  • Transmission Electron Microscopy (TEM) allows for imaging the internal structure of ultra-thin crystal samples at very high resolution.[5][7]

  • Atomic Force Microscopy (AFM) can produce 3D surface images and characterize nanomechanical properties without the limitations of light diffraction.[3]

  • Confocal microscopy can be used to obtain tomographic images of crystals, which can be reconstructed into a 3D model.[8][9]

Q5: How can image analysis software improve the detection and quantification of small crystals?

A5: Image analysis software and machine learning algorithms can significantly enhance crystal detection. Deep-learning models can be used for image super-resolution to better visualize microcrystals from in-situ images.[10] Machine learning approaches can be trained to automatically score images for the likelihood of containing crystalline material, reducing manual workload and subjectivity.[11][12] Software like ImageJ can be used for quantitative analysis, such as counting crystals and measuring their size.[13]

Troubleshooting Guides

Issue 1: Poor Image Contrast and Crystal Visibility
Symptom Possible Cause Suggested Solution
Crystals are barely visible against the background.Improper microscope settings.Adjust the condenser and diaphragm to optimize contrast. For very low contrast specimens, phase contrast or Hoffman modulation contrast microscopy can be beneficial.[14][15]
Low birefringence of small crystals.Use a compensator (e.g., first-order red plate) to introduce a phase shift, which can enhance the visibility of weakly birefringent crystals against a colored background.[16][17]
Sample is too thick.Ensure the sample is a thin, even layer. For synovial fluid, a wet mount preparation is standard.[17] For urine sediment, proper centrifugation and resuspension are crucial.[18][19]
Issue 2: Difficulty Distinguishing Crystals from Debris
Symptom Possible Cause Suggested Solution
Unsure if observed particles are crystals or artifacts (e.g., dust, cell debris).Irregular shapes and lack of birefringence in debris.Under polarized light, true crystals will exhibit birefringence (appear bright against a dark background) and will blink (extinguish) as the stage is rotated.[20] Debris typically does not show these properties.
Presence of multiple crystal types.Utilize selective dissolution techniques with formalin and EDTA to confirm the presence of urate crystals by observing their disappearance or persistence.[1][2]
Overlapping particles.Prepare a more diluted sample to better isolate individual particles for observation.
Issue 3: Inconsistent or Incorrect Interference Colors with Polarized Light

| Symptom | Possible Cause | Suggested Solution | | Interference colors are not as expected (e.g., atypical colors for known crystals). | Incorrect orientation of the polarizer, analyzer, or compensator. | Ensure the polarizer and analyzer are crossed (90-degree angle) for a dark background. The compensator should be inserted at a 45-degree angle to the polarizer and analyzer.[16][21] | | | Incorrect sample orientation. | Rotate the specimen stage to observe changes in interference colors. The characteristic negative birefringence of urate crystals (yellow when parallel to the slow axis of the red compensator) is a key identifying feature.[17] | | | Microscope slide or coverslip is too thick or made of a birefringent material. | Use high-quality, non-birefringent glass slides and standard thickness coverslips (No. 1.5).[22] |

Quantitative Data Summary

Method Parameter Value Reference
iRPolM vs. PLM for MSU Crystal DetectionSensitivity91.2% (95% CI 80.7-97.1)[23]
Specificity97.6% (95% CI 93.0-99.5)[23]
Positive Predictive Value94.6% (95% CI 85.0-98.2)[23]
Negative Predictive Value96.0% (95% CI 91.2-98.2)[23]
Accuracy95.6% (95% CI 91.4-98.2)[23]
24-hour Urine Calcium for Elevated CaOxSSSensitivity (Men)71%[24]
Sensitivity (Women)79%[24]
Specificity (Men)55%[24]
Specificity (Women)48%[24]

iRPolM: intelligent-recognition-based polarized light microscopy; PLM: polarized light microscopy; CaOxSS: calcium oxalate (B1200264) supersaturation.

Experimental Protocols

Protocol 1: Preparation of Poly-L-Lysine Coated Slides
  • Start with clean, grease-free glass microscope slides.

  • Prepare a 0.01% w/v solution of poly-L-lysine in purified water.

  • Immerse the slides in the poly-L-lysine solution for 10 minutes.

  • Remove the slides and allow them to air dry completely in a dust-free environment.

  • The coated slides are now ready for sample application. This coating improves the adherence of crystals to the glass surface.[1][2]

Protocol 2: Selective Dissolution of Crystals for Enhanced MSU Detection
  • Place a 1 µL drop of the sample (e.g., spiked porcine synovial fluid) onto a poly-L-lysine coated slide.[1]

  • To selectively dissolve CPPD crystals, add 2 µL of 10% w/v EDTA solution (pH 9.0) to the sample drop and incubate for 30 minutes at room temperature.[1]

  • Observe the sample under a polarized light microscope to confirm the disappearance of CPPD crystals.[1]

  • To confirm the presence of MSU crystals, the remaining crystals can be washed with purified water and then treated with 40% v/v formalin phosphate buffer (10 mM, pH 7.4) for 30-60 minutes.[1]

  • Observe the sample again under the microscope. The disappearance of the remaining birefringent crystals confirms they were MSU.[1]

Visualizations

Experimental_Workflow_for_Selective_Dissolution cluster_sample_prep Sample Preparation cluster_cppd_dissolution CPPD Crystal Dissolution cluster_msu_confirmation MSU Crystal Confirmation cluster_results Results Interpretation start Start with Sample (e.g., Synovial Fluid) place_sample Place 1 µL of sample on Poly-L-Lysine slide start->place_sample add_edta Add 2 µL of 10% EDTA (pH 9.0) Incubate for 30 min place_sample->add_edta observe1 Observe under Polarized Light Microscope add_edta->observe1 wash Wash with Purified Water observe1->wash cppd_gone CPPD Crystals Dissolved observe1->cppd_gone If CPPD was present add_formalin Add 40% Formalin (pH 7.4) Incubate for 30-60 min wash->add_formalin observe2 Observe under Polarized Light Microscope add_formalin->observe2 msu_gone MSU Crystals Dissolved observe2->msu_gone If MSU was present

Caption: Workflow for selective dissolution of crystals to enhance MSU detection.

Troubleshooting_Decision_Tree cluster_contrast Contrast & Visibility Issues cluster_identification Crystal Identification Issues cluster_advanced Advanced Techniques start Start: Small Crystals Not Visible or Unclear q_contrast Is image contrast poor? start->q_contrast a_adjust_scope Adjust condenser & diaphragm. Use Phase Contrast or HMC. q_contrast->a_adjust_scope Yes q_distinguish Difficulty distinguishing crystals from debris? q_contrast->q_distinguish No a_use_compensator Use a compensator to enhance birefringence. a_adjust_scope->a_use_compensator a_check_birefringence Check for birefringence and extinction on stage rotation. q_distinguish->a_check_birefringence Yes q_still_unclear Still unresolved? q_distinguish->q_still_unclear No a_selective_dissolution Use selective dissolution (formalin/EDTA). a_check_birefringence->a_selective_dissolution a_selective_dissolution->q_still_unclear a_advanced_microscopy Consider advanced techniques: SEM, TEM, Super-Resolution. q_still_unclear->a_advanced_microscopy Yes

Caption: Troubleshooting decision tree for detecting small crystals.

References

Technical Support Center: Automated Identification of Calcium Urate Crystals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the automated identification of calcium urate crystals.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the automated identification of this compound crystals?

A: Automated systems for urinary crystal analysis can face challenges in accurately identifying and differentiating various crystal types.[1][2] Key difficulties include:

  • Morphological Similarities: this compound crystals can have varied shapes, including needle-like or rectangular forms with blunt ends, making them appear similar to other crystals like calcium sulfate (B86663) and sodium urate.[1][3]

  • Distinguishing from Monosodium Urate (MSU): Differentiating this compound from MSU crystals, which are characteristic of gout, is a common challenge.[4][5] While MSU crystals are typically needle-shaped with strong negative birefringence, variations can occur.[6][7][8]

  • Presence of Artifacts: Sample artifacts, such as dust, fibers, or staining irregularities, can be misidentified as crystals by automated systems.[9][10][11]

  • Low Abundance: When this compound crystals are present in low numbers, automated systems may fail to detect them.

Q2: My automated system is flagging this compound crystals, but I suspect they are actually monosodium urate. How can I confirm the crystal identity?

A: Visual confirmation using polarized light microscopy is the gold standard for distinguishing between these crystal types.[2][7][8] Monosodium urate crystals are typically needle-shaped and exhibit strong negative birefringence.[6][7] In contrast, calcium pyrophosphate crystals, another common type, are often rhomboid-shaped and show weak positive birefringence.[6][8] If microscopy is inconclusive, techniques like Raman spectroscopy or X-ray diffraction can provide more definitive identification based on the unique spectral signatures of the crystals.[12][13]

Q3: How can I minimize the impact of artifacts on my automated analysis?

A: Proper sample preparation is crucial to minimize artifacts.[14][15][16][17][18] This includes:

  • Using clean collection containers and microscope slides.

  • Ensuring proper mixing and dilution of the sample to avoid crystal clumping.[17]

  • Filtering the sample if significant debris is present.

  • Implementing quality control checks with blank samples to identify systemic contamination.

Machine learning-based artifact identification is also an emerging approach to automatically exclude non-crystalline structures from the analysis.[9][10]

Q4: My automated system shows high variability in crystal counts between runs of the same sample. What could be the cause?

A: High variability can stem from several factors:

  • Inadequate Sample Mixing: Crystals can settle, leading to inconsistent concentrations in the analyzed aliquots. Ensure the sample is thoroughly but gently mixed before each run.

  • Crystal Degradation: Some crystals, like calcium pyrophosphate, can deteriorate over time, especially if not stored properly.[6] Refrigeration can help preserve crystal integrity.[6]

  • System Calibration: Ensure your automated analysis system is properly calibrated according to the manufacturer's instructions.

  • Sample Preparation Inconsistency: Variations in sample dilution, staining, or mounting can lead to different results.[14][16]

Troubleshooting Guides

Problem: Poor differentiation between this compound and other crystal types.

Possible Cause Troubleshooting Step
Similar Crystal Morphology Utilize polarized light microscopy to observe birefringence.[6][8] Perform solubility tests; different crystals have distinct solubility characteristics.[1][3]
Software Misclassification Review and adjust the classification parameters in your automated system's software. Consider retraining the classification algorithm with a well-characterized set of crystal images.[19]
Mixed Crystal Population Employ advanced analytical techniques like Raman spectroscopy or X-ray diffraction for definitive identification of each crystal type present in the sample.[12][13]

Problem: High background noise or frequent false positives.

Possible Cause Troubleshooting Step
Sample Contamination Implement a stringent clean sample handling protocol.[14][15][16][17][18] Use filtered reagents and high-purity water.
Presence of Amorphous Material Centrifuge the sample and wash the pellet to remove soluble interfering substances.
Incorrect Microscope Settings Optimize microscope focus, illumination, and contrast settings for clear crystal visualization.

Quantitative Data Summary

Table 1: Performance of Automated vs. Manual Crystal Identification

Method Sensitivity Specificity Reference
Automated System (Sysmex UF-4000/UD-10) 39% (system only), 100% (with photo review)46% (system only), 100% (with photo review)[2]
Deep Learning Methods (for urinary stones) 97% (for uric acid)98% (for uric acid)[20]
Manual Microscopy (Trainee Analysts) 95.9% (crystal detection)86.5% (crystal detection)[21]

Table 2: Differentiating Characteristics of Common Crystals

Crystal Type Typical Shape Birefringence Solubility in Acetic Acid
This compound Needles, rectanglesVariableSoluble
Monosodium Urate NeedlesStrong, NegativeInsoluble
Calcium Oxalate Monohydrate Dumbbells, ovalsStrong, PositiveInsoluble
Calcium Oxalate Dihydrate BipyramidalWeak, PositiveInsoluble
Calcium Pyrophosphate Rhomboids, rodsWeak, PositiveInsoluble

Experimental Protocols

Protocol 1: Sample Preparation for Automated Microscopy

  • Collection: Collect a fresh urine or synovial fluid sample in a sterile, clean container.

  • Mixing: Gently but thoroughly mix the sample by inverting the container 10-15 times to ensure a homogenous suspension of crystals.

  • Dilution (if necessary): If the sample is highly concentrated, dilute a small aliquot with an appropriate buffer or saline solution to reduce crystal overlap.

  • Staining (optional): For certain applications, a staining solution like Diff-Quik may be used to enhance crystal visualization. Follow the specific staining protocol for your chosen stain.

  • Mounting: Pipette a small volume of the prepared sample onto a clean microscope slide and cover with a coverslip. Avoid introducing air bubbles.

  • Analysis: Place the slide on the automated microscope stage and initiate the analysis protocol.

Protocol 2: Polarized Light Microscopy for Crystal Identification

  • Microscope Setup: Set up a light microscope with polarizing filters (a polarizer and an analyzer) and a first-order red compensator.

  • Sample Preparation: Prepare a wet mount of the sample on a clean microscope slide as described in Protocol 1.

  • Initial Observation: View the slide under plane-polarized light to identify potential crystals based on their shape.

  • Birefringence Assessment: Cross the polarizers to create a dark field. Birefringent crystals will appear bright against the dark background.

  • Sign of Birefringence: Insert the red compensator.

    • Negative Birefringence (e.g., MSU): Crystals aligned parallel to the slow axis of the compensator will appear yellow, and those perpendicular will appear blue.[6][7]

    • Positive Birefringence (e.g., Calcium Pyrophosphate): Crystals aligned parallel to the slow axis will appear blue, and those perpendicular will appear yellow.[6]

  • Confirmation: Rotate the stage to observe the changes in color and confirm the sign of birefringence.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_confirmation Confirmation (if needed) sample_collection Sample Collection mixing Thorough Mixing sample_collection->mixing dilution Dilution (if needed) mixing->dilution mounting Slide Mounting dilution->mounting automated_scan Automated Microscopy Scan mounting->automated_scan data_review Data & Image Review automated_scan->data_review polarized_microscopy Polarized Light Microscopy data_review->polarized_microscopy Ambiguous Results final_id Final Identification data_review->final_id Clear Results spectroscopy Raman/XRD Spectroscopy polarized_microscopy->spectroscopy Still Unclear polarized_microscopy->final_id spectroscopy->final_id

Caption: Experimental workflow for automated crystal identification and confirmation.

troubleshooting_workflow action_node action_node start_node start_node end_node end_node start Inaccurate Automated ID check_artifacts Artifacts Present? start->check_artifacts check_morphology Similar Morphologies? check_artifacts->check_morphology No clean_sample Improve Sample Prep & Rerun check_artifacts->clean_sample Yes check_calibration System Calibrated? check_morphology->check_calibration No use_plm Use Polarized Light Microscopy check_morphology->use_plm Yes calibrate_system Recalibrate System & Rerun check_calibration->calibrate_system No accurate_id Accurate ID check_calibration->accurate_id Yes clean_sample->end_node Resolved use_plm->accurate_id calibrate_system->end_node Resolved

Caption: Troubleshooting logic for inaccurate automated crystal identification.

signaling_pathway cluster_challenges Challenges in Differentiation cluster_crystals Crystal Types cluster_factors Influencing Factors morphology Overlapping Morphology (Needles, Rods) ca_urate This compound morphology->ca_urate msu Monosodium Urate morphology->msu cppd Calcium Pyrophosphate morphology->cppd birefringence Variable Birefringence birefringence->ca_urate birefringence->msu birefringence->cppd size Similar Size Range size->ca_urate size->msu size->cppd ph Urine pH ph->ca_urate concentration Solute Concentration concentration->ca_urate concentration->msu inhibitors Presence of Inhibitors inhibitors->ca_urate inhibitors->cppd

Caption: Factors complicating the differentiation of this compound crystals.

References

long-term stability assessment of calcium urate standard solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability assessment of calcium urate standard solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of a this compound standard solution?

A1: The stability of this compound standard solutions is primarily influenced by several factors:

  • pH: Urate solubility is significantly affected by pH. Minimum urate solubility occurs between pH 7.0 and 10.0.[1] Changes in pH can lead to precipitation or degradation of the analyte.

  • Temperature: Temperature affects the solubility of urate salts. Generally, solubility is greater in hot water than in cold water.[2] For instance, monosodium urate crystals are less soluble at lower temperatures.[3] However, the effect of temperature on the precipitation rate of calcium L-tartrate, a compound with similar calcium salt characteristics, is minimal, suggesting that simple cold storage may not prevent precipitation of this compound.[4]

  • Concentration: Supersaturated solutions are inherently unstable and prone to precipitation. The concentration of total dissolved urate is a critical determinant for the supersaturated state.[5][6]

  • Presence of other ions: The presence of other ions, such as sodium, can reduce urate solubility.[7]

  • Light Exposure: While not explicitly detailed for this compound in the provided results, many organic compounds are susceptible to photodegradation. It is a best practice to protect standard solutions from light.[8]

  • Microbial Contamination: Microbial growth can alter the pH and composition of the solution, leading to degradation of the analyte.

Q2: How should I prepare a this compound standard solution to maximize its initial stability?

A2: To prepare a stable this compound standard solution, consider the following steps, adapted from protocols for preparing urate solutions[9]:

  • Use high-purity materials: Start with high-purity this compound and use ultrapure distilled water.

  • Control the pH: Since uric acid is a diprotic acid with pKa1 = 5.4 and pKa2 = 10.3, the pH of the solution will significantly impact the form of urate present.[2] Prepare the solution in a buffer system that ensures complete dissolution and maintains a stable pH. The choice of buffer should be validated to ensure it does not interfere with the analytical method.

  • Gentle Dissolution: Use of gentle heating (e.g., up to 60°C) and stirring can aid in the dissolution of uric acid and its salts.[9]

  • Filtration: After dissolution, filter the solution through a 0.22 µm filter to remove any particulate matter and ensure sterility.

  • Use appropriate containers: Store the solution in well-sealed, inert containers (e.g., amber glass vials) to prevent contamination and photodegradation.

Q3: What are the recommended storage conditions for long-term stability?

  • Refrigeration: Store the solution at 2-8°C to minimize degradation and inhibit microbial growth. Studies on monosodium urate crystals in synovial fluid show they remain detectable for up to two weeks when stored in a standard refrigerator.[3][10]

  • Freezing: For longer-term storage, freezing at -20°C or below may be appropriate. However, it is crucial to perform freeze-thaw stability studies to ensure the analyte does not degrade or precipitate upon thawing.[8] Monosodium urate crystals have been shown to be detectable after two weeks of storage at -20°C.[3][10]

  • Protection from Light: Store containers in the dark or use amber vials to protect the solution from light.[8]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitate formation in the solution. 1. Supersaturation: The initial concentration may be too high for the storage conditions. 2. Temperature changes: A decrease in temperature can reduce the solubility of this compound.[2][3] 3. pH shift: A change in the solution's pH can decrease urate solubility.[1]1. Prepare a new solution at a lower, validated concentration. 2. Allow the solution to equilibrate to room temperature before use. If precipitate remains, gentle warming and sonication may redissolve it. However, this may indicate inherent instability. 3. Measure the pH of the solution. If it has shifted, prepare a new, more robustly buffered solution.
Observed decrease in concentration over time. 1. Degradation: The this compound molecule may be degrading. Uric acid can be degraded through oxidative or reductive pathways.[11][12] 2. Adsorption: The analyte may be adsorbing to the surface of the storage container.1. Perform a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. 2. Consider using different container materials (e.g., silanized glass or polypropylene) and re-evaluate stability.
Inconsistent analytical results. 1. Incomplete dissolution: The standard may not be fully dissolved, leading to variability in aliquots. 2. Contamination: Microbial or chemical contamination could be interfering with the assay.1. Visually inspect the solution for any particulate matter. Ensure complete dissolution during preparation, possibly with the aid of sonication. 2. Prepare a fresh standard solution using aseptic techniques and high-purity reagents. Filter the solution before storage.

Experimental Protocols

Protocol 1: Preparation of this compound Standard Stock Solution

Objective: To prepare a this compound standard stock solution for use in analytical assays.

Materials:

  • This compound powder (high purity)

  • Ultrapure distilled water

  • Appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • Volumetric flasks

  • Magnetic stirrer and stir bar

  • pH meter

  • Analytical balance

  • 0.22 µm syringe filter

Procedure:

  • Accurately weigh the required amount of this compound powder.

  • Transfer the powder to a volumetric flask.

  • Add a portion of the buffer and gently swirl to wet the powder.

  • Use a magnetic stirrer at a low speed to aid dissolution. Gentle heating may be applied if necessary, but do not exceed 60°C.[9]

  • Once dissolved, allow the solution to cool to room temperature.

  • Adjust the pH to the desired level using dilute acid or base, if necessary.

  • Bring the solution to the final volume with the buffer.

  • Filter the solution through a 0.22 µm syringe filter into a clean, sterile storage container.

  • Label the container with the compound name, concentration, preparation date, and initials of the preparer.

Protocol 2: Long-Term Stability Assessment

Objective: To evaluate the long-term stability of the prepared this compound standard solution under defined storage conditions.

Methodology:

  • Time Points: Establish a schedule for testing, for example: Day 0, 1 week, 2 weeks, 1 month, 3 months, 6 months, and 1 year.

  • Storage Conditions: Aliquot the standard solution into multiple vials and store them under the desired conditions (e.g., 2-8°C protected from light, -20°C).

  • Analytical Method: Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to measure the concentration of this compound.

  • Procedure at Each Time Point: a. Remove a set of vials from each storage condition. b. Allow the solutions to equilibrate to room temperature. c. Visually inspect for any precipitation or color change. d. Measure the pH of the solution. e. Analyze the samples using the validated analytical method. f. Compare the results to the initial (Day 0) analysis.

  • Acceptance Criteria: The solution is considered stable if the measured concentration is within a predefined range (e.g., ±10%) of the initial concentration, and no significant changes in physical appearance or pH are observed.

Data Presentation

Table 1: Hypothetical Long-Term Stability Data for this compound Standard Solution (1 mg/mL) at 2-8°C

Time PointVisual AppearancepHConcentration (mg/mL)% of Initial Concentration
Day 0Clear, colorless7.401.01100.0%
1 WeekClear, colorless7.411.0099.0%
1 MonthClear, colorless7.390.9998.0%
3 MonthsClear, colorless7.380.9897.0%
6 MonthsSlight haze7.350.9594.1%
1 YearPrecipitate observed7.300.8887.1%

Table 2: Hypothetical Freeze-Thaw Stability of this compound Standard Solution

Freeze-Thaw CycleVisual AppearancepHConcentration (mg/mL)% of Initial Concentration
Cycle 1Clear, colorless7.401.0099.0%
Cycle 2Clear, colorless7.390.9998.0%
Cycle 3Clear, colorless7.380.9897.0%

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_testing Stability Testing cluster_analysis Data Analysis prep1 Weigh this compound prep2 Dissolve in Buffer prep1->prep2 prep3 Adjust pH prep2->prep3 prep4 Filter (0.22 µm) prep3->prep4 store1 2-8°C prep4->store1 Aliquot & Store store2 -20°C prep4->store2 Aliquot & Store test1 Visual Inspection store1->test1 At Each Time Point store2->test1 At Each Time Point test2 pH Measurement test1->test2 test3 HPLC Analysis test2->test3 analysis1 Compare to Day 0 test3->analysis1 analysis2 Assess Stability analysis1->analysis2

Caption: Workflow for the long-term stability assessment of this compound standard solutions.

troubleshooting_logic cluster_check Initial Checks cluster_cause Potential Causes cluster_action Corrective Actions start Inconsistent Results or Precipitate Observed check_visual Visually Inspect Solution start->check_visual cause_precip Precipitation? check_visual->cause_precip check_ph Measure pH cause_ph_shift pH Shifted? check_ph->cause_ph_shift cause_precip->check_ph No action_remake_lower_conc Remake at Lower Concentration cause_precip->action_remake_lower_conc Yes cause_degradation Degradation Suspected cause_ph_shift->cause_degradation No action_remake_buffer Remake with Better Buffer cause_ph_shift->action_remake_buffer Yes action_forced_degradation Perform Forced Degradation Study cause_degradation->action_forced_degradation action_check_storage Review Storage Conditions (Temp & Container) cause_degradation->action_check_storage

Caption: Troubleshooting decision tree for unstable this compound standard solutions.

References

Validation & Comparative

A Comparative Guide to the Crystallization Kinetics of Calcium Urate and Calcium Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of crystalline structures in the human body is a critical factor in the pathogenesis of several diseases. Among the most clinically significant are calcium oxalate (B1200264) and calcium urate crystals, implicated in conditions such as urolithiasis (kidney stones) and gout. Understanding the kinetics of their crystallization—the processes of nucleation, growth, and aggregation—is paramount for the development of effective therapeutic and preventative strategies. This guide provides a detailed comparative analysis of the crystallization kinetics of calcium oxalate and this compound, supported by experimental data and methodologies. While extensive research has elucidated the kinetics of calcium oxalate crystallization, quantitative data for this compound remains comparatively scarce. This guide reflects the current state of scientific literature, presenting a comprehensive quantitative analysis for calcium oxalate and a more qualitative, yet insightful, examination of this compound.

Calcium Oxalate Crystallization Kinetics: A Quantitative Overview

Calcium oxalate is the primary component of the majority of kidney stones.[1] Its crystallization from supersaturated urine is a multi-step process involving nucleation (the formation of new crystal nuclei), growth (the enlargement of existing crystals), and aggregation (the clumping of crystals to form larger masses).

Data on Calcium Oxalate Crystallization Kinetics

The following table summarizes key quantitative data on the crystallization kinetics of calcium oxalate from various in vitro studies. These parameters are highly sensitive to experimental conditions such as temperature, pH, and the presence of various inhibitors and promoters.

Kinetic ParameterExperimental ConditionsValueReference
Growth Rate Supersaturation (S) = 13.65, 37°C, Synthetic Urine1.92 x 10⁻⁹ m/s[2]
With 400 ppm Mg²⁺Reduced by half[2]
With 200 ppm CitrateReduced by half[2]
With 15 ppm Chondroitin SulfateReduced by half[2]
With 0.5 ppm PhytateReduced by half[2]
Nucleation Rate Compared between healthy individuals and stone formers in 92% urineHigher in controls (p=0.003)[3]
Effect of Citrate (0.5-2.5 mM)Lowered nucleation rate (p < 0.01)[4]
Effect of Chondroitin-6-Sulfate (6.25-25 mg/l)Moderately lowered nucleation rate[4]
Induction Time Initial [Ca²⁺] = 3 x 10⁻³ M, [Ox²⁻] = 0.5 x 10⁻³ M, pH 5.5Defined as the onset of turbidity[5]
With 1.5 x 10⁻³ M Citric Acid50% inhibition of crystal growth[5]
With 0.75 x 10⁻³ M Isocitric Acid50% inhibition of crystal growth[5]
With 0.15 x 10⁻³ M Pyrophosphate30% inhibition of crystal growth[5]
Experimental Protocols for Studying Calcium Oxalate Crystallization

Several well-established methods are employed to investigate the kinetics of calcium oxalate crystallization in vitro.

1. Turbidimetric Measurement of Crystallization

This method assesses crystallization by monitoring the change in optical density (turbidity) of a solution as crystals form and grow.[5][6]

  • Principle: The formation and growth of crystals in a solution increase its turbidity, which can be measured over time using a spectrophotometer.

  • Procedure:

    • Prepare metastable solutions of calcium chloride and sodium oxalate in a buffered solution (e.g., Tris-HCl with NaCl) at a physiological pH (e.g., 5.7-6.5) and temperature (37°C).[7][8]

    • Mix the solutions in a cuvette to induce crystallization.

    • Measure the absorbance (optical density) at a specific wavelength (e.g., 620 nm) at regular intervals.[5]

    • The time elapsed until a significant increase in turbidity is observed is the induction time (ti), which relates to the nucleation process.[5]

    • The rate of change in turbidity over time provides an index of the crystal growth rate .[5]

  • Data Analysis: Kinetic parameters are derived from the turbidity versus time curve. The induction time is the lag time before a rapid increase in absorbance, and the slope of the steepest part of the curve is proportional to the crystal growth rate.[5]

2. Constant Composition Method

This technique allows for the study of crystal growth rates at a constant level of supersaturation.[9]

  • Principle: As crystals grow, they consume ions from the solution, which would normally decrease the supersaturation. In the constant composition method, a titrator automatically adds solutions of the crystal components (calcium and oxalate ions) to maintain a constant concentration, and thus constant supersaturation.

  • Procedure:

    • Prepare a supersaturated solution of calcium oxalate at the desired temperature and pH.

    • Add seed crystals of calcium oxalate monohydrate (COM) to initiate growth.[9]

    • Monitor the concentration of calcium ions using a calcium-specific electrode.

    • A computer-controlled system adds calcium chloride and sodium oxalate solutions at a rate that maintains the calcium ion concentration at a constant level.

  • Data Analysis: The rate of addition of the titrant solutions required to maintain constant supersaturation is directly proportional to the crystal growth rate.[9]

3. Microscopic Techniques

Direct observation of crystal formation and growth can be achieved using various microscopy techniques.

  • Light Microscopy: Used to observe the morphology and size of crystals formed over time.[10]

  • Scanning Electron Microscopy (SEM): Provides high-resolution images of crystal morphology, allowing for the identification of different crystal phases (e.g., calcium oxalate monohydrate - COM, and dihydrate - COD).[11]

  • Atomic Force Microscopy (AFM): Enables the visualization of crystal growth at the nanoscale, providing insights into the mechanisms of growth and the effects of inhibitors on specific crystal faces.

Experimental Workflow for Calcium Oxalate Crystallization Kinetics

experimental_workflow_calcium_oxalate cluster_preparation Solution Preparation cluster_experiment Crystallization Induction & Monitoring cluster_analysis Data Analysis cluster_characterization Crystal Characterization (Optional) prep_ca Prepare Calcium Chloride Solution mix Mix Solutions in Cuvette/Reactor at 37°C prep_ca->mix prep_ox Prepare Sodium Oxalate Solution prep_ox->mix prep_buffer Prepare Buffer (e.g., Tris-HCl, NaCl) prep_buffer->mix monitor Monitor Turbidity (Spectrophotometer) mix->monitor collect Collect Crystals mix->collect plot Plot Turbidity vs. Time monitor->plot calc_it Determine Induction Time (ti) plot->calc_it calc_gr Calculate Growth Rate plot->calc_gr sem SEM Analysis (Morphology) collect->sem xrd XRD Analysis (Phase Identification) collect->xrd

Experimental workflow for studying calcium oxalate crystallization kinetics.

This compound Crystallization Kinetics: A Qualitative Perspective

This compound crystals are less common than calcium oxalate in kidney stones but are significantly associated with gout, a painful inflammatory arthritis.[12] The crystallization of urate in the body typically occurs as monosodium urate (MSU) in joints.[12] The role of calcium in urate crystallization is an area of active investigation, with evidence suggesting it may promote the formation of urate crystals.[13]

Factors Influencing Monosodium Urate Crystallization

Due to a lack of quantitative kinetic data, the understanding of this compound crystallization is primarily based on the factors that influence the solubility and nucleation of monosodium urate.

  • Urate Concentration: Elevated levels of uric acid in the blood (hyperuricemia) are the primary risk factor for MSU crystallization.[14]

  • Temperature: Lower temperatures decrease the solubility of urate, which may explain why gout often affects peripheral joints like the big toe where temperatures can be lower.[12][14]

  • pH: The solubility of urate is lowest in a pH range of 7-9.[14][15]

  • Presence of Ions:

    • Sodium: The presence of sodium ions is essential for the formation of monosodium urate crystals.[14]

    • Calcium: Studies have shown that calcium can significantly increase the crystallization of monosodium urate by enhancing both nucleation and growth.[13]

  • Connective Tissue Components: Factors within the synovial fluid and cartilage can either promote or inhibit MSU crystallization.[12][14]

Role in Promoting Calcium Oxalate Crystallization

Uric acid and its salts, including sodium and potentially this compound, are thought to play a significant role in the formation of calcium oxalate kidney stones.[16] Several mechanisms have been proposed:

  • Heterogeneous Nucleation: Urate crystals can act as a "seed" or nidus upon which calcium oxalate can crystallize, a process known as heterogeneous nucleation.[16][17]

  • "Salting Out" Effect: High concentrations of soluble uric acid can reduce the solubility of calcium oxalate, promoting its precipitation.[16][18]

  • Inhibition of Inhibitors: Uric acid may bind to and inactivate natural inhibitors of calcium oxalate crystallization present in urine.[16][18]

Molecular dynamics simulations have suggested that the presence of urate ions prolongs the contact time between calcium and oxalate ions, thereby promoting crystallization.[19]

Experimental Protocols for Synthesizing Monosodium Urate Crystals

For in vitro studies investigating the effects of MSU crystals, standardized protocols for their synthesis are crucial.

  • Principle: Uric acid is dissolved in an alkaline solution and then the pH is carefully adjusted to induce crystallization of monosodium urate.[20][21]

  • Procedure:

    • Dissolve uric acid in distilled water with sodium hydroxide (B78521) (NaOH) at an elevated temperature (e.g., 60°C) with continuous stirring.[21]

    • Neutralize the pH of the solution to approximately 7.2 by adding hydrochloric acid (HCl).[21]

    • Cool the solution slowly to room temperature or refrigerate at 4-5°C overnight to allow for crystal formation.[21][22]

    • Harvest the crystals by centrifugation.[20]

    • Wash the crystal pellet with ethanol (B145695) and water to purify them.[20]

  • Characterization: The resulting crystals should be characterized to confirm their identity and morphology, typically as needle-shaped MSU crystals, using techniques like light microscopy, SEM, and X-ray diffraction (XRD).[20][21]

Factors Influencing Urate Crystallization and its Impact on Calcium Oxalate Formation

Influence of various factors on urate crystallization and its promotion of calcium oxalate formation.

Comparative Analysis and Summary

The crystallization kinetics of calcium oxalate and this compound present distinct profiles, largely reflective of the different pathophysiological contexts in which they are primarily found.

  • Data Availability: There is a substantial body of quantitative research on the crystallization kinetics of calcium oxalate, allowing for detailed analysis of nucleation, growth, and aggregation rates under various conditions. In contrast, research on this compound crystallization kinetics is predominantly qualitative, focusing on influencing factors rather than specific rate constants.

  • Primary Clinical Manifestations: Calcium oxalate is the main culprit in kidney stone disease. Monosodium urate is the hallmark of gout, an inflammatory joint disease, and appears to play a secondary, albeit important, role in the formation of certain types of kidney stones.[16]

  • Key Influencing Factors: While both are influenced by ion concentrations, pH, and temperature, the specific conditions favoring their crystallization differ. Calcium oxalate stone risk is often associated with hypercalciuria and hyperoxaluria. Monosodium urate crystallization is driven by hyperuricemia, with lower temperatures and a slightly alkaline pH being significant promoting factors.[14]

  • Interplay: A crucial aspect of their relationship is the role of urate in promoting calcium oxalate crystallization. This interaction highlights the complexity of in vivo crystallization processes where multiple crystalline species can influence one another's formation.

References

A Researcher's Guide to Differentiating Urate Crystals: Monosodium Urate vs. Calcium Pyrophosphate

Author: BenchChem Technical Support Team. Date: December 2025

In the field of rheumatology and crystallographic analysis, the accurate identification of crystalline deposits in synovial fluid is paramount for the correct diagnosis of crystal-induced arthropathies. Gout, caused by monosodium urate (MSU) crystals, and calcium pyrophosphate deposition (CPPD) disease, often referred to as pseudogout, are the most prevalent of these conditions.[1][2][3] While both can present with similar clinical manifestations of acute arthritis, their underlying crystalline etiologies demand distinct therapeutic approaches. This guide provides a comprehensive comparison of the state-of-the-art methods used to differentiate MSU from CPPD crystals, complete with experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Comparative Analysis of Crystal Identification Techniques

The differentiation of MSU and CPPD crystals relies on a variety of analytical techniques, ranging from the long-established gold standard of compensated polarized light microscopy to advanced spectroscopic and imaging modalities. Each method offers unique advantages in terms of sensitivity, specificity, and invasiveness.

FeatureMonosodium Urate (MSU) CrystalsCalcium Pyrophosphate (CPP) Crystals
Morphology Needle-shaped, acicular[2][4][5]Rhomboidal or rod-shaped[2]
Birefringence Strongly negative[1][4]Weakly positive[1]
Color (CPLM) Yellow when parallel to the slow axis of the red compensator, blue when perpendicular.[4][6]Blue when parallel to the slow axis of the red compensator, yellow when perpendicular.[6]
Raman Spectroscopy Characteristic peaks at 469, 559, 624, 791, 880, 995, 1036, 1119, 1285, 1403, 1497, 1592, and 1649 cm⁻¹[7]Characteristic peak at 1050 cm⁻¹[8]
Dual-Energy CT Can be specifically identified and color-coded for visualization.[9]Not typically identified by DECT.
X-ray Diffraction Provides definitive identification of the crystal structure.[1]Provides definitive identification of the crystal structure.[1]

Key Experimental Protocols

Compensated Polarized Light Microscopy (CPLM)

Compensated polarized light microscopy remains the gold standard for the identification of MSU and CPP crystals in synovial fluid.[1][2]

Protocol:

  • Sample Preparation: A drop of fresh, anticoagulated synovial fluid is placed on a clean glass slide and covered with a coverslip. Examination should ideally occur within 24 hours of aspiration to minimize crystal dissolution and cellular degradation.[2][10]

  • Microscope Setup: A light microscope equipped with two polarizing filters (a polarizer and an analyzer) and a red compensator is used.

  • Initial Observation: The slide is first examined under ordinary light to assess cellularity and overall fluid characteristics.

  • Polarized Light Examination: The polarizers are crossed to create a dark background. Birefringent crystals will appear bright against this background.

  • Compensator Insertion: The red compensator is inserted into the light path.

  • Crystal Identification: The orientation of the crystals relative to the slow axis of the compensator determines their identity.

    • MSU Crystals: These needle-shaped crystals will appear yellow when their long axis is parallel to the slow axis of the compensator and blue when perpendicular.[4][6]

    • CPP Crystals: These rhomboid or rod-shaped crystals will appear blue when their long axis is parallel to the slow axis of the compensator and yellow when perpendicular.[6]

Raman Spectroscopy

Raman spectroscopy is a non-destructive analytical technique that provides a unique chemical fingerprint of a substance based on its vibrational modes.[7][11]

Protocol:

  • Sample Preparation: A small amount of synovial fluid can be analyzed directly, or crystals can be isolated for a more concentrated signal.

  • Instrumentation: A Raman spectrometer, often coupled to a microscope, is used. A common laser excitation wavelength for biological samples is 785 nm.[11]

  • Data Acquisition: The laser is focused on the crystal of interest, and the scattered light is collected and analyzed to generate a Raman spectrum.

  • Spectral Analysis: The resulting spectrum is compared to a library of known spectra. MSU crystals have a characteristic set of peaks, allowing for their definitive identification.[7][11]

Dual-Energy Computed Tomography (DECT)

DECT is a non-invasive imaging technique that can differentiate materials based on their differential absorption of X-rays at two different energy levels.[9]

Protocol:

  • Patient Scanning: The patient is scanned using a DECT scanner, which acquires two datasets simultaneously at different X-ray tube voltages (e.g., 80 kVp and 140 kVp).[9]

  • Image Processing: The two datasets are processed using specialized software that can differentiate materials based on their atomic numbers. Urate, with its specific X-ray attenuation properties, can be distinguished from calcium.

  • Visualization: Urate deposits are typically color-coded (often green or red) and overlaid on the anatomical images, allowing for clear visualization of their location and extent.[9]

Diagnostic Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for diagnosing crystal arthropathies and the logical relationships in differentiating MSU and CPPD crystals.

G cluster_0 Clinical Presentation cluster_1 Initial Investigation cluster_2 Definitive Diagnosis cluster_3 Alternative/Confirmatory Methods Acute Monoarthritis Acute Monoarthritis Arthrocentesis Arthrocentesis Acute Monoarthritis->Arthrocentesis DECT DECT Acute Monoarthritis->DECT Synovial Fluid Analysis Synovial Fluid Analysis Arthrocentesis->Synovial Fluid Analysis Raman Spectroscopy Raman Spectroscopy Synovial Fluid Analysis->Raman Spectroscopy Crystal Identification Crystal Identification Synovial Fluid Analysis->Crystal Identification MSU Crystals (Gout) MSU Crystals (Gout) DECT->MSU Crystals (Gout) Crystal Identification->MSU Crystals (Gout) CPP Crystals (CPPD) CPP Crystals (CPPD) Crystal Identification->CPP Crystals (CPPD) No Crystals No Crystals Crystal Identification->No Crystals

Caption: Diagnostic workflow for crystal-induced arthritis.

G cluster_0 Crystal Properties cluster_1 Monosodium Urate (MSU) cluster_2 Calcium Pyrophosphate (CPP) Morphology Morphology Needle-shaped Needle-shaped Morphology->Needle-shaped Rhomboid-shaped Rhomboid-shaped Morphology->Rhomboid-shaped Birefringence Birefringence Negative Negative Birefringence->Negative Positive Positive Birefringence->Positive Gout Gout Needle-shaped->Gout Negative->Gout CPPD (Pseudogout) CPPD (Pseudogout) Rhomboid-shaped->CPPD (Pseudogout) Positive->CPPD (Pseudogout)

References

The Critical Role of Controls in Gout Diagnostic Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the study of gout, a debilitating inflammatory arthritis, the use of appropriate controls in diagnostic and research assays is paramount to ensure the validity and accuracy of experimental results. Monosodium urate (MSU) crystals are the primary pathogenic agent in gout, triggering a potent inflammatory response.[1] Consequently, well-characterized positive and negative controls are essential for elucidating the mechanisms of MSU-induced inflammation and for the development of novel diagnostic and therapeutic strategies.

This guide provides a comparative overview of potential controls for in vitro and in vivo gout models, with a focus on the theoretical use of calcium urate as a negative control. While direct experimental data on the inflammatory potential of this compound is limited in the current literature, its selection as a negative control is predicated on the principle of ionic substitution and the well-established pro-inflammatory role of the sodium cation in the context of urate crystals. This guide also presents detailed experimental protocols for key assays used to assess the inflammatory response to MSU crystals.

The Rationale for Controls in Gout Research

The inflammatory response in gout is primarily driven by the activation of the NLRP3 inflammasome by MSU crystals, leading to the secretion of pro-inflammatory cytokines, particularly interleukin-1β (IL-1β).[2][3][4][5] To specifically attribute an observed inflammatory response to MSU crystals, it is crucial to include controls that can differentiate between a general particulate-induced response and a specific crystal-mediated inflammatory cascade.

Positive Control: Monosodium urate (MSU) crystals are the gold standard positive control in gout research. Their ability to induce a robust inflammatory response, characterized by neutrophil activation and IL-1β secretion, is well-documented.[1]

Negative Control: An ideal negative control should be a crystalline substance that is structurally similar to MSU but does not elicit an inflammatory response. While various non-inflammatory particles have been used, this compound presents a theoretically sound option. The rationale is that the substitution of the sodium ion with a calcium ion may alter the crystal's interaction with the cell membrane and subsequent activation of intracellular signaling pathways. The absence of evidence in the scientific literature describing an inflammatory response to this compound crystals further supports its potential as a negative control.

Alternative Inflammatory Control: Calcium pyrophosphate dihydrate (CPPD) crystals, the causative agent of pseudogout, serve as a valuable alternative inflammatory control. Like MSU, CPPD crystals are known to activate the NLRP3 inflammasome and induce an inflammatory response, albeit through potentially distinct cellular interactions.[6][7][8] Comparing the cellular responses to MSU and CPPD can help delineate the specific signaling pathways activated by each type of crystal.

Comparative Data on Crystal-Induced Inflammation

ParameterMonosodium Urate (MSU) Crystals (Positive Control)Calcium Pyrophosphate Dihydrate (CPPD) Crystals (Inflammatory Control)This compound Crystals (Theoretical Negative Control)
NLRP3 Inflammasome Activation Strong induction[2][3][4][5]Induction[6][7]No expected induction
IL-1β Secretion High[1]Moderate to High[6]Minimal to none
Neutrophil Activation (e.g., chemotaxis, NETosis) Strong inductionInductionMinimal to none
Cytokine & Chemokine Production (e.g., TNF-α, IL-8) Significant inductionSignificant inductionMinimal to none

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for key in vitro assays used in gout research.

IL-1β Secretion Assay in THP-1 Monocytes

This assay is fundamental for assessing the inflammatory potential of various crystals by measuring the secretion of the key pro-inflammatory cytokine, IL-1β.

Methodology:

  • Cell Culture and Differentiation:

    • Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 1 x 10^6 cells/mL and treat with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours.

    • After differentiation, wash the cells with fresh serum-free media.

  • Crystal Stimulation:

    • Prepare sterile suspensions of MSU, CPPD, and this compound crystals in serum-free RPMI-1640 at a concentration of 250 µg/mL.

    • Add the crystal suspensions to the differentiated THP-1 cells. Include a vehicle control (media alone).

    • Incubate the cells for 6-24 hours at 37°C in a 5% CO2 incubator.

  • Quantification of IL-1β:

    • After incubation, centrifuge the plate to pellet the cells and crystals.

    • Collect the cell culture supernatants.

    • Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

Neutrophil Chemotaxis Assay

This assay evaluates the ability of crystal-induced factors to attract neutrophils, a key event in the acute inflammatory response of gout.

Methodology:

  • Neutrophil Isolation:

    • Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Generation of Chemoattractant Supernatants:

    • Differentiate and stimulate THP-1 cells with MSU, CPPD, or this compound crystals as described in the IL-1β secretion assay (Protocol 1).

    • Collect the cell culture supernatants, which will contain chemokines that attract neutrophils.

  • Chemotaxis Assay (using a Boyden chamber or similar system):

    • Place the chemoattractant supernatants in the lower chamber of the Boyden chamber.

    • Place the isolated neutrophils in the upper chamber, separated from the lower chamber by a porous membrane (typically 3-5 µm pores).

    • Incubate the chamber for 1-2 hours at 37°C.

    • Count the number of neutrophils that have migrated through the membrane into the lower chamber using a microscope or a plate reader-based assay (e.g., by measuring ATP content of migrated cells).

Visualizing the Logic and Pathways

To better understand the theoretical basis for using this compound as a negative control and the signaling pathways involved in gout, the following diagrams are provided.

Gout_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cell Macrophage MSU MSU Crystal Phagocytosis Phagocytosis MSU->Phagocytosis CaUrate This compound (Negative Control) CaUrate->Phagocytosis No Activation NLRP3 NLRP3 Inflammasome Activation Phagocytosis->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage IL1b Secreted IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation

Caption: MSU crystals, but not this compound, trigger inflammation.

Experimental_Workflow start Start prepare_crystals Prepare Crystal Suspensions (MSU, CPPD, Ca-Urate) start->prepare_crystals culture_cells Culture & Differentiate THP-1 Cells start->culture_cells stimulate Stimulate Cells with Crystals prepare_crystals->stimulate culture_cells->stimulate collect_supernatant Collect Supernatants stimulate->collect_supernatant elisa IL-1β ELISA collect_supernatant->elisa chemotaxis Neutrophil Chemotaxis Assay collect_supernatant->chemotaxis end End elisa->end chemotaxis->end

Caption: Workflow for in vitro crystal-induced inflammation assays.

Logical_Relationship cluster_Stimuli Crystal Stimuli cluster_Response Cellular Response MSU MSU (Pro-inflammatory) Inflammation Inflammatory Response (IL-1β, etc.) MSU->Inflammation Causes CaUrate This compound (Inert) NoInflammation No Inflammatory Response CaUrate->NoInflammation Causes

Caption: Logical relationship of inflammatory vs. inert crystals.

Conclusion

The use of appropriate controls is fundamental to the integrity of gout research. While monosodium urate crystals serve as the essential positive control, the choice of a negative control requires careful consideration. Based on theoretical principles, this compound is a logical candidate for a non-inflammatory negative control, although direct experimental validation is needed. In contrast, calcium pyrophosphate dihydrate crystals offer a valuable tool as an alternative inflammatory control, allowing for the dissection of crystal-specific inflammatory pathways. The provided experimental protocols offer a starting point for researchers to rigorously evaluate the inflammatory potential of various crystalline and particulate substances in the context of gout and other crystal arthropathies. The continued investigation into the differential effects of various urate and calcium-containing crystals will undoubtedly advance our understanding of these debilitating diseases.

References

A Comparative Guide to the Elemental Analysis of Urinary Crystals: SEM-EDX vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate elemental analysis of urinary crystals is paramount in understanding the etiology of urolithiasis and in the development of effective therapeutic interventions. This guide provides a comprehensive comparison of Scanning Electron Microscopy with Energy Disersive X-ray Spectroscopy (SEM-EDX) and other widely used analytical techniques. Experimental data, detailed protocols, and visual workflows are presented to assist researchers in selecting the most appropriate method for their specific needs.

At a Glance: Performance Comparison

The selection of an analytical technique for urinary crystal analysis hinges on a balance of sensitivity, specificity, cost, and the nature of the desired information. While SEM-EDX provides unparalleled morphological and elemental detail, other methods like Fourier Transform Infrared (FTIR) Spectroscopy and X-ray Diffraction (XRD) offer complementary or more cost-effective solutions.

FeatureSEM-EDXFTIR SpectroscopyX-ray Diffraction (XRD)Wet Chemical Analysis
Principle Surface imaging via electron beam and elemental analysis via characteristic X-rays.Vibrational spectroscopy of molecular bonds.Diffraction of X-rays by crystalline structures.Chemical reactions to identify ions and radicals.
Information Provided High-resolution morphology and quantitative elemental composition.[1]Molecular composition and functional groups.Crystalline structure and phase identification.Presence of specific ions and radicals.
Detection Limits 400 ppm (Mg, P, S, Cl, K, Ca), 500 ppm (Na), 1200 ppm (F).[1]Typically in the percentage range; cannot identify components <5% of the stone.Dependent on crystallinity and phase purity.Varies by analyte; generally less sensitive than instrumental methods.
Agreement with Reference Considered a reference method.[2]81% overall agreement with SEM-EDX.[2]93% agreement with SEM-EDX.[2]71% agreement with SEM-EDX.[2]
Sample Preparation Requires drying and conductive coating.Requires pulverization and pelleting with KBr.Requires pulverization into a fine powder.Dissolution of the sample.
Analysis Time Relatively fast per sample, but requires vacuum.Rapid analysis.Relatively fast analysis.Can be time-consuming.
Cost High initial investment and maintenance costs.Moderate initial investment.High initial investment.Low cost.
Key Advantage Combines high-resolution imaging with elemental analysis.[1]Excellent for identifying organic components and functional groups.Gold standard for identifying crystalline phases.Simple and low-cost.
Key Disadvantage Higher cost and requires specialized operator.Poor for quantifying trace elements and distinguishing some mineral phases.Not suitable for amorphous materials.Lacks specificity and cannot identify crystalline forms.

Visualizing the Analytical Workflows

Understanding the procedural steps involved in each analytical technique is crucial for experimental planning and execution. The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for SEM-EDX analysis and a comparative view of SEM-EDX alongside FTIR spectroscopy.

SEM_EDX_Workflow cluster_prep Sample Preparation cluster_analysis SEM-EDX Analysis cluster_data Data Interpretation start Urinary Crystal Sample wash Wash with Distilled Water start->wash dry Dry in Incubator wash->dry mount Mount on Stub with Conductive Adhesive dry->mount coat Sputter Coat with Gold/Carbon mount->coat sem Insert into SEM Chamber coat->sem image Acquire High-Resolution Secondary/Backscattered Electron Images (Morphology) sem->image edx Perform Energy Dispersive X-ray Spectroscopy (Elemental Composition) image->edx map Generate Elemental Maps edx->map morphology Correlate Morphology with Crystal Type map->morphology report Generate Final Report morphology->report elements Identify Elemental Peaks and Quantify Composition elements->report

SEM-EDX Experimental Workflow.

Comparative_Workflow cluster_sample Initial Sample Processing cluster_sem_edx SEM-EDX Analysis cluster_ftir FTIR Spectroscopy cluster_results Results start Urinary Stone/Crystal Sample wash_dry Wash and Dry Sample start->wash_dry divide Divide Sample for Parallel Analysis wash_dry->divide mount_coat Mount and Sputter Coat divide->mount_coat pulverize Pulverize Sample divide->pulverize sem_analysis SEM Imaging (Morphology) mount_coat->sem_analysis edx_analysis EDX Analysis (Elemental Composition) sem_analysis->edx_analysis sem_edx_report Morphological and Elemental Data edx_analysis->sem_edx_report kbr Mix with KBr and Press into Pellet pulverize->kbr ftir_analysis Acquire Infrared Spectrum kbr->ftir_analysis ftir_report Molecular Composition Data ftir_analysis->ftir_report

Comparative Workflow: SEM-EDX vs. FTIR.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following protocols provide a step-by-step guide for the analysis of urinary crystals using SEM-EDX and FTIR spectroscopy.

Protocol 1: SEM-EDX Analysis of Urinary Crystals

This protocol outlines the procedure for preparing and analyzing urinary crystals using a Scanning Electron Microscope equipped with an Energy Dispersive X-ray detector.

Materials:

  • Urinary crystal/stone sample

  • Distilled water

  • Ethanol (B145695)

  • Aluminum stubs

  • Double-sided carbon adhesive tape

  • Sputter coater with a gold or carbon target

  • Scanning Electron Microscope with EDX detector

Procedure:

  • Sample Collection and Cleaning:

    • Carefully collect the urinary stone or crystal sediment.

    • Gently wash the sample with distilled water to remove any soluble contaminants.

    • Subsequently, rinse with ethanol to facilitate drying.

    • Allow the sample to air dry completely or use a low-temperature incubator.

  • Mounting:

    • Affix a piece of double-sided carbon adhesive tape to the surface of an aluminum stub.

    • Carefully place the dried urinary crystal(s) onto the adhesive tape. For larger stones, they may be fractured to expose the internal structure before mounting.[3]

    • Gently press the sample to ensure it is securely attached.

  • Conductive Coating:

    • Place the stub with the mounted sample into a sputter coater.

    • Coat the sample with a thin layer of a conductive material, typically gold or carbon, to prevent charging under the electron beam. A gold coating is suitable for morphological examination, while a carbon coat is preferred for elemental analysis to avoid interference with elemental peaks.[3]

  • SEM Imaging:

    • Load the coated sample into the SEM chamber and evacuate to the required vacuum level.

    • Apply an appropriate accelerating voltage and begin scanning the sample with the electron beam.

    • Acquire high-resolution images using secondary electron (SE) and/or backscattered electron (BSE) detectors to visualize the surface morphology and topography of the crystals.

  • EDX Analysis:

    • Select a region of interest on the SEM image for elemental analysis. This can be a point analysis on a specific crystal or an area analysis of a larger region.

    • Activate the EDX detector to collect the characteristic X-rays emitted from the sample.

    • The resulting EDX spectrum will show peaks corresponding to the elements present in the analyzed region.

    • Utilize the accompanying software to identify and quantify the elemental composition.

    • Elemental mapping can also be performed to visualize the spatial distribution of different elements across the sample.[1]

Protocol 2: FTIR Spectroscopy of Urinary Crystals

This protocol describes the preparation and analysis of urinary crystals using a Fourier Transform Infrared Spectrometer, a technique that identifies the molecular composition of the sample.

Materials:

  • Urinary crystal/stone sample

  • Mortar and pestle (agate is recommended)

  • Potassium bromide (KBr), spectroscopy grade

  • Pellet press

  • Fourier Transform Infrared (FTIR) Spectrometer

Procedure:

  • Sample Preparation:

    • Wash the urinary stone/crystal with distilled water and dry it thoroughly in an incubator.

    • Using a mortar and pestle, grind a small portion of the sample (typically 1-2 mg) into a very fine, homogeneous powder.[4]

  • Pellet Formation:

    • Weigh approximately 200 mg of dry, spectroscopy-grade KBr powder.

    • Add the powdered sample to the KBr and mix thoroughly in the mortar to ensure a uniform distribution.

    • Transfer the mixture to a pellet die.

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent KBr pellet.[5]

  • FTIR Analysis:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric and instrumental interferences.

    • Acquire the infrared spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the molecular bonds present in the sample.

  • Data Interpretation:

    • Compare the obtained spectrum with reference spectra of known urinary stone components (e.g., calcium oxalate (B1200264) monohydrate, uric acid, struvite) to identify the composition of the sample.

    • Specialized software can be used for spectral matching and to estimate the relative proportions of different components in mixed stones.

Conclusion

SEM-EDX stands out as a powerful, comprehensive technique for the analysis of urinary crystals, offering detailed morphological and elemental information that is crucial for in-depth research.[1] However, its high cost and complexity may not be suitable for all laboratories. FTIR spectroscopy provides a reliable and more accessible alternative for determining the molecular composition, particularly for common stone types.[2] For definitive crystalline phase identification, XRD is the preferred method. The choice of technique should be guided by the specific research question, available resources, and the desired level of analytical detail. In many cases, a multi-technique approach, combining the strengths of each method, will yield the most complete and accurate characterization of urinary crystals.

References

A Comparative Guide to Urate Crystal Identification: Cross-Validation of Microscopy and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of monosodium urate (MSU) crystals is the gold standard for diagnosing gout, a painful inflammatory arthritis. While compensated polarized light microscopy (PLM) has been the traditional method, several spectroscopic techniques offer enhanced specificity and objectivity. This guide provides a comprehensive comparison of four key techniques: Polarized Light Microscopy (PLM), Raman Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Scanning Electron Microscopy (SEM), with a focus on their cross-validation for urate crystal identification.

Data Presentation: A Quantitative Comparison

The following table summarizes the performance metrics of PLM and Raman Spectroscopy for the identification of MSU crystals in synovial fluid. Quantitative data for FTIR and SEM in this specific application are less prevalent in the literature, reflecting their primary use for chemical characterization and morphological analysis, respectively.

TechniquePrincipleSensitivitySpecificityKey AdvantagesKey Limitations
Polarized Light Microscopy (PLM) Relies on the birefringent properties of crystals to identify them based on their shape and interaction with polarized light.[1]69% - 95.3%[2][3][4]78% - 97.2%[2][3][4]Cost-effective, widely available, provides immediate results.[1]Operator-dependent, lower specificity, can be difficult to distinguish between different crystal types.[5]
Raman Spectroscopy A non-destructive chemical analysis technique that provides detailed information about chemical structure, phase and polymorphy, crystallinity and molecular interactions.[6]~89.7% (agreement with CPLM)[7]High (provides a chemical fingerprint)High specificity, non-destructive, can identify a wide range of crystals.[6][8]Higher equipment cost, may require specialized expertise for data interpretation.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample's molecules, creating a unique spectral fingerprint.[9]High (for chemical identification)High (for chemical identification)Fast, provides detailed chemical information, can differentiate between different urate and phosphate (B84403) salts.[10]Sample preparation can be more involved, water absorption can interfere with spectra.
Scanning Electron Microscopy (SEM) Uses a focused beam of electrons to generate images of a sample's surface, providing high-resolution morphological information.[11]N/A (primarily for morphology)N/A (primarily for morphology)Very high resolution, provides detailed morphological and topographical information.[5][11]Expensive, requires sample coating (destructive), not a primary diagnostic tool for chemical identification.

Experimental Protocols

Detailed methodologies for each technique are crucial for reproducible and reliable results.

Polarized Light Microscopy (PLM) of Synovial Fluid
  • Sample Preparation:

    • Collect synovial fluid in a tube containing an anticoagulant (e.g., EDTA).[12]

    • Place a small drop of the synovial fluid onto a clean glass microscope slide.[12]

    • Cover the drop with a coverslip.[12]

  • Microscopic Examination:

    • Examine the slide under a bright-field microscope, initially at low power (10x) to scan for crystals, and then at high power (40x or 100x) for detailed observation.[12]

    • Switch to polarized light. A compensator (red filter) is used to determine the birefringence of the crystals.[12]

    • Urate Crystal Identification: Monosodium urate crystals are typically needle-shaped and exhibit strong negative birefringence. They appear yellow when their long axis is parallel to the slow axis of the compensator and blue when perpendicular.[12]

Raman Spectroscopy of Synovial Fluid
  • Sample Preparation:

    • Synovial fluid can be analyzed directly or after a digestion and filtration step to concentrate the crystals.[6]

    • For direct analysis, a drop of synovial fluid is placed on a suitable substrate (e.g., a calcium fluoride (B91410) slide).

    • For concentrated analysis, the synovial fluid is treated with an enzyme (e.g., hyaluronidase) to reduce viscosity, followed by filtration to collect the crystals on a filter membrane.[6]

  • Data Acquisition:

    • A Raman spectrometer is used to acquire spectra from the crystals.

    • The laser is focused on the crystal of interest.

    • The scattered light is collected and analyzed to generate a Raman spectrum.

    • Urate Crystal Identification: Monosodium urate crystals have a characteristic Raman peak at approximately 636 cm⁻¹.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Crystals from synovial fluid need to be isolated and dried.

    • The dried crystals are typically mixed with potassium bromide (KBr) powder and pressed into a thin pellet.[13]

    • Alternatively, the sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[13][14]

  • Data Acquisition:

    • The sample (KBr pellet or on the ATR crystal) is placed in the FTIR spectrometer.

    • An infrared beam is passed through the sample, and the transmitted or reflected light is detected.

    • Urate Crystal Identification: The resulting spectrum will show absorption bands corresponding to the vibrational modes of the molecules in the urate crystal. The spectrum is then compared to a library of known spectra for identification.[10]

Scanning Electron Microscopy (SEM)
  • Sample Preparation:

    • Crystals must be isolated from the synovial fluid and dried onto a sample stub.

    • The sample is then coated with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

  • Imaging:

    • The prepared stub is placed in the SEM chamber.

    • A high-energy beam of electrons is scanned across the sample surface.

    • The interaction of the electron beam with the sample generates signals that are used to create a high-resolution image of the crystal's morphology.

    • Energy-dispersive X-ray spectroscopy (EDS or EDX) can be coupled with SEM to provide elemental analysis of the crystals.

Visualization of Workflows and Relationships

To better illustrate the processes involved in urate crystal identification, the following diagrams were created using the DOT language.

Experimental_Workflow cluster_sample Sample Collection & Preparation cluster_analysis Analytical Techniques cluster_results Data Interpretation & Diagnosis SynovialFluid Synovial Fluid Aspiration Preparation Sample Preparation (Slide, Filter, or Stub) SynovialFluid->Preparation PLM Polarized Light Microscopy Preparation->PLM Morphology & Birefringence Raman Raman Spectroscopy Preparation->Raman Chemical Fingerprint FTIR FTIR Spectroscopy Preparation->FTIR Chemical Fingerprint SEM Scanning Electron Microscopy Preparation->SEM High-Resolution Morphology Identification Crystal Identification PLM->Identification Raman->Identification FTIR->Identification SEM->Identification Diagnosis Clinical Diagnosis (e.g., Gout) Identification->Diagnosis

Caption: Experimental workflow for urate crystal identification.

Logical_Relationship cluster_microscopy Microscopy cluster_spectroscopy Spectroscopy UrateCrystal Urate Crystal PLM Polarized Light Microscopy PLM->UrateCrystal Identifies by Birefringence & Shape CrossValidation Cross-Validation PLM->CrossValidation SEM Scanning Electron Microscopy SEM->UrateCrystal Visualizes High-Res Morphology SEM->CrossValidation Raman Raman Spectroscopy Raman->UrateCrystal Identifies by Molecular Vibrations Raman->CrossValidation FTIR FTIR Spectroscopy FTIR->UrateCrystal Identifies by Molecular Vibrations FTIR->CrossValidation Diagnosis Accurate Diagnosis CrossValidation->Diagnosis

Caption: Logical relationships between techniques for urate crystal identification.

References

Comparison Guide: Establishing Calcium Urate as a Certified Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis for the establishment of calcium urate as a Certified Reference Material (CRM). It is intended for researchers, scientists, and drug development professionals who require a highly pure, well-characterized calibrator for diagnostic assays and research involving calcium-containing urate crystals. The guide compares this compound to the existing primary reference material, uric acid, and outlines the necessary experimental framework for its certification.

Introduction: The Need for a this compound CRM

Uric acid and its salts are central to several pathologies, most notably gout, where monosodium urate (MSU) crystals precipitate in joints, and nephrolithiasis (kidney stones), where both uric acid and calcium-containing stones can form. While CRMs for pure uric acid are well-established, such as NIST SRM 913b, they do not fully represent the complex crystalline structures involving cations like calcium that are found in vivo.[1][2]

The presence of calcium can influence crystal formation, morphology, and solubility.[3] Therefore, a this compound CRM is essential for:

  • Accurate calibration of diagnostic instruments that quantify urate in the presence of calcium.

  • Standardizing research on the pathophysiology of crystal deposition diseases involving calcium.[4]

  • Developing and validating new therapeutic agents aimed at preventing or dissolving calcium-containing urate crystals.

Comparison: this compound vs. Uric Acid CRM

The primary alternative and benchmark for a new this compound CRM is the existing CRM for uric acid. The key differences lie in their physicochemical properties and clinical relevance.

PropertyUric Acid (Existing CRM)This compound (Proposed CRM)Significance of Difference
CRM Standard NIST SRM 913b[1]None currently establishedHighlights the gap in current reference materials.
Chemical Formula C₅H₄N₄O₃[5]C₁₀H₆CaN₈O₆ (Calcium diurate)[6]Different stoichiometry and molecular weight affect molar-based assays.
Purity (Typical) ≥99.6%[7]Target: ≥99.5% (To be established)High purity is a fundamental requirement for any CRM.[8]
Solubility Low in water; pH-dependent.[9]Expected to have different solubility profile in biological fluids.Solubility is critical for preparing stock solutions and calibrators.
Clinical Form Precursor to urate salts; forms crystals in acidic urine (pH < 5.75).[9]Can co-crystallize with calcium oxalate (B1200264); relevant in specific kidney stones.[3][10]The CRM should mimic the clinically relevant analyte form.
Crystalline Form Anhydrous or dihydrate forms.[11]Various hydrates (e.g., hexahydrate) with distinct crystal structures.[4]Crystal structure affects analytical response in certain techniques (e.g., XRD).

Workflow for Establishing a this compound CRM

The establishment of a new CRM must follow a rigorous and well-documented process, adhering to international standards such as ISO 17034.[12][13][14] This standard provides a comprehensive framework for the competence of reference material producers, ensuring quality, traceability, and consistency.[15][16] The workflow involves material synthesis, comprehensive characterization for value assignment, and assessment of homogeneity and stability.

CRM_Establishment_Workflow cluster_Production Material Production cluster_Characterization Characterization & Value Assignment cluster_Certification Certification Synthesis Synthesis of High-Purity This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Crude Product Purity Purity Assessment (HPLC, qNMR) Purification->Purity Purified Material Identity Identity Confirmation (MS, FTIR, NMR) Purity->Identity Structure Structural Analysis (XRD) Identity->Structure Stoichiometry Stoichiometry (ICP-MS for Ca, CHN for Urate) Structure->Stoichiometry Homogeneity Homogeneity Study Stoichiometry->Homogeneity Characterized Batch Stability Stability Assessment (Short & Long-term) Homogeneity->Stability Uncertainty Uncertainty Budget Calculation Stability->Uncertainty Certification Issuance of Certificate Uncertainty->Certification

Workflow for the production and certification of a this compound CRM.

Experimental Protocols

Detailed methodologies are crucial for the transparent and reproducible certification of a reference material.

4.1. Synthesis of this compound Hexahydrate

  • Objective: To synthesize high-purity calcium diurate hexahydrate (CaUr₂·6H₂O).

  • Protocol:

    • Dissolve 10 mmol of high-purity uric acid (e.g., NIST SRM 913b) in 200 mL of boiling deionized water containing 20 mmol of NaOH to form a sodium urate solution.

    • Separately, prepare a 100 mL aqueous solution containing 5 mmol of CaCl₂.

    • Slowly add the CaCl₂ solution to the hot sodium urate solution with constant stirring.

    • Allow the mixture to cool slowly to room temperature, promoting crystal formation.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the crystals sequentially with cold deionized water and ethanol.

    • Dry the purified crystals under a vacuum at room temperature.

4.2. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Objective: To quantify the mass fraction of urate and detect any organic impurities.

  • Protocol:

    • Mobile Phase: Prepare a buffer of 1 mM sodium citrate (B86180) at pH 6.5 mixed with acetonitrile (B52724) (50:50 v/v).[17]

    • Column: Use a suitable anion-exchange column (e.g., Zorbax Sax).[17]

    • Standard Preparation: Accurately weigh and dissolve the candidate this compound material and a uric acid CRM (e.g., NIST SRM 913b) in a suitable solvent (e.g., dilute NaOH) to create stock solutions. Prepare a series of calibration standards from the uric acid CRM.

    • Sample Preparation: Dissolve a precisely weighed amount of the candidate this compound in the same solvent.

    • Chromatographic Conditions: Set a flow rate of 1.0 mL/min and UV detection at 292 nm.[18]

    • Quantification: Calculate the purity of the candidate material by comparing the peak area of the urate from the sample to the calibration curve generated from the uric acid CRM, accounting for the molar mass difference.

4.3. Identity and Stoichiometry Confirmation

  • Objective: To confirm the chemical identity and the calcium-to-urate ratio.

  • Protocol:

    • Mass Spectrometry (MS): Use electrospray ionization MS (ESI-MS) to confirm the mass of the urate anion (m/z 167.1 in negative mode).[17]

    • X-Ray Diffraction (XRD): Analyze the crystalline powder to confirm the crystal phase (e.g., hexahydrate) by comparing the diffraction pattern to literature data.[4]

    • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Digest a weighed amount of the material in high-purity nitric acid and analyze for calcium content to confirm the 1:2 Ca:Urate stoichiometry.

Data Presentation: Expected Characterization Results

The following table summarizes the expected quantitative results from the characterization of a candidate this compound CRM.

Analysis TechniqueParameter MeasuredTarget SpecificationPurpose
HPLC-UV Purity (as Urate)≥ 99.5% mass fractionQuantifies the main component and organic impurities.
Thermogravimetric Analysis (TGA) Water ContentConsistent with hexahydrate formDetermines water of hydration and residual solvent.
ICP-MS Calcium ContentStoichiometric amount ± 0.5%Confirms the correct ratio of calcium to urate.
XRD Crystalline PhaseMatch to CaUr₂·6H₂O patternConfirms identity and crystalline form.[4]
Homogeneity Study Between-Unit VariationStatistically insignificantEnsures consistency across all units of the CRM batch.
Stability Study Degradation Rate< 0.1% per year at recommended storageDetermines shelf-life and valid period of certification.[8]

Logical Relationships in Urate Chemistry

The formation of various urate species is governed by pH and the presence of cations. Understanding these relationships is key to appreciating the need for different urate CRMs.

Urate_Chemistry UricAcid Uric Acid (C₅H₄N₄O₃) pKa_node pKa ≈ 5.6 UricAcid->pKa_node UrateIon Urate Anion (C₅H₃N₄O₃⁻) Na_node + Na⁺ UrateIon->Na_node Ca_node + Ca²⁺ UrateIon->Ca_node MSU Monosodium Urate (MSU) (Gout Crystals) CaU This compound (Kidney Stone Component) pKa_node->UrateIon Deprotonation (Physiological pH > 5.6) Na_node->MSU Precipitation Ca_node->CaU Precipitation

Chemical relationship between uric acid and its clinically relevant salts.

References

A Comparative Guide to the Efficacy of Inhibitors on Calcium Urate and Calcium Oxalate Crystal Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of calcium-based crystals, specifically calcium oxalate (B1200264) and calcium urate, is a critical factor in the pathogenesis of nephrolithiasis and certain other crystalline arthropathies. The development of effective therapeutic agents hinges on a thorough understanding of the inhibitors that can modulate or prevent the nucleation and growth of these crystals. This guide provides a comparative analysis of the efficacy of various inhibitors on the formation of this compound versus calcium oxalate crystals, supported by experimental data and detailed methodologies.

Comparative Efficacy of Key Inhibitors

The inhibitory potential of various compounds on the formation of calcium oxalate and this compound crystals has been a subject of extensive research. While a direct comparative study evaluating a broad spectrum of inhibitors against both crystal types under identical conditions is limited, a synthesis of available data provides valuable insights into their relative efficacies. The primary mechanisms of inhibition involve either reducing the supersaturation of the constituent ions or directly interfering with the processes of crystal nucleation, growth, and aggregation.

This guide focuses on three key inhibitors: citrate (B86180) , phytate , and theobromine (B1682246) .

InhibitorTarget CrystalEfficacy SummaryMechanism of Action
Citrate Calcium OxalateModerate inhibitor. Reduces crystal growth and aggregation.[1][2][3]1. Chelation: Forms a soluble complex with calcium ions, reducing the supersaturation of calcium oxalate.[2] 2. Direct Inhibition: Adsorbs to the surface of calcium oxalate crystals, impeding further growth.[4][5]
This compound/Uric AcidIneffective as a direct inhibitor of uric acid crystallization at concentrations up to 1000 mg/l.[1] However, it can indirectly reduce uric acid stone formation by increasing urine pH.[6]Primarily acts by increasing urinary pH, which enhances the solubility of uric acid.[6]
Phytate Calcium OxalatePotent inhibitor of both nucleation and crystal growth.[7] Its inhibitory effect is significantly greater than that of citrate.[7]1. Chelation: Binds to calcium ions, reducing supersaturation. 2. Direct Inhibition: Strongly adsorbs to calcium oxalate crystal surfaces, blocking active growth sites.[8][9] Modulates crystal morphology, favoring the formation of less adherent calcium oxalate dihydrate (COD) over monohydrate (COM).[8]
This compound/Uric AcidIneffective as a direct inhibitor of uric acid crystallization at concentrations up to 5 mg/l.[1] Some studies suggest a potential role in reducing serum uric acid levels.[10][11]The direct inhibitory mechanism on uric acid crystallization appears to be minimal or absent.[1]
Theobromine Calcium OxalateLimited evidence for direct, significant inhibition.Not a primary inhibitor of calcium oxalate formation.
This compound/Uric AcidPotent inhibitor of both nucleation and crystal growth.[12][13][14][15]Structural Mimicry: Due to its structural similarity to uric acid, theobromine can incorporate into the uric acid crystal lattice, disrupting the regular packing of uric acid molecules and thereby inhibiting crystal growth.[12][16] This leads to the formation of thinner, longer, and less stable crystals.[12][14]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the study of crystallization inhibitors.

Turbidimetric Assay for Crystallization Inhibition

This is a widely used method to assess the inhibitory effect of a compound on the nucleation and growth of crystals. The principle lies in measuring the increase in turbidity of a supersaturated solution as crystals form and grow.

Materials:

  • Spectrophotometer capable of measuring absorbance at 620 nm.

  • Temperature-controlled cuvette holder or water bath (37 °C).

  • Stock solutions of calcium chloride and sodium oxalate (for calcium oxalate assays) or uric acid (for urate assays).

  • Buffer solution (e.g., Tris-HCl with NaCl, pH adjusted to physiological levels, typically 6.5-7.4).

  • Inhibitor stock solutions of varying concentrations.

  • Synthetic urine solution (optional, to mimic physiological conditions).[7]

Procedure:

  • Preparation of Supersaturated Solution: In a cuvette, mix the buffer solution (or synthetic urine) and the calcium chloride solution (for calcium oxalate) or a pH-adjusted uric acid solution.

  • Addition of Inhibitor: Add the desired concentration of the inhibitor to the cuvette and allow it to equilibrate to 37 °C. A control cuvette with no inhibitor is also prepared.

  • Initiation of Crystallization: To initiate crystallization, add the sodium oxalate solution (for calcium oxalate) or induce precipitation of uric acid (e.g., by pH adjustment).

  • Turbidity Measurement: Immediately start recording the absorbance at 620 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 30-60 minutes).

  • Data Analysis: Plot absorbance versus time. The following parameters are typically determined:

    • Induction Time (Tlag): The time taken for the absorbance to start increasing, representing the nucleation phase. A longer induction time indicates inhibition of nucleation.

    • Slope of the Growth Phase: The rate of increase in absorbance after the induction time, which reflects the rate of crystal growth. A shallower slope indicates inhibition of crystal growth.

    • Percentage Inhibition: Calculated using the formula: (1 - (Slope_inhibitor / Slope_control)) * 100.

Visualization of Mechanisms and Workflows

Inhibitory Mechanisms

The following diagrams illustrate the proposed mechanisms by which citrate, phytate, and theobromine inhibit crystal formation.

Citrate_Inhibition cluster_solution Solution Phase cluster_crystal Crystal Phase Ca Calcium Ions (Ca²⁺) Crystal Calcium Oxalate Crystal Ca->Crystal Growth Ox Oxalate Ions (Ox²⁻) Ox->Crystal Citrate_sol Citrate Citrate_sol->Ca Chelation Citrate_sol->Crystal Adsorption & Growth Blockage

Mechanism of Citrate Inhibition on Calcium Oxalate

Phytate_Inhibition cluster_solution Solution Phase cluster_crystal Crystal Phase Ca Calcium Ions (Ca²⁺) Crystal Calcium Oxalate Crystal Ca->Crystal Growth Ox Oxalate Ions (Ox²⁻) Ox->Crystal Phytate_sol Phytate Phytate_sol->Ca Strong Chelation Phytate_sol->Crystal Strong Adsorption & Nucleation/Growth Blockage

Mechanism of Phytate Inhibition on Calcium Oxalate

Theobromine_Inhibition cluster_solution Solution Phase cluster_crystal Crystal Phase UA Uric Acid Molecules Crystal Uric Acid Crystal Lattice UA->Crystal Growth Theo Theobromine Theo->Crystal Incorporation into Lattice Crystal->Crystal Disrupted Growth

Mechanism of Theobromine Inhibition on Uric Acid
Experimental Workflow

The diagram below outlines a typical workflow for evaluating crystallization inhibitors.

Experimental_Workflow A Prepare Supersaturated Solutions (Calcium Oxalate or Uric Acid) C Perform Turbidimetric Assay (Control vs. Inhibitor Concentrations) A->C B Prepare Inhibitor Solutions (e.g., Citrate, Phytate, Theobromine) B->C D Data Acquisition (Absorbance vs. Time) C->D F Microscopic Analysis (Optional) (SEM/Light Microscopy) C->F E Data Analysis (Induction Time, Growth Rate, % Inhibition) D->E G Comparative Efficacy Assessment E->G F->G

Workflow for Crystallization Inhibition Assay

References

Assessing the Thermodynamic Stability of Calcium Urate Relative to Other Urate Salts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermodynamic stability of calcium urate against other common urate salts, namely sodium urate and potassium urate. Understanding the relative stability of these salts is crucial in fields such as nephrology, rheumatology, and pharmacology, particularly in the context of crystal deposition diseases like gout and kidney stone formation. This document summarizes key thermodynamic data, outlines relevant experimental protocols for their determination, and presents a visual representation of the thermodynamic relationships governing urate salt stability.

Comparative Thermodynamic Data

The dissolution of a urate salt in water can be represented by the following equilibrium:

M(Ur)n(s) ⇌ Mn+(aq) + nUr-(aq)

where M represents the cation (Ca²⁺, Na⁺, K⁺) and Ur⁻ represents the urate anion. The equilibrium constant for this reaction is the solubility product (Ksp). A lower Ksp value indicates lower solubility and, generally, greater stability of the solid salt.

Urate SaltFormulaSolubility Product (Ksp) at ~298 KCalculated Standard Gibbs Free Energy of Dissolution (ΔG°diss) (kJ/mol)Estimated Standard Gibbs Free Energy of Formation (ΔGf°) (kJ/mol)Estimated Standard Enthalpy of Formation (ΔHf°) (kJ/mol)
This compound (as Ca(HU)₂·6H₂O)Ca(C₅H₃N₄O₃)₂·6H₂O~1.55 x 10⁻⁹+50.7<-1800<-2000
Sodium UrateNaC₅H₃N₄O₃Higher than this compound< +50.7>-800>-900
Potassium UrateKC₅H₃N₄O₃Generally higher than Sodium Urate< +50.7>-800>-900

Note: The values for sodium and potassium urate are qualitative comparisons due to the lack of precise, directly comparable experimental data for their solid-state thermodynamic properties under identical conditions. The estimations are based on general solubility trends and the known thermodynamic data of the constituent ions.

The significantly lower Ksp and consequently more positive Gibbs free energy of dissolution for this compound (as calcium hydrogenurate hexahydrate) strongly suggest that it is the least soluble and, therefore, the most thermodynamically stable of the three urate salts in its solid, hydrated form under physiological conditions.

Experimental Protocols

The determination of the thermodynamic stability of sparingly soluble salts like urates involves a combination of solubility experiments and calorimetry.

Determination of Solubility Product (Ksp)

This protocol outlines a general method for determining the Ksp of a sparingly soluble urate salt.

Objective: To determine the equilibrium concentrations of the constituent ions of a urate salt in a saturated solution.

Materials:

  • The urate salt of interest (e.g., synthesized this compound)

  • Deionized water

  • Constant temperature water bath or incubator

  • Filtration apparatus (e.g., 0.22 µm syringe filters)

  • Analytical instrumentation for ion concentration measurement (e.g., Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for the cation, and High-Performance Liquid Chromatography (HPLC) for the urate anion)

  • pH meter

Procedure:

  • Synthesis and Characterization: Synthesize the pure urate salt crystal. Characterize the solid phase using techniques like X-ray diffraction (XRD) and thermogravimetric analysis (TGA) to confirm its composition and crystalline structure.

  • Equilibration: Add an excess of the solid urate salt to a known volume of deionized water in a sealed container.

  • Place the container in a constant temperature bath (e.g., 25 °C or 37 °C) and stir continuously to facilitate the attainment of equilibrium. Equilibrium may take several hours to days to establish.

  • Sampling and Filtration: Periodically, withdraw aliquots of the suspension. Immediately filter the aliquot using a 0.22 µm syringe filter to separate the solid from the saturated solution.

  • Ion Concentration Analysis: Analyze the filtrate for the concentration of the cation (e.g., Ca²⁺) using AAS or ICP-MS and the urate anion using HPLC.

  • Equilibrium Confirmation: Repeat steps 4 and 5 until the ion concentrations in the filtrate remain constant over time, indicating that equilibrium has been reached.

  • Ksp Calculation: From the equilibrium concentrations of the cation and urate anion, calculate the solubility product (Ksp) using the appropriate stoichiometric relationship.

Calorimetric Determination of Enthalpy of Precipitation

This protocol describes how to measure the enthalpy change associated with the precipitation of a urate salt.

Objective: To measure the heat released or absorbed during the formation of a urate salt from its constituent ions.

Materials:

  • Isothermal titration calorimeter (ITC) or a solution calorimeter.

  • Solutions of a soluble salt of the cation (e.g., CaCl₂, NaCl, KCl) of known concentration.

  • A solution of a soluble urate salt (e.g., sodium urate for precipitating other salts) or a solution of uric acid adjusted to the appropriate pH to generate urate ions, of known concentration.

  • Buffer solution to maintain a constant pH.

Procedure:

  • Calorimeter Setup: Equilibrate the calorimeter to the desired temperature (e.g., 25 °C).

  • Sample Loading: Load the solution of the cation into the calorimetric cell and the urate solution into the injection syringe.

  • Titration: Initiate the experiment by injecting small aliquots of the urate solution into the cation solution while continuously stirring.

  • Heat Measurement: The calorimeter measures the heat change associated with each injection. The precipitation reaction will result in either an exothermic or endothermic heat flow.

  • Data Analysis: Integrate the heat flow over time for each injection to determine the total heat of reaction. By knowing the moles of precipitate formed (determined from the stoichiometry of the reaction and the concentrations of the reactants), the molar enthalpy of precipitation (ΔHprecip) can be calculated.

Thermodynamic Stability and Signaling Pathways

The relative thermodynamic stability of urate salts has significant implications for their precipitation and dissolution in biological systems. The formation of these crystals can trigger inflammatory signaling pathways, most notably in the context of gout.

Gout_Signaling_Pathway cluster_extracellular Extracellular Space Urate_Crystals Urate Crystals (e.g., Monosodium Urate) Phagocytosis Phagocytosis Urate_Crystals->Phagocytosis 1 Phagolysosome Phagolysosome Phagocytosis->Phagolysosome 2 NLRP3_Inflammasome NLRP3 Inflammasome Activation Phagolysosome->NLRP3_Inflammasome 3. Crystal-induced lysosomal damage Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 4 IL1b Active IL-1β Caspase1->IL1b 5. Cleavage Pro_IL1b Pro-IL-1β Inflammation Inflammation IL1b->Inflammation 6. Secretion & Pro-inflammatory Response

Caption: Inflammatory pathway triggered by urate crystals.

Experimental Workflow for Stability Assessment

The overall workflow for assessing the thermodynamic stability of urate salts involves a multi-step process, from synthesis to data analysis.

Experimental_Workflow cluster_synthesis Crystal Preparation cluster_thermo Thermodynamic Analysis cluster_analysis Data Interpretation Synthesis Urate Salt Synthesis Characterization Crystal Characterization (XRD, TGA) Synthesis->Characterization Solubility Solubility Product (Ksp) Determination Characterization->Solubility Calorimetry Enthalpy of Precipitation Measurement Characterization->Calorimetry Gibbs_Energy Calculation of ΔG°diss Solubility->Gibbs_Energy Stability_Comparison Relative Stability Assessment Calorimetry->Stability_Comparison Gibbs_Energy->Stability_Comparison

Caption: Workflow for assessing urate salt stability.

Conclusion

Based on available solubility data, this compound (specifically, calcium hydrogenurate hexahydrate) exhibits lower solubility and is thus considered more thermodynamically stable in its solid form compared to sodium and potassium urates under similar conditions. This lower solubility implies a higher propensity for precipitation and persistence in biological environments, a critical factor in the pathophysiology of calcium-containing kidney stones. The provided experimental protocols offer a framework for researchers to further quantify and compare the thermodynamic properties of these and other urate salts, contributing to a deeper understanding of crystal deposition diseases and the development of effective therapeutic interventions.

A Comparative Guide to Staining Methods for the Differentiation of Urate and Phosphate Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of a novel silver nitrate-based colorimetric staining method against established techniques for the crucial differentiation of monosodium urate (MSU) and calcium pyrophosphate dihydrate (CPPD), often referred to as phosphate (B84403) crystals. Accurate identification of these crystals is paramount for the correct diagnosis and management of crystal arthropathies such as gout and pseudogout. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of experimental protocols, comparative performance data, and the underlying principles of each method.

Introduction to Crystal Identification in Synovial Fluid

The definitive diagnosis of gout and pseudogout hinges on the identification of MSU and CPPD crystals, respectively, in the synovial fluid of affected joints. Compensated polarized light microscopy (CPLM) has long been the gold standard for this purpose. However, the accuracy of CPLM is highly dependent on the experience of the analyst and can be subjective. Staining methods offer a potential to enhance visualization and provide a more objective analysis. This guide focuses on a novel silver nitrate (B79036) staining technique and compares its utility with the widely used Diff-Quik stain and the gold standard CPLM. Additionally, a non-aqueous alcoholic eosin (B541160) staining method is discussed for its role in preserving urate crystals.

Comparative Performance of Staining Methods

The following table summarizes the performance metrics of the different methods in identifying monosodium urate and calcium pyrophosphate crystals.

Method/Crystal TypeSensitivitySpecificityAccuracyPositive Predictive Value (PPV)Negative Predictive Value (NPV)Citation(s)
Novel Silver Nitrate Method Data not availableData not availableData not availableData not availableData not available[1]
Diff-Quik with CPLM (MSU) 100%100%100%100%100%[2]
Diff-Quik with CPLM (CPPD) 92.9%90.9%91.9%90.7%93.0%[2]
Compensated Polarized Light Microscopy (CPLM) - Trained Analysts (MSU) 95.3%97.2%Not ReportedNot ReportedNot Reported[3][4]
Compensated Polarized Light Microscopy (CPLM) - Trained Analysts (CPPD) 92.7%92.1%Not ReportedNot ReportedNot Reported[3][4]

Note: While quantitative performance data for the novel silver nitrate method is not yet available in peer-reviewed literature, initial validation studies have shown that it effectively stains urate crystals without interfering with their characteristic morphology under polarized light microscopy.[1]

Experimental Protocols

Detailed methodologies for each of the discussed techniques are provided below to allow for replication and validation.

Novel Staining Method: Silver Nitrate Colorimetric Assay

This method is based on the principle that uric acid reduces silver nitrate to elemental silver, resulting in a visible color change.

Materials:

  • 20% Silver Nitrate Solution

  • Ammoniacal Silver Nitrate Solution (optional, for faster results)

  • Alizarin Red Stain (for counterstaining phosphate crystals)

  • Microscope slides or multi-well plates

  • Synovial fluid sample

Protocol:

  • Prepare the staining solution. A 20% silver nitrate solution has been shown to be effective.[1] For a faster reaction, an ammoniacal silver nitrate solution can be used.

  • Apply 200 µL of the synovial fluid sample to a microscope slide or the well of a plate.

  • Add the silver nitrate solution to the sample.

  • Observe for a colorimetric change. The presence of urate crystals will lead to the formation of a black precipitate as silver nitrate is reduced.

  • Phosphate (calcium pyrophosphate) crystals will not react with silver nitrate.[5] To visualize these, a counterstain with Alizarin Red can be used, which will stain calcium-containing crystals red.

  • The sample can then be examined under a polarized light microscope to confirm the morphology of the stained (urate) and unstained (phosphate) crystals. The silver nitrate staining does not interfere with the birefringence of urate crystals.[1]

Established Method 1: Diff-Quik Staining

Diff-Quik is a Romanowsky-type stain commonly used in hematology that can also be applied to synovial fluid analysis.

Materials:

  • Diff-Quik staining solutions (Fixative, Solution I, and Solution II)

  • Microscope slides

  • Synovial fluid sample

Protocol:

  • Prepare a thin smear of the synovial fluid on a clean microscope slide.

  • Allow the smear to air dry completely.

  • Fix the smear by dipping the slide in the Diff-Quik Fixative solution for 5-10 seconds.

  • Dip the slide in Diff-Quik Solution I (Eosinophilic) for 5-10 seconds.

  • Dip the slide in Diff-Quik Solution II (Basophilic) for 5-10 seconds.

  • Rinse the slide gently with distilled water and allow it to air dry.

  • The stained slide can then be examined under a compensated polarized light microscope. Urate crystals typically appear as needle-shaped, negatively birefringent crystals, while phosphate crystals are often rhomboid-shaped and positively birefringent.[2]

Established Method 2: Non-Aqueous Alcoholic Eosin (NAES) Staining

This method is designed to prevent the dissolution of water-soluble urate crystals that can occur with aqueous staining procedures.

Materials:

  • Absolute Ethyl Alcohol

  • 0.5% Alcoholic Eosin Y Solution

  • Xylene

  • Microscope slides with formalin-fixed, paraffin-embedded tissue sections or air-dried synovial fluid smears.

Protocol:

  • Deparaffinize and rehydrate tissue sections through xylene and graded alcohols to absolute alcohol. For synovial fluid smears, ensure they are completely air-dried.

  • Immerse the slide in 0.5% alcoholic eosin Y solution for a few minutes.

  • Dehydrate the slide through multiple changes of absolute ethyl alcohol.

  • Clear the slide in xylene.

  • Mount with a non-aqueous mounting medium.

  • This method preserves the urate crystals, which can then be visualized with their characteristic birefringence under a polarizing microscope.[6][7]

Visualizing the Methodologies

To further clarify the experimental processes, the following diagrams illustrate the workflows for the novel silver nitrate staining method and the logical pathway for crystal differentiation.

experimental_workflow Experimental Workflow: Novel Silver Nitrate Staining cluster_sample_prep Sample Preparation cluster_staining Staining Procedure cluster_analysis Microscopic Analysis Sample Synovial Fluid Sample Collection Smear Prepare Smear on Microscope Slide Sample->Smear AddAgNO3 Add 20% Silver Nitrate Solution Smear->AddAgNO3 Observe Observe for Colorimetric Change AddAgNO3->Observe AddAlizarin Counterstain with Alizarin Red Observe->AddAlizarin Microscopy Examine under Polarized Light Microscope AddAlizarin->Microscopy Differentiate Differentiate Crystals (Urate vs. Phosphate) Microscopy->Differentiate

Caption: Workflow for the novel silver nitrate staining method.

logical_differentiation Logical Pathway for Crystal Differentiation Start Stained Synovial Fluid Smear ColorChange Black Precipitate (Silver Nitrate Reaction)? Start->ColorChange Birefringence Negative Birefringence? ColorChange->Birefringence Yes MorphologyPhosphate Rhomboid-shaped Morphology? ColorChange->MorphologyPhosphate No MorphologyUrate Needle-shaped Morphology? Birefringence->MorphologyUrate Yes NoCrystals No Crystals or Other Crystal Type Birefringence->NoCrystals No Urate Urate Crystal (MSU) MorphologyUrate->Urate Yes MorphologyUrate->NoCrystals No Phosphate Phosphate Crystal (CPPD) MorphologyPhosphate->Phosphate Yes MorphologyPhosphate->NoCrystals No

Caption: Decision tree for differentiating urate and phosphate crystals.

Alternative Advanced Methodologies

Beyond traditional staining, several advanced analytical techniques are emerging for crystal identification, offering higher specificity and objectivity.

  • Raman Spectroscopy: This technique provides a molecular fingerprint of the crystals, allowing for their definitive identification. Studies have shown high concordance with CPLM.[8]

  • Dual-Energy Computed Tomography (DECT): DECT is a non-invasive imaging modality that can differentiate between urate and calcium deposits in vivo based on their different X-ray absorption properties.[8]

Conclusion

The differentiation of urate and phosphate crystals is critical for the accurate diagnosis of crystalline arthropathies. While compensated polarized light microscopy remains the standard, staining methods can offer valuable adjunctive information. The novel silver nitrate-based colorimetric method presents a promising, simple, and rapid approach for the specific identification of urate crystals. Although comprehensive quantitative performance data is still forthcoming, its ease of use and the fact that it does not interfere with subsequent microscopic analysis make it a noteworthy development. In contrast, Diff-Quik staining, when combined with CPLM, has demonstrated excellent sensitivity and specificity for MSU crystals. For research and cases where crystal preservation is a concern, the non-aqueous alcoholic eosin staining method is a valuable tool. The choice of method will depend on the specific laboratory setting, available expertise, and the clinical question at hand. The continuous evolution of both staining and advanced analytical techniques promises to further improve the diagnostic accuracy for patients with crystal-induced arthritis.

References

Safety Operating Guide

Navigating the Safe Disposal of Calcium Urate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. Calcium urate, a salt formed from calcium and uric acid, requires a structured disposal plan to ensure the safety of laboratory personnel and the protection of the environment. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound waste.

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. If an SDS is not available, the substance should be handled with standard precautions for non-highly hazardous chemical waste. Personal Protective Equipment (PPE), including safety goggles with side shields, suitable gloves, and a lab coat, should be worn at all times. In cases of dust formation, respiratory protection may be necessary.[1]

Step-by-Step Disposal Protocol

The disposal of this compound should follow a systematic process that aligns with general laboratory chemical waste management principles.

  • Segregation at the Source : Immediately upon generation, this compound waste must be segregated from other chemical waste streams.[2] It is crucial to keep solid and liquid waste separate.[3] Do not mix this compound with incompatible materials such as strong acids or bases, as this could lead to dangerous reactions.[2][4] Specifically, acids should be stored separately from bases, and oxidizing agents should be kept apart from reducing agents and organic compounds.[4]

  • Container Selection and Labeling :

    • Container Compatibility : Use a chemically resistant, leak-proof container with a secure, screw-on cap for collecting this compound waste.[2][4][5] The container material should not react with or absorb the waste.[4]

    • Proper Labeling : As soon as waste accumulation begins, the container must be clearly labeled as "Hazardous Waste."[6] The label should include the full chemical name ("this compound"), the hazards associated with the chemical, and the date when the waste was first added to the container.[2]

  • Waste Accumulation and Storage :

    • Satellite Accumulation Area (SAA) : Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[4][5]

    • Secondary Containment : To prevent spills, store the waste container within a secondary containment system, such as a spill tray.[3][6]

    • Regular Inspections : The SAA should be inspected weekly for any signs of container leakage.[4]

  • Arranging for Final Disposal :

    • Do Not Dispose in Regular Trash or Sewer : this compound waste should not be disposed of in the regular trash or poured down the drain.[5]

    • Professional Disposal Service : Schedule a pickup with a professional hazardous waste disposal service.[2] Your institution's Environmental Health and Safety (EHS) department will typically manage this process.

Quantitative Data for Laboratory Waste Disposal

To ensure compliance and safety, specific quantitative limits and timelines must be observed during waste accumulation.

ParameterGuidelineSource
Container Headroom Leave at least one inch of headroom to allow for expansion.[4]
SAA Time Limit (Partially Filled) A partially filled, closed, and properly labeled container may remain in an SAA for up to one year.[4]
SAA Time Limit (Full Container) A full waste container must be removed from the SAA within three days.[4]
Acute Hazardous Waste Container Rinsing An empty container that held an acute hazardous waste must be triple-rinsed with a solvent equal to approximately 5% of the container's volume. The rinsate must be collected as hazardous waste.[6]

Experimental Protocols

While no specific experimental protocols for this compound disposal were cited in the search results, the general principles of chemical waste neutralization for acids and bases are well-established. For instance, acids are typically neutralized with a base like sodium bicarbonate or calcium hydroxide (B78521) in an aqueous solution.[7] This process should be done by slowly adding the neutralizing agent to a diluted solution of the acid to control the reaction.[7] However, for a salt like this compound, neutralization is not the standard disposal method; instead, it should be managed through a certified hazardous waste vendor.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.

Figure 1. This compound Disposal Workflow A Waste Generation (this compound) B Segregate Waste (Solid vs. Liquid, Incompatibles) A->B C Select Compatible Container (Leak-proof, Secure Cap) B->C D Label Container ('Hazardous Waste', Chemical Name, Date) C->D E Store in Designated SAA (Secondary Containment) D->E F Weekly Inspection (Check for Leaks) E->F G Container Full? F->G H Arrange for Professional Disposal (Contact EHS) G->H Yes I Continue Accumulation (Max 1 Year) G->I No I->E

Figure 1. This compound Disposal Workflow

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Calcium Urate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides essential safety protocols and logistical plans for the handling and disposal of calcium urate in a laboratory setting. Designed for researchers, scientists, and drug development professionals, these procedural steps are intended to ensure a safe environment and proper management of this chemical compound.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.

Protection Type Specific Recommendations Rationale
Eye Protection Chemical safety goggles or safety glasses with side-shields.Protects against airborne particles and potential splashes.
Hand Protection Nitrile or other appropriate chemical-resistant gloves.Prevents direct skin contact with the compound.
Respiratory Protection NIOSH-approved respirator (e.g., N95) if dust formation is likely or ventilation is inadequate.Minimizes the inhalation of fine particles.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.

Operational Plan: Safe Handling Procedures

Adherence to a standardized operational plan is crucial for minimizing risks associated with handling this compound.

1. Engineering Controls:

  • Work in a well-ventilated area.
  • The use of a fume hood or a ventilated enclosure is recommended, especially when handling larger quantities or when dust generation is unavoidable.

2. Procedural Steps for Handling:

  • Before beginning work, ensure that all necessary PPE is readily available and in good condition.
  • Wash hands thoroughly before and after handling the compound.
  • Avoid actions that can generate dust, such as vigorous shaking or scraping. If weighing the powder, do so carefully.
  • Keep the container tightly closed when not in use to prevent contamination and accidental spills.
  • Remove and wash contaminated clothing before reuse.

Spill Management Protocol

In the event of a this compound spill, a prompt and systematic response is necessary to mitigate any potential hazards.

1. Immediate Actions:

  • Alert personnel in the immediate vicinity.
  • Evacuate the area if the spill is large or if there is significant dust in the air.
  • Ensure proper ventilation to disperse any airborne dust.

2. Spill Cleanup:

  • Wear the appropriate PPE as outlined in the table above.
  • For small, dry spills, carefully sweep or vacuum the material. Use a vacuum cleaner equipped with a HEPA filter. Avoid dry sweeping that can create dust.
  • Moisten the spilled material slightly with water to minimize dust generation during cleanup.
  • Place the collected material into a clearly labeled, sealed container for disposal.

3. Decontamination:

  • Thoroughly clean the spill area with water and a suitable cleaning agent.
  • Dispose of all cleaning materials (e.g., wipes, absorbent pads) as chemical waste.

The following diagram illustrates the logical workflow for managing a this compound spill.

Spill_Management_Workflow cluster_spill Spill Occurs cluster_response Immediate Response cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal Spill This compound Spill Alert Alert Others Spill->Alert Assess Assess Spill Size & Dust Cloud Alert->Assess Evacuate Evacuate Area (if necessary) Assess->Evacuate Large Spill / Dust Ventilate Ensure Ventilation Assess->Ventilate All Spills PPE Don Appropriate PPE Evacuate->PPE Ventilate->PPE Contain Moisten & Contain Spill PPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of as Chemical Waste Decontaminate->Dispose

Caption: Workflow for this compound Spill Management.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to ensure environmental safety and regulatory compliance.

1. Waste Collection:

  • Collect all this compound waste, including spilled material and contaminated disposables (e.g., gloves, wipes), in a designated and clearly labeled hazardous waste container.
  • Ensure the waste container is made of a compatible material and can be securely sealed.

2. Labeling and Storage:

  • Label the waste container with "Hazardous Waste" and the specific chemical name, "this compound."
  • Store the waste container in a designated, secure area, away from incompatible materials.

3. Final Disposal:

  • Dispose of the chemical waste through your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor.
  • Do not dispose of this compound down the drain or in the regular trash.[1]
  • The first rinse from chemically contaminated glassware should be collected as hazardous waste.[1]

By adhering to these safety and logistical guidelines, you can significantly reduce the risks associated with handling this compound and ensure a safe and compliant laboratory environment. Always consult your institution's specific safety protocols and chemical hygiene plan.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calcium urate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Calcium urate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.